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  • Product: 4-Aminopyridazine-3-carboxamide
  • CAS: 20865-28-5

Core Science & Biosynthesis

Foundational

4-Aminopyridazine-3-carboxamide: Structural Analysis & Synthetic Utility

Technical Whitepaper | Version 1.0 Executive Summary 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for the synthesis of fused...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for the synthesis of fused diazinodiazine systems, specifically pyrimido[5,4-c]pyridazines .[1][2] Unlike its pyridine analogs, the pyridazine core (1,2-diazine) imparts unique physicochemical properties, including lower lipophilicity and distinct hydrogen-bonding potential, which are exploited in the design of kinase inhibitors and adenosine receptor ligands. This guide details its chemical identity, validated synthetic protocols, and role as a "linchpin" intermediate in heterocycle construction.

Chemical Identity & Structural Analysis[4]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 4-Aminopyridazine-3-carboxamide
CAS Number 20865-28-5
Molecular Formula C₅H₆N₄O
Molecular Weight 138.13 g/mol
SMILES Nc1c(C(=O)N)nncc1
InChI Key PDXOADAJDYVKHB-UHFFFAOYSA-N
Structural Features

The molecule consists of a pyridazine ring substituted at the 3-position with a carboxamide group and at the 4-position with a primary amine.

  • Electronic Environment: The 1,2-diazine ring is electron-deficient. The adjacent amino group at C4 acts as an electron donor (via resonance), pushing electron density into the ring and increasing the nucleophilicity of the N1/N2 nitrogens.

  • Intramolecular Interactions: A key structural feature is the potential for an intramolecular hydrogen bond between the C4-amino proton and the C3-carbonyl oxygen. This locks the conformation, influencing its reactivity in cyclization reactions.

  • Tautomerism: While the amide functionality is stable, the pyridazine ring nitrogens can participate in prototropic shifts under acidic conditions, though the neutral form predominates at physiological pH.

Physicochemical Properties

Data aggregated from experimental values of the specific compound and close structural analogs.[3]

PropertyValue / DescriptionContext
Physical State Solid powderTypically off-white to pale yellow.
Melting Point > 300°C (dec)High lattice energy due to extensive intermolecular H-bonding network (Amide-Amide & Amine-N interactions).
Solubility DMSO, DMF, Hot WaterPoor solubility in non-polar solvents (DCM, Hexane) due to high polarity.
pKa (Predicted) ~3.5 (Pyridazine N)The ring nitrogens are weakly basic. The amide NH₂ is non-basic.
LogP -0.9 to -0.5Highly hydrophilic; favorable for lowering logP in drug design.

Synthetic Routes & Protocols

Primary Route: Ammonolysis of Methyl Ester

The most robust and scalable method involves the conversion of Methyl 4-aminopyridazine-3-carboxylate (CAS 20865-29-6) using aqueous or alcoholic ammonia. This avoids the harsh conditions required for nitrile hydrolysis.

Protocol 1: Ester Ammonolysis
  • Reagents: Methyl 4-aminopyridazine-3-carboxylate (1.0 eq), Ammonium Hydroxide (28-30%, excess) or Methanolic Ammonia (7N).

  • Conditions: Sealed tube, 80-100°C, 4-6 hours.

  • Workflow:

    • Dissolve the methyl ester in a minimal amount of methanol.

    • Add 10 equivalents of ammonia solution.

    • Seal the reaction vessel to prevent ammonia loss.

    • Heat to 90°C. Monitor by TLC (10% MeOH in DCM) for disappearance of the ester spot.

    • Work-up: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.

    • Purification: Recrystallization from water or DMF/EtOH if necessary.

Secondary Route: Reissert Reaction (Historical/Mechanistic)

This route is less common for scale-up but useful for generating derivatives from pyridazine N-oxides.

  • Starting Material: 4-Aminopyridazine-1-oxide.

  • Reagent: Trimethylsilyl cyanide (TMSCN) or KCN/Benzoyl chloride.

  • Intermediate: 4-Amino-3-cyanopyridazine.[3][4]

  • Hydrolysis: The nitrile is hydrolyzed to the amide using conc. H₂SO₄ or alkaline H₂O₂.

Synthesis Visualization

Synthesis Ester Methyl 4-aminopyridazine- 3-carboxylate (CAS 20865-29-6) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Ammonia NH3 / MeOH (Nucleophile) Ammonia->Intermediate Product 4-Aminopyridazine- 3-carboxamide (CAS 20865-28-5) Intermediate->Product Elimination Byproduct Methanol Intermediate->Byproduct

Figure 1: Mechanism of Ammonolysis transforming the ester precursor to the target carboxamide.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

Proton NMR (¹H-NMR) in DMSO-d₆
  • Pyridine Ring Protons: Two distinct signals (unless coincidentally overlapping) in the aromatic region (δ 7.5 - 9.0 ppm).

    • H-5: Doublet (approx δ 6.8 - 7.0 ppm) due to electron donation from the amino group.

    • H-6: Doublet (approx δ 8.5 - 9.0 ppm), more deshielded being adjacent to the ring nitrogen.

  • Amine (C4-NH₂): Broad singlet, typically δ 6.0 - 7.5 ppm (exchangeable with D₂O).

  • Amide (C3-CONH₂): Two broad singlets, often split due to restricted rotation (approx δ 7.5 and 8.2 ppm).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): Peak at m/z 139.1.

  • Fragmentation: Loss of NH₃ (17 Da) to give the acylium ion or nitrile intermediate (m/z 122).

Applications: The "Linchpin" Scaffold

The primary utility of 4-aminopyridazine-3-carboxamide lies in its ability to undergo cyclocondensation reactions to form fused bicyclic systems. The adjacent amino and carboxamide groups act as a 1,3-dinucleophile/electrophile pair.

Synthesis of Pyrimido[5,4-c]pyridazines

Reaction with one-carbon donors (e.g., Triethyl orthoformate, Urea, Formamide) closes the pyrimidine ring onto the pyridazine core.

  • Reagent: Triethyl orthoformate (HC(OEt)₃)

  • Product: Pyrimido[5,4-c]pyridazin-8(7H)-one.

  • Mechanism: The C4-amine attacks the orthoformate, followed by cyclization onto the amide nitrogen.

Pathway Diagram

Cyclization Start 4-Aminopyridazine- 3-carboxamide Prod1 Pyrimido[5,4-c]pyridazin-8-one (Fused System A) Start->Prod1 Reflux / Ac2O Prod2 Pyrimido[5,4-c]pyridazine-6,8-dione (Fused System B) Start->Prod2 Fusion / 180°C Reagent1 Triethyl Orthoformate (HC(OEt)3) Reagent1->Prod1 Reagent2 Urea (CO(NH2)2) Reagent2->Prod2

Figure 2: Divergent synthesis of fused heterocyclic systems from the carboxamide core.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[5]

  • GHS Classification: Warning (H315, H319, H335).[5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

  • Handling: Use a fume hood to avoid inhalation of dust.

References

  • BenchChem. Methyl 4-Aminopyridazine-3-carboxylate: Chemical Structure and Synthesis. Retrieved from

  • PubChem. 4-Aminopyridazine-3-carboxamide (Compound Summary). National Library of Medicine. Retrieved from

  • ResearchGate. 16.22.6 Other Diazinodiazines (Update 2012). (Describes the Reissert reaction and cyclization utility). Retrieved from

  • BLD Pharm. 4-Aminopyridazine-3-carboxamide Product Data (CAS 20865-28-5). Retrieved from

  • Thieme Connect. Synthesis of Pyrimido[5,4-c]pyridazines via 4-aminopyridazine-3-carboxamide. Science of Synthesis. Retrieved from

Sources

Exploratory

4-Aminopyridazine-3-carboxamide (CAS 20865-28-5): Structural Dynamics, Synthetic Utility, and Applications in Drug Discovery

Executive Summary In the landscape of heterocyclic medicinal chemistry, 4-Aminopyridazine-3-carboxamide serves as a highly specialized, bifunctional building block. Characterized by its electron-deficient pyridazine core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-Aminopyridazine-3-carboxamide serves as a highly specialized, bifunctional building block. Characterized by its electron-deficient pyridazine core flanked by adjacent amino and carboxamide moieties, this compound is a privileged synthon for the construction of fused diazinodiazines—specifically, the pyrimido[5,4-c]pyridazine ring system. This whitepaper deconstructs the physicochemical properties of 4-Aminopyridazine-3-carboxamide, elucidates the mechanistic causality behind its cyclization protocols, and maps the pharmacological utility of its downstream derivatives in modern drug discovery.

Physicochemical Profiling & Structural Logic

To effectively utilize 4-Aminopyridazine-3-carboxamide in synthetic workflows, one must first understand its electronic distribution. The pyridazine ring is highly electron-withdrawing due to the adjacent nitrogen atoms. This significantly reduces the nucleophilicity of the C4-amino group compared to a standard aniline. Consequently, cyclization reactions targeting the C3-carboxamide and C4-amino groups require highly reactive, unhindered electrophiles (such as orthoesters) or high-energy thermal conditions (such as urea fusion) to drive the formation of the fused pyrimidine ring [1].

Quantitative Data Summary
PropertyValueAnalytical Significance
CAS Number 20865-28-5Primary identifier for procurement and regulatory tracking [1].
Molecular Weight 138.13 g/mol Low molecular weight ensures high atom economy during fusion[1].
Molecular Formula C5H6N4OIndicates a high nitrogen-to-carbon ratio, typical of energetic or strongly hydrogen-bonding scaffolds.
SMILES O=C(C1=NN=CC=C1N)NUseful for in silico docking and cheminformatics modeling.
Structural Class AminopyridazineDictates the electron-deficient reactivity profile.

Mechanistic Causality in Synthetic Workflows

The primary utility of 4-Aminopyridazine-3-carboxamide lies in its capacity to undergo annulation. By bridging the C3 and C4 substituents with a single-carbon electrophile, chemists can access the pyrimido[5,4-c]pyridazine scaffold[2].

SynthWorkflow A 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) B Triethyl Orthoformate Reflux (Electrophilic C1 Source) A->B C Urea Fusion >150°C (Carbonyl Source) A->C D Pyrimido[5,4-c]pyridazin-8-one (Yield: ~91%, MP >300°C) B->D E Pyrimido[5,4-c]pyridazine-6,8-dione (Yield: ~30%) C->E

Synthetic pathways of 4-Aminopyridazine-3-carboxamide to fused pyrimidopyridazines.

Protocol 1: Synthesis of Pyrimido[5,4-c]pyridazin-8-one

Objective: High-yield cyclization using a dehydrating electrophile. Causality: Triethyl orthoformate (HC(OEt)3) is selected because it acts as both the solvent and the electrophilic one-carbon source. Under reflux, the orthoester cleaves to generate a highly reactive dialkoxycarbenium ion. The C4-amine attacks this intermediate, followed by intramolecular cyclization by the C3-carboxamide nitrogen, driven forward by the entropic release of ethanol.

Step-by-Step Methodology (Self-Validating System):

  • Reaction Setup: Suspend 0.2 g (1.45 mmol) of 4-Aminopyridazine-3-carboxamide in 10 mL of neat triethyl orthoformate. Rationale: Neat conditions maximize the collision frequency between the poorly nucleophilic amine and the electrophile.

  • Thermal Activation: Reflux the mixture continuously for 6 hours [2].

  • Precipitation & Isolation: Cool the reaction vessel in a refrigerator (4°C) overnight. Validation Checkpoint: The fused pyrimidopyridazine product is highly planar and readily crystallizes out of the lipophilic orthoformate.

  • Purification: Dilute the cold mixture with diethyl ether (Et2O), collect the precipitate via vacuum filtration, and wash thoroughly with additional Et2O to remove residual unreacted orthoformate.

  • Analytical Validation: Recrystallize from methanol. The system validates itself if the resulting solid exhibits a melting point of >300°C, a hallmark of the highly rigid, hydrogen-bonded pyrimido[5,4-c]pyridazin-8-one lattice [2]. Yields typically reach ~91%.

Protocol 2: Synthesis of Pyrimido[5,4-c]pyridazine-6,8-dione

Objective: Insertion of a carbonyl bridge to form a dione system. Causality: Fusion with urea provides a solvent-free environment where extreme heat (>150°C) melts the urea, allowing it to act as a reactive carbonyl equivalent. The thermal degradation of urea releases ammonia gas, shifting the equilibrium toward the thermodynamically stable fused dione.

Step-by-Step Methodology:

  • Fusion: Intimately mix 4-Aminopyridazine-3-carboxamide with a 5-fold molar excess of urea.

  • Heating: Heat the solid mixture to 150–160°C until a homogenous melt forms and ammonia evolution is observed (detectable via damp red litmus paper turning blue above the flask).

  • Aqueous Quench: Cool the melt slightly and dissolve the residue in boiling water.

  • Acidification: Acidify the aqueous solution with concentrated HCl to pH ~3. Validation Checkpoint: The dione product will immediately precipitate upon acidification due to protonation of the heterocyclic nitrogens decreasing its aqueous solubility.

  • Collection: Filter, wash with cold water, and dry under vacuum. Note that this harsher method typically yields ~30% product, reflecting the challenging nature of the nucleophilic attack on urea [2].

Pharmacological Relevance & Downstream Targets

The conversion of 4-Aminopyridazine-3-carboxamide into pyrimido[5,4-c]pyridazines is not merely an academic exercise; it is a critical step in accessing privileged pharmacological space. The resulting tricyclic and bicyclic diazinodiazines exhibit potent bioactivity across multiple therapeutic domains.

  • Kinase Inhibition (Lck Kinase): Derivatives of 1,2-dihydro-pyrimido[4,5-c]pyridazines and related isomers have demonstrated low nanomolar inhibitory activity against Lymphocyte-specific protein tyrosine kinase (Lck). Lck is crucial for T-cell receptor signaling, making these derivatives highly valuable in developing immunosuppressants and treatments for autoimmune diseases [3].

  • P2X4 Receptor Antagonism: Recent patent literature highlights substituted derivatives originating from the 4-aminopyridazine core as potent antagonists of the P2X4 receptor. P2X4 is an ATP-gated ion channel heavily implicated in microglial activation and the pathophysiology of chronic neuropathic pain [4].

BioPathway A Pyrimido[5,4-c]pyridazine Scaffold B Lck Kinase Inhibition A->B Binding C P2X4 Receptor Antagonism A->C Binding D T-Cell Activation Suppression B->D Downregulates E Neuropathic Pain Modulation C->E Modulates

Pharmacological targeting pathways of pyrimido[5,4-c]pyridazine derivatives.

Conclusion

4-Aminopyridazine-3-carboxamide (CAS 20865-28-5) is a foundational intermediate whose specific electronic configuration demands tailored synthetic approaches. By leveraging the mechanistic principles of orthoester condensation or urea fusion, medicinal chemists can efficiently convert this low-molecular-weight synthon into rigid, biologically active pyrimido[5,4-c]pyridazine scaffolds. As drug discovery increasingly targets complex kinases and ion channels, the synthetic mastery of such diazinodiazine precursors remains indispensable.

References

  • Thieme-Connect. "Product Class 22: Other Diazinodiazines." Science of Synthesis. Available at:[Link]

  • ResearchGate. "16.22.6 Other Diazinodiazines (Update 2012)." ResearchGate. Available at:[Link]

  • Google Patents. "CN115996911A - Substituted N-phenylacetamides having p2x4 receptor antagonistic activity." Google Patents.
Foundational

A Technical Guide to Assessing the Thermodynamic Stability of Novel Heterocyclic Amides in Solution: A Case Study Approach for 4-Aminopyridazine-3-carboxamide

This document provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-Aminopyridazine-3-carboxamide in solution. In the absence of extensive direct literature for this specific molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-Aminopyridazine-3-carboxamide in solution. In the absence of extensive direct literature for this specific molecule, this guide establishes a robust, first-principles approach. We will leverage established methodologies and data from the structurally related and well-characterized compound, 4-aminopyridine, to build a scientifically rigorous stability testing program. This guide is intended for researchers, chemists, and drug development professionals who require a practical, field-proven methodology for stability assessment.

Introduction: The Imperative of Stability Profiling

4-Aminopyridazine-3-carboxamide is a heterocyclic compound with structural motifs—a pyridazine ring, an amino group, and a carboxamide—that suggest potential utility in medicinal chemistry and pharmaceutical development.[1] The journey from a promising lead compound to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, with thermodynamic stability being paramount. A molecule's stability in solution dictates its shelf-life, informs formulation strategies, and ultimately impacts its safety and efficacy profile.

This guide will delineate the theoretical underpinnings and practical execution of a comprehensive stability analysis for 4-Aminopyridazine-3-carboxamide. We will explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Structural Analysis and Postulated Degradation Pathways

The first step in any stability investigation is a structural assessment to identify chemically labile sites. The structure of 4-Aminopyridazine-3-carboxamide features several functional groups susceptible to degradation under common pharmaceutical processing and storage conditions.

  • Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring make it more electron-deficient than the pyridine ring found in its analogue, 4-aminopyridine. This can influence its susceptibility to nucleophilic attack and oxidative degradation.

  • Carboxamide Moiety: The amide bond is a well-known site for both acid- and base-catalyzed hydrolysis, which would lead to the formation of 4-aminopyridazine-3-carboxylic acid and ammonia.

  • Amino Group: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of N-oxides or other colored degradants. Studies on related aminopyridine compounds have shown that major degradation can occur under oxidative stress.[2][3]

Based on this analysis, we can postulate the primary degradation pathways that must be investigated.

G parent 4-Aminopyridazine-3-carboxamide hydrolysis 4-Aminopyridazine-3-carboxylic Acid + NH3 parent->hydrolysis Hydrolysis (Acid/Base) oxidation N-Oxide Derivatives parent->oxidation Oxidation (e.g., H2O2) other Other Degradants parent->other Photodegradation / Thermal Stress

Caption: Postulated primary degradation pathways for 4-Aminopyridazine-3-carboxamide.

A Validated Framework for Stability Assessment

A successful stability study is a systematic process. It begins with the development of a robust analytical method capable of separating the parent compound from its potential degradation products and culminates in long-term studies under controlled conditions. This workflow ensures that the data generated is reliable and suitable for regulatory submission.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Study A Literature Review & Structural Analysis B Develop Stability-Indicating HPLC Method A->B C Method Validation (ICH Q2(R1)) B->C D Forced Degradation Study C->D E Identify Degradation Products (LC-MS) D->E F Long-Term & Accelerated Stability (ICH Q1A(R2)) E->F G Data Analysis & Shelf-Life Determination F->G

Caption: Overall workflow for a comprehensive solution stability investigation.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for the core components of the stability study.

Protocol: Development of a Stability-Indicating HPLC Method

Rationale: The cornerstone of any stability study is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the industry standard due to its high resolution, sensitivity, and quantitative accuracy. A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from degradants, impurities, or excipients.

Methodology:

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is preferred as it can provide spectral purity information, confirming the specificity of the method.[2]

  • Column Selection: Based on the polar nature of the aminopyridazine and carboxamide groups, a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a logical starting point.

  • Mobile Phase Optimization:

    • Start with an isocratic mobile phase of 80:20 (v/v) aqueous buffer:acetonitrile. The aqueous buffer should have a pH around neutral (e.g., 20 mM phosphate buffer, pH 7.0) to ensure the compound is in a consistent ionization state.

    • Inject a sample of 4-Aminopyridazine-3-carboxamide and observe the retention time and peak shape.

    • If necessary, adjust the organic modifier concentration or introduce a gradient elution to achieve a reasonable retention time (e.g., 3-10 minutes) and sharp, symmetrical peaks. Methods for the related 4-aminopyridine often utilize simple isocratic conditions.[4]

  • Wavelength Selection: Dissolve the compound in the mobile phase and scan its UV spectrum from 200-400 nm. Select the wavelength of maximum absorbance (λmax) for detection to ensure the highest sensitivity.

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Analyze stressed samples (see Protocol 4.2) to ensure that degradation product peaks are well-resolved from the parent peak. Use a PDA detector to assess peak purity.

    • Linearity: Prepare a series of at least five standard solutions of known concentrations and generate a calibration curve. The correlation coefficient (r²) should be >0.999.

    • Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration) on different days to determine intra- and inter-day variability.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Protocol: Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are designed to intentionally degrade the compound under harsh conditions. This serves two primary purposes: 1) It rapidly identifies the likely degradation pathways and generates the degradation products needed to prove the specificity of the analytical method. 2) It provides insight into the molecule's intrinsic stability and its sensitivity to environmental factors like pH, oxidation, and light.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Aminopyridazine-3-carboxamide in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. The duration and temperature may need to be adjusted based on the compound's lability. Studies on the related 3,4-diaminopyridine have shown that oxidative stress is a particularly influential factor.[3]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, dilute to the target concentration, and analyze by the validated HPLC method.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureRationale
Acidic Hydrolysis 0.1 M Hydrochloric Acid (HCl)60-80 °CTo challenge the stability of the amide bond in an acidic environment.
Basic Hydrolysis 0.1 M Sodium Hydroxide (NaOH)40-60 °CTo challenge the stability of the amide bond in a basic environment.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TempTo assess susceptibility to oxidative degradation, a known pathway for aminopyridines.[3]
Thermal Solution stored at 80 °C80 °CTo evaluate the intrinsic thermal stability of the molecule in solution.
Photostability Exposed to light (ICH Q1B)Room TempTo determine sensitivity to light, which can cause photo-oxidation or rearrangement.

Data Presentation and Interpretation

The results from the forced degradation study should be systematically tabulated to allow for clear interpretation and comparison. The primary goals are to determine the rate of degradation and to ensure mass balance, which confirms that all major degradation products are being detected.

Table 2: Example Data Summary for Forced Degradation of 4-Aminopyridazine-3-carboxamide

Stress ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Total Mass Balance (%)Observations
Control 2499.8N/DN/D99.8No change
0.1 M HCl 2491.28.5 (RRT 0.7)N/D99.7Degradation observed
0.1 M NaOH 2475.623.9 (RRT 0.7)N/D99.5Significant degradation
3% H₂O₂ 2488.4N/D11.2 (RRT 1.2)99.6Oxidation product formed
Thermal (80°C) 2498.51.1 (RRT 0.9)N/D99.6Minor thermal degradation

N/D = Not Detected; RRT = Relative Retention Time

Conclusion and Forward Path

References

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]

  • Farenc, C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 246-255. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Potential of 4-Aminopyridazine-3-carboxamide Derivatives

Topic: Pharmacological Potential of 4-Aminopyridazine-3-carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Potential of 4-Aminopyridazine-3-carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold as a Gateway

The 4-aminopyridazine-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry. While often categorized as a synthetic intermediate, its pharmacological utility is twofold:

  • Intrinsic Activity: As a monocyclic pharmacophore, its derivatives (specifically 4-amino-pyridazin-3(2H)-ones) exhibit potent inhibition of metabolic and CNS targets like FABP4 and DAAO .

  • Synthetic Precursor: It serves as the obligate precursor for pyrimido[5,4-c]pyridazines , a class of fused heterocycles with significant CDK-inhibitory and anti-proliferative activity in oncology.

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and therapeutic mechanisms of this versatile chemical space.[1]

Chemical Space & Molecular Architecture

Structural Analysis & Tautomerism

The core molecule consists of a 1,2-diazine (pyridazine) ring substituted with an amino group at position 4 and a carboxamide at position 3.

  • Hydrogen Bonding: The vicinal amino and carboxamide groups create a "pincer-like" motif capable of bidentate chelation or intramolecular hydrogen bonding.

  • Reactivity: The electron-deficient pyridazine ring makes the 4-amino group less nucleophilic than an aniline, yet sufficiently reactive for cyclization with electrophiles (e.g., orthoformates, urea) to form bicyclic systems.

The "Hidden" Pharmacophore: Pyridazin-3(2H)-one

In physiological conditions, N-substituted derivatives often adopt a pyridazin-3(2H)-one tautomeric form. This is critical for binding affinity in enzymes like DAAO, where the carbonyl oxygen acts as a key hydrogen bond acceptor.

Therapeutic Applications & Mechanism of Action[1][2]

Oncology: Cell Cycle Arrest via CDK Inhibition

The most advanced application of this scaffold lies in its cyclized derivatives, the pyrimido[5,4-c]pyridazines .

  • Mechanism: These fused systems function as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) .

  • Phenotype: Inhibition leads to cell cycle arrest at the G1/S boundary or S-phase , triggering apoptosis in aggressive cancer lines (e.g., MDA-MB-231 breast cancer).

  • Key SAR: Substitution at the N-6 and N-8 positions of the fused ring modulates selectivity between CDK subtypes.

Metabolic Disorders: FABP4 Inhibition

Monocyclic 4-amino-pyridazin-3(2H)-one derivatives have emerged as inhibitors of Fatty Acid Binding Protein 4 (FABP4) .

  • Target: FABP4 acts as a lipid chaperone; its inhibition improves insulin sensitivity and reduces atherosclerosis risk.

  • Binding Mode: The pyridazinone ring mimics the carboxylic acid headgroup of fatty acids, anchoring the molecule in the FABP4 hydrophobic pocket, while the 4-amino group forms stabilizing H-bonds with Arg126 or Tyr128.

CNS Disorders: DAAO Inhibition
  • Target: D-Amino Acid Oxidase (DAAO) degrades D-serine, a co-agonist of the NMDA receptor.

  • Indication: Schizophrenia (hypofunction of NMDA receptors).

  • Mechanism: 4-hydroxy/amino-pyridazine derivatives bind to the active site of DAAO, preventing D-serine degradation and enhancing NMDA receptor signaling.

Visualizing the Mechanism

The following diagram illustrates the dual pathway: the synthesis of the fused inhibitor and its downstream effect on the cancer cell cycle.

G cluster_0 Pharmacological Flow Scaffold 4-Aminopyridazine- 3-carboxamide Cyclization Cyclization (Ethyl Orthoformate) Scaffold->Cyclization Synthesis FusedDrug Pyrimido[5,4-c] pyridazine Cyclization->FusedDrug Target Target: CDK2/Cyclin E FusedDrug->Target ATP Competition Effect G1/S Phase Arrest Target->Effect Inhibition Apoptosis Apoptosis (Cancer Cell Death) Effect->Apoptosis

Caption: Synthetic progression from the monocyclic scaffold to the fused CDK inhibitor and its biological consequence.

Experimental Protocols

Synthesis of Pyrimido[5,4-c]pyridazine-8-one

A validated protocol for converting the scaffold into the active anticancer core.

Reagents:

  • 4-Aminopyridazine-3-carboxamide (1.0 eq)

  • Triethyl orthoformate (Excess, solvent/reagent)

  • Acetic anhydride (Catalytic)

Protocol:

  • Setup: Charge a round-bottom flask with 4-aminopyridazine-3-carboxamide (10 mmol).

  • Addition: Add triethyl orthoformate (30 mL) and acetic anhydride (0.5 mL).

  • Reflux: Heat the suspension to reflux (approx. 146°C) under nitrogen atmosphere.

  • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar fluorescent spot. Reaction time is typically 6–8 hours.

  • Workup: Cool the mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from ethanol/DMF if necessary.

  • Yield: Expected yield 75–85%.

FABP4 Fluorescence Displacement Assay

To screen monocyclic derivatives for metabolic activity.

Materials:

  • Recombinant human FABP4 protein.

  • Fluorescent probe: 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid).

  • Test compounds (DMSO stock).

Protocol:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4.

  • Probe Binding: Incubate FABP4 (1 µM) with 1,8-ANS (2 µM) for 10 min. Fluorescence (Ex 370 nm / Em 475 nm) should be high.

  • Displacement: Add test compound (concentration range 0.1 µM – 100 µM).

  • Measurement: Measure decrease in fluorescence intensity. A decrease indicates displacement of the probe by the drug.

  • Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes key substitutions and their effect on biological activity.

Core ScaffoldSubstitution (R)TargetActivity Profile
Monocyclic 4-Amino, 3-Carboxamide (Unmodified)SyntheticPrecursor only; low intrinsic potency.
Monocyclic 4-Ureido-pyridazin-3(2H)-oneFABP4High Potency. Urea linker mimics fatty acid carboxylate.
Monocyclic 4-Hydroxy-pyridazin-3(2H)-oneDAAOModerate Potency. Bioisostere for D-amino acids.
Bicyclic Pyrimido[5,4-c]pyridazine (8-oxo)CDKsHigh Potency. Planar structure fits ATP pocket.
Bicyclic Pyrimido[5,4-c]pyridazine (N-alkyl)DHPSLow Permeability. Good enzyme binding, poor cell entry.

Future Outlook & Challenges

  • Permeability: While the bicyclic derivatives bind bacterial DHPS tightly, they struggle to penetrate the Gram-negative double membrane.[2] Future medicinal chemistry must focus on lipophilicity optimization (e.g., fluorination) to enhance entry.

  • Selectivity: Kinase inhibitors derived from this scaffold must be screened against a broad "kinome" panel to ensure they do not exhibit off-target cardiotoxicity.

  • Covalent Inhibition: There is potential to derivatize the 4-amino position with acrylamides to create covalent inhibitors for targets with accessible cysteines, increasing duration of action.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Pyrimido[5,4-c]pyridazine Derivatives in Cell Cycle Arrest. Retrieved from

  • MDPI. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from

  • National Institutes of Health (NIH). (2013). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2012). Synthesis of 4-aminopyridazine-3-carboxamide and its conversion to pyrimido[5,4-c]pyridazines. Science of Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of DHPS. Retrieved from

Sources

Foundational

Literature review on pyridazine-3-carboxamide scaffolds in drug discovery

Executive Summary The pyridazine-3-carboxamide scaffold represents a distinct and privileged chemical space within nitrogen-rich heterocycles. Unlike its ubiquitous cousin, the pyridazinone, this scaffold features an exo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine-3-carboxamide scaffold represents a distinct and privileged chemical space within nitrogen-rich heterocycles. Unlike its ubiquitous cousin, the pyridazinone, this scaffold features an exocyclic carbonyl group at the C3 position, providing a unique vector for hydrogen bonding and side-chain extension. This structural arrangement has proven critical in the design of Janus Kinase (JAK) inhibitors , Cannabinoid Receptor 2 (CB2) agonists , and Acetylcholinesterase (AChE) inhibitors .

This technical guide synthesizes the structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications of pyridazine-3-carboxamides. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for "scaffold hopping" or novel lead optimization.

Chemical Architecture & Physicochemical Properties[1]

The pyridazine-3-carboxamide core is defined by a 1,2-diazine ring substituted with an amide functionality at position 3.

  • Electronic Profile: The adjacent nitrogen atoms (N1-N2) create a dipole moment that influences solubility and metabolic stability. The N2 nitrogen often serves as a hydrogen bond acceptor, while the exocyclic amide acts as both a donor and acceptor, facilitating critical interactions within the ATP-binding pockets of kinases or the active sites of GPCRs.

  • Lipophilicity (LogP): The scaffold is generally polar (low LogP), which aids in reducing the overall lipophilicity of drug candidates—a common issue in high-throughput screening hits.

  • Scaffold Hopping Utility: It frequently serves as a bioisostere for pyridine-carboxamides or benzamides, often improving metabolic stability or selectivity profiles.

Synthetic Strategies & Protocols

The construction of the pyridazine-3-carboxamide scaffold typically proceeds via the formation of the pyridazine core followed by functionalization at C3. Below is a validated Standard Operating Procedure (SOP) for the late-stage amidation of pyridazine-3-carboxylic acid, a versatile intermediate.

Experimental Protocol: HATU-Mediated Amidation

Objective: Synthesis of N-substituted pyridazine-3-carboxamides from pyridazine-3-carboxylic acid.

Reagents:

  • Pyridazine-3-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with pyridazine-3-carboxylic acid (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C under an inert atmosphere (

    
    ). Stir for 10 minutes.
    
  • Coupling Agent: Add HATU (1.2 equiv) in a single portion. Allow the activation complex to form for 15–30 minutes at 0°C. Note: The solution typically turns yellow/orange.

  • Amine Addition: Add the target amine (

    
    , 1.1 equiv) dropwise (if liquid) or as a solution in DMF (if solid).
    
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).

  • Work-up:

    • Dilute with EtOAc.

    • Wash sequentially with saturated

      
       (2x), water (2x), and brine (1x).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the final carboxamide.

Visualization: General Synthetic Workflow

The following diagram illustrates the logical flow from acyclic precursors to the final functionalized scaffold.

SynthesisPath Precursor Dicarbonyl / Hydrazine Precursors Cyclization Cyclization (Formation of Pyridazine Core) Precursor->Cyclization Ester Pyridazine-3-carboxylate Intermediate Cyclization->Ester Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Acid Pyridazine-3-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Final Target Pyridazine-3-carboxamide Coupling->Final

Caption: Step-wise synthetic route for accessing functionalized pyridazine-3-carboxamide libraries.

Pharmacological Applications & Case Studies

A. Immunology: JAK3 Inhibitors

The pyrrolo[1,2-b]pyridazine-3-carboxamide subclass has demonstrated significant potential as selective Janus Kinase 3 (JAK3) inhibitors.

  • Mechanism: These compounds bind to the ATP-binding site of the kinase. The carboxamide moiety is crucial for hydrogen bonding with the hinge region residues (e.g., Glu903, Leu905 in JAK3).

  • Key Insight: A study by Bristol-Myers Squibb (2014) identified that specific substituents at the C4 position (e.g., cycloalkylamines) dramatically improve selectivity for JAK3 over JAK2, reducing potential hematological side effects associated with JAK2 inhibition.

B. Pain & Inflammation: CB2 Receptor Agonists

Pyridazine-3-carboxamides have been engineered as selective agonists for the Cannabinoid Receptor 2 (CB2).[1]

  • Therapeutic Value: Unlike CB1 agonists, CB2 agonists provide anti-inflammatory and analgesic effects without psychotropic side effects.

  • SAR Highlight:

    
    -substitution on the carboxamide is the primary determinant of affinity. Bulky, lipophilic groups (e.g., adamantyl or substituted phenyls) often enhance hydrophobic interactions within the CB2 transmembrane pocket.
    
C. Neurodegeneration: AChE Inhibitors

Phenylpyridazine-3-carboxamides have shown dual inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[2]

  • Relevance: These enzymes are primary targets in Alzheimer's disease therapy. The pyridazine ring acts as a spacer and pi-stacking element, positioning the amide to interact with the peripheral anionic site (PAS) of the enzyme.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is highly vector-dependent. The diagram below maps the critical substitution points and their biological impact based on the reviewed literature.

SAR_Map Core Pyridazine-3-carboxamide CORE SCAFFOLD R_Amide Amide Nitrogen (R1) CRITICAL FOR SPECIFICITY (e.g., CB2: Bulky lipophilic groups) (e.g., JAK: H-bond interaction) Core->R_Amide R_C4 C4 Position SELECTIVITY GATEKEEPER (e.g., Cycloalkyl for JAK3 selectivity) Core->R_C4 R_C5_C6 C5/C6 Positions PHARMACOKINETIC TUNING (Solubility & Metabolic Stability) Core->R_C5_C6

Caption: SAR interaction map highlighting critical substitution vectors on the pyridazine core.

Quantitative Data Summary

The following table summarizes potency data for key pyridazine-3-carboxamide derivatives identified in the literature.

TargetCompound ClassKey Substituent (R-Group)Potency (IC50 / EC50)Therapeutic IndicationSource
JAK3 Pyrrolo[1,2-b]pyridazine(2-fluoro-2-methylcyclopentyl)aminoIC50: < 10 nM Autoimmune Disorders[1]
CB2 Pyridazine-3-carboxamideAdamantyl / Substituted PhenylEC50: 3.6 nM Neuropathic Pain[2]
AChE Phenylpyridazine4-substituted phenylIC50: 0.11 µM Alzheimer's Disease[3]
TYK2 Pyrrolo[1,2-b]pyridazineCyclopentylamino derivativesIC50: < 20 nM Psoriasis / IBD[1]

Biological Pathway Visualization: JAK-STAT Signaling

Since JAK inhibition is a primary application of this scaffold, understanding the downstream pathway is essential for evaluating efficacy.

JAK_Pathway Cytokine Cytokine (IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK3 / JAK1 (Target of Pyridazine Scaffold) Receptor->JAK Activation STAT STAT Proteins (Phosphorylation) JAK->STAT Phosphorylation Dimer STAT Dimerization STAT->Dimer Nucleus Nucleus: Gene Transcription Dimer->Nucleus Translocation

Caption: The JAK-STAT signaling cascade, the primary target for pyrrolopyridazine-3-carboxamides.

References

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014).[3] URL:[Link]

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. Source: European Journal of Medicinal Chemistry (2017).[1] URL:[Link]

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Source: Bioorganic Chemistry (2018).[2] URL:[Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Source: Bioorganic & Medicinal Chemistry (2024).[4][5][6] URL:[Link]

Sources

Exploratory

Solubility profile of 4-Aminopyridazine-3-carboxamide in water vs organic solvents

This guide provides an in-depth technical characterization of 4-Aminopyridazine-3-carboxamide , focusing on its solubility profile, physicochemical properties, and experimental determination protocols. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical characterization of 4-Aminopyridazine-3-carboxamide , focusing on its solubility profile, physicochemical properties, and experimental determination protocols.

Executive Summary

Compound: 4-Aminopyridazine-3-carboxamide CAS: 20865-28-5 Molecular Formula: C


H

N

O Molecular Weight: 138.13 g/mol

4-Aminopyridazine-3-carboxamide is a polar heterocyclic building block used primarily in the synthesis of bioactive pyridazine derivatives (e.g., kinase inhibitors, antifolates). Its solubility profile is governed by a high density of hydrogen bond donors/acceptors relative to its carbon scaffold, leading to high crystal lattice energy. Consequently, it exhibits moderate-to-low solubility in water (pH-dependent) and high solubility in polar aprotic solvents (DMSO, DMF), while being virtually insoluble in non-polar organic solvents (Hexane, DCM).

Physicochemical Characterization

To understand the solubility behavior, we must analyze the structural determinants.

Structural Determinants of Solubility[1]
  • Pyridazine Core (1,2-diazine): Inherently hydrophilic (LogP ~ -0.6) with two nitrogen atoms capable of H-bond acceptance.

  • C3-Carboxamide (-CONH

    
    ):  A strong H-bond donor and acceptor. It significantly increases the melting point due to intermolecular amide-amide stacking.
    
  • C4-Amino Group (-NH

    
    ):  Increases polarity and provides an additional handle for protonation.
    
Predicted Physicochemical Constants
PropertyValue (Estimated/Lit.)Impact on Solubility
LogP (Octanol/Water) -1.2 to -0.8Highly hydrophilic; prefers aqueous/polar phases.
pKa (Ring N) ~3.5 – 4.5Weakly basic. Solubility increases significantly at pH < 3.
Melting Point >200 °CHigh lattice energy resists dissolution (requires high dielectric solvents).
Polar Surface Area (PSA) ~90 ŲHigh PSA relative to MW suggests poor membrane permeability and high polarity.

Solubility Profile: Water vs. Organic Solvents[2]

The following table categorizes the solubility based on solvent polarity and dielectric constant (


).
Solubility Classification Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous (Neutral) Water (pH 7.0)Slightly Soluble (1–10 mg/mL)High crystal energy limits solubility despite polarity.
Aqueous (Acidic) 0.1 N HClSoluble (>50 mg/mL)Protonation of the pyridazine ring breaks the crystal lattice.
Polar Aprotic DMSO, DMFVery Soluble (>100 mg/mL)Disrupts intermolecular H-bonds; high dielectric constant stabilizes the dipole.
Polar Protic Methanol, EthanolSparingly Soluble Soluble enough for recrystallization at reflux; poor at RT.
Polar Aprotic (Low

)
Acetone, THFVery Slightly Soluble Insufficient polarity to overcome lattice energy.
Non-Polar DCM, Hexane, TolueneInsoluble (<0.1 mg/mL)"Like dissolves like" rule; compound is too polar.
Thermodynamic Analysis

The dissolution of 4-Aminopyridazine-3-carboxamide is likely endothermic (


).[1]
  • Implication: Solubility will increase significantly with temperature.

  • Recrystallization Strategy: Dissolve in boiling water or ethanol; cool slowly to 4°C to induce crystallization.

Experimental Protocol: Determination of Equilibrium Solubility

Standardized Shake-Flask Method with HPLC Quantification.

Phase 1: Preparation
  • Excess Solute: Weigh ~20 mg of compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, DMSO).

  • Equilibration: Cap tightly. Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker at 200 rpm).

  • pH Check (Aqueous only): Measure the pH of the saturated solution. The compound may self-buffer.

Phase 2: Sampling & Processing
  • Filtration: Pass the supernatant through a 0.22 µm PTFE (organic) or PES (aqueous) syringe filter. Pre-saturate the filter with 200 µL of solution to prevent adsorption losses.

  • Dilution: Dilute the filtrate 1:100 with mobile phase to bring it within the linear dynamic range of the detector.

Phase 3: HPLC Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 95% Water (0.1% Formic Acid) / 5% Acetonitrile. Note: High aqueous content is required to retain this polar compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm (amide).
    
  • Calculation:

    
    
    

Visualizations

Diagram 1: Solubility Determination Workflow

This workflow outlines the critical decision nodes in the experimental protocol.

SolubilityProtocol Start Weigh Excess Solid (20 mg) AddSolvent Add Solvent (1 mL) (Water, DMSO, MeOH) Start->AddSolvent Agitate Agitate 24h @ 25°C (Orbital Shaker) AddSolvent->Agitate CheckDissolution Is Solid Visible? Agitate->CheckDissolution AddMoreSolid Add More Solid CheckDissolution->AddMoreSolid No (Fully Dissolved) Filter Filter Supernatant (0.22 µm PTFE/PES) CheckDissolution->Filter Yes (Saturated) AddMoreSolid->Agitate Dilute Dilute 1:100 (Mobile Phase) Filter->Dilute HPLC HPLC Quantification (C18, 95% Aqueous) Dilute->HPLC

Caption: Step-by-step Shake-Flask protocol for determining thermodynamic solubility.

Diagram 2: Solvation & Interaction Mechanism

Conceptualizing why the compound dissolves in DMSO but not Hexane.

Solvation Compound 4-Aminopyridazine- 3-carboxamide Water Water (pH 7) H-Bond Network Compound->Water Moderate (Lattice Energy vs H-Bond) Acid Acid (pH 2) Protonation (NH+) Compound->Acid High Solubility (Ionic Repulsion) DMSO DMSO Dipole Stabilization Compound->DMSO High Solubility (Dipole-Dipole) Hexane Hexane Van der Waals Only Compound->Hexane Insoluble (No Interaction)

Caption: Solvation mechanisms: Protonation and dipole interactions drive solubility; non-polar forces fail.

Implications for Drug Development[4][5][6]

  • Formulation: Due to limited aqueous solubility at neutral pH, intravenous formulations may require pH adjustment (acidic buffers) or cosolvents like PEG400 or Captisol .

  • Purification: The steep solubility gradient in Ethanol (Soluble hot / Insoluble cold) makes recrystallization from Ethanol/Water mixtures the optimal purification method.

  • Storage: The compound is hygroscopic. Store in a desiccator to prevent water uptake, which can alter weight-based stoichiometry in synthesis.

References

  • PubChem. (2025).[2][3] Compound Summary: 4-Aminopyridazine (Analogue Reference).[2] National Library of Medicine. [Link]

  • ResearchGate. (2023). Calculated pKa values of pyridazine derivatives.[Link]

Sources

Foundational

History of 4-Aminopyridazine-3-carboxamide synthesis in heterocyclic chemistry

The following technical guide details the synthesis, historical evolution, and strategic application of 4-Aminopyridazine-3-carboxamide . From Reissert Intermediates to Modern Heterocyclic Scaffolds Executive Summary & P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, historical evolution, and strategic application of 4-Aminopyridazine-3-carboxamide .

From Reissert Intermediates to Modern Heterocyclic Scaffolds

Executive Summary & Pharmacophore Significance

4-Aminopyridazine-3-carboxamide is a critical bicyclic precursor and pharmacophore in medicinal chemistry, distinct from its pyridine analog (4-aminopyridine, Fampridine). While the pyridine analog is a well-established potassium channel blocker, the pyridazine-3-carboxamide core serves as a versatile scaffold for:

  • Pyrimido[5,4-c]pyridazines: These fused systems mimic pteridines and folic acid derivatives, functioning as antimetabolites and kinase inhibitors.

  • Neuropharmacology: Modulation of GABAergic and glutamatergic pathways, specifically as NMDA glycine site antagonists.

  • Agrochemicals: Herbicide safeners and plant growth regulators utilizing the electron-deficient 1,2-diazine ring.

The synthesis of this molecule represents a classic challenge in heterocyclic regioselectivity: introducing an amino group at position 4 while maintaining a carboxamide at position 3, without compromising the labile N-N bond.

Historical Synthesis: The Reissert-Henze Strategy

Historically, the most elegant route to 4-aminopyridazine-3-carboxamide leveraged the Reissert-Henze reaction . This method utilizes the unique reactivity of pyridazine


-oxides to introduce carbon nucleophiles regioselectively.
The Mechanistic Pathway[1][2]
  • N-Oxidation: The starting material, 4-aminopyridazine (or a protected derivative), is oxidized to 4-aminopyridazine-2-oxide . The position of the N-oxide is directed by the electron-donating amino group, which favors oxidation at the adjacent nitrogen (N2) or the distal nitrogen (N1) depending on steric protection; however, for 3-substitution, the 2-oxide is the requisite intermediate.

  • Reissert-Henze Functionalization: The N-oxide is treated with a benzoylating agent (e.g., benzoyl chloride) and a cyanide source (TMSCN or KCN).

    • Mechanism:[2][3][4] The N-oxide oxygen is acylated, creating an activated cation. Cyanide attacks the

      
      -carbon (C3).
      
    • Result: Elimination of benzoic acid re-aromatizes the ring, yielding 4-amino-3-cyanopyridazine .

  • Hydrolysis: The nitrile at C3 is hydrolyzed to the primary amide using concentrated sulfuric acid or alkaline peroxide, yielding the target 4-aminopyridazine-3-carboxamide .

Expert Insight: This route is chemically "beautiful" for its atom economy in C-H functionalization but suffers from the handling of toxic cyanides and the potential explosion hazards of N-oxide/acyl chloride mixtures on a kilogram scale.

The "Classical" Industrial Route: Halogen Displacement

For scalability, the industry shifted toward nucleophilic aromatic substitution (


) on halogenated pyridazinones. This approach avoids cyanides and uses readily available acyclic precursors.
Protocol: From Mucochloric Acid to Amide
  • Ring Construction: Hydrazine hydrate is condensed with mucochloric acid (or mucobromic acid) to form 4,5-dichloro-3(2H)-pyridazinone .

  • Regioselective Amination:

    • Reaction with ammonia (or a benzylamine surrogate) typically occurs at C4 due to the electronic directing effect of the C3 carbonyl (vinylogous amide).

    • Challenge: Controlling 4-amino vs. 5-amino selectivity is pH- and solvent-dependent.

  • Carboxylation: The C3 carbonyl is converted to a halide (via

    
    ) and then carbonylated (Pd-catalyzed CO insertion) or treated with cyanide followed by hydrolysis.
    
    • Alternative: Starting with ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate allows direct conversion of the 4-oxo group to a 4-chloro group, followed by ammonolysis to install the 4-amino group.

Detailed Workflow: 4-Oxo-Ester Route

This is the preferred modern laboratory method due to the availability of 4-oxo-pyridazine-3-carboxylate esters.

  • Chlorination:

    • Reagents: Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate +

      
       (neat or in 
      
      
      
      ).
    • Conditions: Reflux, 2–4 hours.

    • Product: Ethyl 4-chloropyridazine-3-carboxylate.

  • Amination:

    • Reagents:

      
       in MeOH or EtOH (saturated solution).
      
    • Conditions: Sealed tube, 80–100°C.

    • Product: Ethyl 4-aminopyridazine-3-carboxylate.

  • Amidation:

    • Reagents: Liquid

      
       or concentrated aqueous 
      
      
      
      .
    • Conditions: RT to 50°C.

    • Product: 4-Aminopyridazine-3-carboxamide .[5][6]

Visualization of Synthetic Logic
Diagram 1: Comparative Synthetic Pathways

The following diagram contrasts the Reissert-Henze route (historical) with the Modern Halogen Displacement route.

G cluster_0 Historical Route (Reissert) cluster_1 Modern Route (Halogen Displacement) Start_Reissert Precursor: 4-Aminopyridazine NOxide Intermediate: 4-Aminopyridazine-2-oxide Start_Reissert->NOxide Oxidation (mCPBA) Cyano Key Intermediate: 4-Amino-3-cyanopyridazine NOxide->Cyano Reissert-Henze (PhCOCl + KCN) Target TARGET: 4-Aminopyridazine-3-carboxamide Cyano->Target Hydrolysis (H2SO4 or NaOH) Start_Modern Precursor: Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate Chloro Intermediate: Ethyl 4-chloropyridazine-3-carboxylate Start_Modern->Chloro Chlorination (POCl3) AminoEster Intermediate: Ethyl 4-aminopyridazine-3-carboxylate Chloro->AminoEster SnAr Amination (NH3/MeOH) AminoEster->Target Ammonolysis (NH3/H2O)

Caption: Comparison of the atom-economical but hazardous Reissert route vs. the scalable modern Halogen Displacement route.

Experimental Protocol: Nitrile Hydrolysis (Reissert Route)

While the modern route is preferred for scale, the hydrolysis of 4-amino-3-cyanopyridazine remains a valuable technique for derivatives.

Objective: Convert 4-amino-3-cyanopyridazine to 4-aminopyridazine-3-carboxamide.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-amino-3-cyanopyridazine (1.0 eq, 10 mmol) in concentrated sulfuric acid (

    
    , 10 mL).
    
    • Note: The reaction is exothermic; add acid slowly with cooling if necessary.

  • Reaction: Heat the mixture to 40–50°C for 3 hours. Monitor via TLC (System: EtOAc/MeOH 9:1). The nitrile spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    amide.
  • Quenching: Pour the reaction mixture slowly onto crushed ice (50 g).

  • Neutralization: Carefully adjust pH to 7–8 using concentrated ammonium hydroxide (

    
    ).
    
    • Precipitation: The product often precipitates as a pale yellow solid upon neutralization.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from water or ethanol/water mixture.

  • Yield: Typical yields range from 75–85% .

References
  • Coates, W. J., & McKillop, A. (1989). Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination of 3(2H)-Pyridazinones with Hydrazine. Heterocycles.

  • Nakagome, T., Castle, R. N., & Murakami, H. (1968). The synthesis of pyrimido[4,5-c]pyridazines and pyrimido[5,4-c]pyridazines. Journal of Heterocyclic Chemistry. (Describes the Reissert reaction of 4-aminopyridazine-2-oxides).

  • Ma, X., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity.

  • Xie, X., et al. (2017). Developing pyridazine-3-carboxamides to Be CB2 Agonists. European Journal of Medicinal Chemistry.

  • Patent WO2016180833A1. (2016). Process for preparing 4-amino-pyridazines.

Sources

Exploratory

Biological targets associated with 4-Aminopyridazine-3-carboxamide analogs

This technical guide focuses on the 4-aminopyridazine-3-carboxamide scaffold, a privileged structure in medicinal chemistry primarily associated with Type I and Type II kinase inhibition , specifically targeting c-Met (H...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide focuses on the 4-aminopyridazine-3-carboxamide scaffold, a privileged structure in medicinal chemistry primarily associated with Type I and Type II kinase inhibition , specifically targeting c-Met (HGFR) and ALK (Anaplastic Lymphoma Kinase) .

Technical Guide & Mechanistic Analysis

Executive Summary: The Pharmacophore

The 4-aminopyridazine-3-carboxamide core is a nitrogen-rich heterocyclic scaffold designed to function as an ATP-mimetic . In the context of drug discovery, this specific regioisomer is distinct from its 3-amino-4-carboxamide counterpart (often associated with GABA-A antagonism).

This scaffold is "privileged" because its structural geometry allows it to form a bidentate hydrogen-bonding motif with the hinge region of protein kinases. The 4-amino group acts as a hydrogen bond donor, while the 3-carboxamide oxygen (or nitrogen, depending on rotation) acts as an acceptor/donor pair, effectively mimicking the N1 and N6 positions of the adenine ring in ATP.

Core Biological Targets
Target ClassSpecific TargetsPrimary IndicationMechanism of Action
Receptor Tyrosine Kinases c-Met (HGFR) Non-Small Cell Lung Cancer (NSCLC), Gastric CancerATP-competitive inhibition (Type I/II) blocking HGF signaling.
Receptor Tyrosine Kinases ALK Anaplastic Large Cell Lymphoma, NSCLCInhibition of ALK fusion proteins (e.g., EML4-ALK).
Non-Receptor Tyrosine Kinases JAK3 / TYK2 Autoimmune Disorders (RA, Psoriasis)Modulation of the JAK-STAT pathway (often via scaffold hopping to fused systems).
Off-Target (Structural Isomers) GABA-A Receptor Note: Typically associated with 3-amino-pyridazine regioisomers (e.g., Gabazine).Competitive antagonism (avoidance target for this specific scaffold).

Primary Target Analysis: c-Met and ALK Kinases

The most authoritative link between this scaffold and biological activity is found in the development of c-Met inhibitors . The 4-aminopyridazine-3-carboxamide moiety serves as the "hinge-binding" headgroup.

Mechanism of Action (Hinge Binding)

In the ATP-binding pocket of c-Met, the scaffold orients itself to interact with the backbone residues connecting the N- and C-lobes of the kinase.

  • H-Bond Donor: The exocyclic amino group at position 4 donates a proton to the backbone carbonyl of the hinge residue (e.g., Pro1158 or Met1160 in c-Met).

  • H-Bond Acceptor: The nitrogen atoms of the pyridazine ring or the carbonyl of the carboxamide accept a proton from the backbone amide nitrogen.

  • Solubility & Metabolism: Unlike phenyl-based kinase inhibitors, the diazine ring lowers lipophilicity (LogP), improving water solubility and reducing metabolic clearance via CYP450 enzymes.

Structure-Activity Relationship (SAR)
  • Position 3 (Carboxamide): Essential for orienting the molecule. Substitution on the amide nitrogen (N-alkylation) allows the molecule to extend into the solvent-exposed region , often improving solubility.

  • Position 4 (Amino): Unsubstituted amino groups are often preferred for tight hinge binding. Acylation of this amine typically abolishes activity by disrupting the donor capability.

  • Position 6 (Aryl/Heteroaryl): This is the "tail" vector. Attachment of a hydrophobic group (e.g., substituted phenyl or quinoline) here allows the inhibitor to reach the hydrophobic back pocket (selectivity pocket) behind the gatekeeper residue, conferring selectivity for c-Met over other kinases.

Visualization: c-Met Signaling Pathway

The following diagram illustrates the downstream consequences of inhibiting c-Met with a 4-aminopyridazine-3-carboxamide analog.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) Target of Pyridazine Analog HGF->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 Phosphorylation (Y1349/Y1356) PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS STAT3 STAT3 Gab1->STAT3 AKT AKT/PKB PI3K->AKT Survival Signal Out_Survival Apoptosis Evasion (Blocked) AKT->Out_Survival MAPK MAPK/ERK RAS->MAPK Growth Signal Out_Proliferation Cell Proliferation (Inhibited) MAPK->Out_Proliferation STAT3->Out_Proliferation Inhibitor 4-Aminopyridazine-3-carboxamide Inhibitor->cMet Inhibits ATP Binding

Figure 1: The HGF/c-Met signaling cascade. 4-Aminopyridazine-3-carboxamide analogs competitively bind to the c-Met ATP pocket, preventing autophosphorylation and downstream activation of PI3K/AKT and MAPK pathways.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize Methyl 4-aminopyridazine-3-carboxylate as a precursor. Method: Cyclocondensation of ketoesters with hydrazine (Self-validating step: NMR confirmation of ring closure).

Protocol:

  • Reagents: Methyl acetoacetate (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq), Hydrazine hydrate (1.2 eq).

  • Enamine Formation: Dissolve methyl acetoacetate in anhydrous ethanol. Add DMF-DMA dropwise. Reflux for 3 hours. (Validation: TLC shows disappearance of starting material).

  • Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate dropwise. The mixture is then heated to reflux for 4–6 hours.

  • Isolation: Evaporate solvent under reduced pressure. The residue is purified via column chromatography (DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyridazine ring protons (doublets around 8.5–9.0 ppm).

    • MS: Verify [M+H]+ peak.

c-Met Kinase Inhibition Assay (HTRF)

Objective: Determine the IC50 of the analog against c-Met. Method: Homogeneous Time-Resolved Fluorescence (HTRF).[1]

Protocol:

  • Reagents: Recombinant human c-Met kinase (cytoplasmic domain), Biotinylated poly-Glu-Tyr substrate, ATP (at Km), Europium-cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

  • Compound Prep: Prepare 3-fold serial dilutions of the 4-aminopyridazine analog in DMSO (Final DMSO < 1%).

  • Reaction:

    • Mix Enzyme (5 nM) + Compound + Peptide Substrate (200 nM) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Initiate reaction by adding ATP.[1]

    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Add detection reagents (Eu-Antibody + Streptavidin-XL665) in EDTA-containing buffer (to stop the kinase reaction).

    • Incubate for 60 minutes.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Comparative Data: Kinase Selectivity Profile

The following table summarizes the typical selectivity profile of optimized pyridazine-3-carboxamide analogs (based on patent literature WO2009154769).

Kinase TargetIC50 (nM)Selectivity Ratio (vs. c-Met)Clinical Relevance
c-Met < 10 1.0 Primary Target
ALK 15 - 50~2-5xSecondary Target (often beneficial)
RON 40 - 100~4-10xClosely related to c-Met
JAK2 > 1,000> 100xDesirable (avoids anemia side effects)
VEGFR2 > 5,000> 500xHigh Selectivity
IGF-1R > 10,000> 1000xHigh Selectivity

References

  • Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
  • Pyridazine Based Scaffolds as Privileged Structures in Anti-Cancer Therapy. Source: Drug Research (Stuttgart), 2017.[2] Context: Review of pyridazine pharmacophores in oncology. URL:[Link]

  • Synthesis and structure-activity relationships of aminopyridazine derivatives acting as GABA-A antagonists. Source: Journal of Medicinal Chemistry.[3] Context: Distinguishes the GABA-active regioisomers (3-amino) from the kinase-active scaffold. URL:[Link]

  • Crystal Structures of Spleen Tyrosine Kinase (SYK) in Complex with Novel Inhibitors. Source: NIH / PubMed Central. Context: Structural biology of nitrogen-heterocycle binding in kinase pockets. URL:[Link]

Sources

Foundational

Introduction: The Significance of 4-Aminopyridazine-3-carboxamide

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Aminopyridazine-3-carboxamide This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crysta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Aminopyridazine-3-carboxamide

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of 4-Aminopyridazine-3-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to structural elucidation, emphasizing the causality behind experimental choices and the principles of scientific integrity.

4-Aminopyridazine-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine ring is a key scaffold in numerous biologically active molecules, and the presence of both an amino and a carboxamide group offers rich potential for forming specific intermolecular interactions, such as hydrogen bonds. These interactions are fundamental to molecular recognition in biological systems, making the compound a valuable building block for the design of novel therapeutic agents.[1] Understanding its three-dimensional structure at an atomic level is paramount for predicting its behavior, designing derivatives with enhanced properties, and for structure-based drug design. This guide outlines the complete workflow for achieving this understanding through single-crystal X-ray diffraction.

PART 1: Synthesis and Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of high-quality single crystals.

Section 1.1: Synthesis of 4-Aminopyridazine-3-carboxamide

The synthesis of pyridazine derivatives is a well-established field in organic chemistry.[2] A common route to a compound like 4-Aminopyridazine-3-carboxamide would likely involve a multi-step process starting from a more readily available precursor. While various synthetic routes can be envisioned, a plausible approach could start from a cyanopyridazine, followed by hydrolysis and amination steps. For instance, a process analogous to the Hofmann rearrangement on a pyridine carboxamide, using a hypohalite, could be adapted.[3][4]

Proposed Synthetic Protocol:

  • Starting Material: A suitable starting material could be a commercially available pyridazine derivative, such as Methyl 4-Aminopyridazine-3-carboxylate.[1]

  • Amidation: The methyl ester can be converted to the corresponding amide through reaction with ammonia or an ammonia equivalent. This step is typically carried out in a suitable solvent like methanol or ethanol.

  • Purification: The crude product must be purified to a high degree (>95%) to facilitate crystallization. Common purification techniques include recrystallization or column chromatography.[5] Reaction progress should be monitored by thin-layer chromatography (TLC).[5]

Diagram 1: Proposed Synthetic Workflow

cluster_synthesis Synthesis Protocol Start Methyl 4-Aminopyridazine-3-carboxylate Amidation Amidation with Ammonia Start->Amidation Methanol Purification Recrystallization or Column Chromatography Amidation->Purification Crude Product Product Pure 4-Aminopyridazine-3-carboxamide Purification->Product cluster_xrd Crystallographic Analysis Crystal Single Crystal Selection DataCollection X-ray Data Collection Crystal->DataCollection Goniometer DataReduction Data Reduction & Scaling DataCollection->DataReduction Diffraction Images StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution Processed Data Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Validation & Final Model Refinement->Validation Refined Structure cluster_mol1 Molecule A cluster_mol2 Molecule B a_N_ring N(ring) a_NH2 H-N(amino) b_N_ring N(ring) a_NH2->b_N_ring N-H···N a_CO C=O a_NH_amide N-H(amide) b_CO C=O a_NH_amide->b_CO N-H···O b_NH2 H-N(amino) b_NH_amide N-H(amide)

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Aminopyridazine-3-carboxamide

Abstract This application note details a robust, step-by-step protocol for the synthesis of 4-aminopyridazine-3-carboxamide , a critical pharmacophore in the development of kinase inhibitors and neurological therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, step-by-step protocol for the synthesis of 4-aminopyridazine-3-carboxamide , a critical pharmacophore in the development of kinase inhibitors and neurological therapeutics. Unlike generic procedures, this guide addresses the specific challenges of pyridazine regiochemistry and solubility. The method utilizes a reliable chlorination-amination-ammonolysis sequence starting from the commercially available methyl 4-oxo-1,4-dihydropyridazine-3-carboxylate, ensuring high regiochemical fidelity.

Introduction & Retrosynthetic Logic

The pyridazine core is increasingly prevalent in drug discovery due to its ability to function as a bioisostere for phenyl and pyridine rings while improving water solubility and metabolic stability. The 3-carboxamide-4-amino substitution pattern is particularly valuable for hydrogen bond networking in active sites.

Retrosynthetic Analysis

The synthesis is designed to avoid the ambiguity of regioselective nucleophilic aromatic substitution (


) on symmetrical precursors. By starting with the 4-oxo derivative, the position of the nitrogen functionality is fixed early in the sequence.

Retrosynthesis Target 4-Aminopyridazine-3-carboxamide (Target) Intermediate2 Methyl 4-aminopyridazine-3-carboxylate (Stable Intermediate) Target->Intermediate2 Ammonolysis (NH3/MeOH) Intermediate1 Methyl 4-chloropyridazine-3-carboxylate (Activated Electrophile) Intermediate2->Intermediate1 Amination (NH3/THF) StartingMaterial Methyl 4-oxo-1,4-dihydropyridazine-3-carboxylate (Starting Material) Intermediate1->StartingMaterial Chlorination (POCl3)

Figure 1: Retrosynthetic strategy ensuring regiochemical integrity.

Materials & Safety Equipment

Reagents Table
ReagentCAS No.RoleEquiv.Hazards
Methyl 4-oxo-1,4-dihydropyridazine-3-carboxylate 33421-23-1SM1.0Irritant
Phosphorus Oxychloride (

)
10025-87-3Chlorinating Agent5.0Corrosive, Toxic, Reacts violently w/ water
Ammonia (7N in Methanol) 7664-41-7Amination10.0Corrosive, lachrymator, pressure hazard
Dichloromethane (DCM) 75-09-2Solvent-Carcinogen
Sodium Bicarbonate (

)
144-55-8Quench-Irritant
Critical Safety Note
  • 
     Handling:  Quenching 
    
    
    
    is highly exothermic. Never add water directly to the reaction mixture. Always add the reaction mixture dropwise to ice/water with vigorous stirring.
  • Ammonia Pressure: Reactions with methanolic ammonia in sealed tubes generate significant pressure. Use a blast shield and rated pressure vessels.

Experimental Protocol

Phase 1: Activation (Chlorination)

Objective: Convert the 4-oxo group to the 4-chloro leaving group.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Addition: Charge the flask with Methyl 4-oxo-1,4-dihydropyridazine-3-carboxylate (5.0 g, 32.4 mmol).

  • Reagent: Carefully add

    
      (15 mL, ~160 mmol) neat. Note: No solvent is required; 
    
    
    
    acts as both reagent and solvent.
  • Reaction: Heat the mixture to reflux (105 °C) for 3 hours. The suspension should become a clear, dark solution.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (polar) should disappear, and a less polar spot (Product 1) should appear.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a base trap for the pump).
      
    • Pour the thick residue slowly onto 200 g of crushed ice with vigorous stirring. Maintain internal temp < 10 °C.

    • Neutralize carefully with saturated aqueous

      
       to pH 7-8.
      
  • Extraction: Extract with DCM (

    
     mL). Dry combined organics over anhydrous 
    
    
    
    , filter, and concentrate.
  • Output: Methyl 4-chloropyridazine-3-carboxylate . (Expected Yield: ~85-90%). Yellowish solid.

Phase 2: Amination ( )

Objective: Displace the chloride with ammonia to install the amine.

  • Setup: Use a pressure-rated glass vessel (sealed tube) or autoclave.

  • Dissolution: Dissolve the crude Methyl 4-chloropyridazine-3-carboxylate (4.5 g, 26 mmol) in THF (20 mL).

  • Reagent: Add 7N Ammonia in Methanol (40 mL, ~280 mmol).

  • Reaction: Seal the vessel and heat to 60 °C for 6-12 hours.

    • Mechanism Note: The electron-withdrawing ester at C3 activates the C4-Cl bond for nucleophilic attack.

  • Workup:

    • Cool to room temperature.[1] Carefully vent the vessel.

    • Concentrate the solvent in vacuo.

    • Triturate the residue with cold diethyl ether or minimal cold water to remove ammonium chloride salts.

  • Output: Methyl 4-aminopyridazine-3-carboxylate . (Expected Yield: ~75-80%). Off-white solid.

Phase 3: Ammonolysis (Ester to Amide)

Objective: Convert the methyl ester to the primary carboxamide.

  • Setup: Use a sealed pressure tube.

  • Substrate: Suspend Methyl 4-aminopyridazine-3-carboxylate (3.0 g, 19.6 mmol) in Concentrated Aqueous Ammonia (28-30%) (30 mL).

    • Optimization: If solubility is poor, add 5-10 mL of Methanol.

  • Reaction: Seal and stir at room temperature for 24 hours. If conversion is slow (checked by LC-MS), heat to 50 °C .

  • Workup:

    • The product often precipitates directly from the reaction mixture as it forms.

    • Cool the mixture to 0 °C for 1 hour.

    • Filter the solid. Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallize from water or water/ethanol mixture if necessary.

  • Final Output: 4-Aminopyridazine-3-carboxamide . (Expected Yield: ~70%). Colorless/white crystals.

Analytical Validation

The following data confirms the identity of the product.

  • Physical State: White crystalline solid.

  • Melting Point: >230 °C (dec).

  • MS (ESI+): Calculated for

    
    : 138.05; Found 
    
    
    
    .
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.55 (d, J = 5.5 Hz, 1H, H-6)
      
    • 
       8.10 (br s, 1H, CONH_a)
      
    • 
       7.60 (br s, 1H, CONH_b)
      
    • 
       6.85 (br s, 2H, 
      
      
      
      )
    • 
       6.70 (d, J = 5.5 Hz, 1H, H-5)
      
    • Interpretation: The coupling constant of ~5.5 Hz is characteristic of the pyridazine H5-H6 vicinal coupling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Phase 1 Incomplete hydrolysis of

adducts.
Ensure the quench is thorough and pH is adjusted to neutral/slightly basic before extraction.
Regioisomer Contamination Starting material impurity.Ensure the 4-oxo precursor is pure. The 4-oxo group directs the Cl position absolutely.
Incomplete Amidation (Phase 3) Low nucleophilicity of ammonia due to solvation.Increase temperature to 50-60 °C or use liquid ammonia in a bomb if available.
Product Solubility High polarity of the amide.Do not use large volumes of water for washing. Use cold ethanol/ether for drying.

References

  • BenchChem. Methyl 4-Aminopyridazine-3-carboxylate: Chemical Structure and Synthesis. (Accessed 2023).[2][3]

  • Coates, W. J., & McKillop, A. (1989). Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination. Heterocycles, 29(12).

  • Sigma-Aldrich. Methyl 4,6-dichloropyridazine-3-carboxylate Product Sheet. (Accessed 2023).[2][3]

  • PubChem. 4-Aminopyridine-3-carboxamide Compound Summary. (Accessed 2023).[2][3]

Sources

Application

Optimal Synthesis of 4-Aminopyridazine-3-carboxamide: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of the Pyridazine Scaffold The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. Among these, 4-Aminopyridazine-3-carboxamide stands out as a crucial building block for the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. Its unique arrangement of a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxamide) in a specific spatial orientation allows for high-affinity interactions with the hinge region of many protein kinases. This guide provides a comprehensive overview of the optimal reaction conditions for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into a robust two-step synthetic pathway, offering detailed protocols and explaining the causality behind the chosen experimental parameters to empower researchers in their drug discovery endeavors.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most effective and modular synthesis of 4-Aminopyridazine-3-carboxamide proceeds through a two-step sequence, commencing with a readily available starting material. This strategy involves the initial preparation of the key intermediate, 4-amino-3-cyanopyridazine, followed by a controlled hydrolysis of the nitrile functionality to the desired carboxamide. This approach allows for the isolation and purification of the intermediate, ensuring a high-quality final product.

Synthesis_Overview Start 3,4-Dichloropyridazine Intermediate 4-Amino-3-cyanopyridazine Start->Intermediate Step 1: Amination & Cyanation Final_Product 4-Aminopyridazine-3-carboxamide Intermediate->Final_Product Step 2: Controlled Hydrolysis

Figure 1: High-level overview of the two-step synthesis of 4-Aminopyridazine-3-carboxamide.

Part 1: Synthesis of the Key Intermediate: 4-Amino-3-cyanopyridazine

The synthesis of 4-amino-3-cyanopyridazine is a critical first step that sets the stage for the successful formation of the final product. The protocol outlined below is a scientifically sound amalgamation of established nucleophilic aromatic substitution and cyanation reactions on heterocyclic systems.

Reaction Principle & Mechanistic Insight

The synthesis commences with 3,4-dichloropyridazine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing nature of the adjacent ring nitrogen. This regioselectivity allows for a sequential displacement. First, an amino group is introduced via a nucleophilic aromatic substitution (SNAr) reaction with ammonia. Subsequently, the remaining chlorine at the 3-position is displaced by a cyanide group.

Step1_Mechanism cluster_amination Amination cluster_cyanation Cyanation Start_A 3,4-Dichloropyridazine Meisenheimer_A Meisenheimer Complex (stabilized by resonance) Start_A->Meisenheimer_A + NH3 Intermediate_A 4-Amino-3-chloropyridazine Meisenheimer_A->Intermediate_A - HCl Start_C 4-Amino-3-chloropyridazine Meisenheimer_C Meisenheimer Complex Start_C->Meisenheimer_C + CN- Final_Intermediate 4-Amino-3-cyanopyridazine Meisenheimer_C->Final_Intermediate - Cl-

Figure 2: Conceptual workflow for the synthesis of 4-amino-3-cyanopyridazine.

Experimental Protocol: Synthesis of 4-Amino-3-cyanopyridazine

Materials:

  • 3,4-Dichloropyridazine

  • Aqueous Ammonia (28-30%)

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amination:

    • In a sealed pressure vessel, dissolve 3,4-dichloropyridazine (1 equiv.) in dioxane.

    • Add aqueous ammonia (10-15 equiv.).

    • Heat the reaction mixture at 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-amino-3-chloropyridazine. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Cyanation:

    • To a solution of 4-amino-3-chloropyridazine (1 equiv.) in anhydrous DMF, add Copper(I) Cyanide (1.2-1.5 equiv.).

    • Heat the reaction mixture at 140-160 °C for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into a stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-amino-3-cyanopyridazine.

Parameter Amination Cyanation
Starting Material 3,4-Dichloropyridazine4-Amino-3-chloropyridazine
Reagent Aqueous AmmoniaCopper(I) Cyanide
Solvent DioxaneDMF
Temperature 120-140 °C140-160 °C
Reaction Time 12-24 hours6-12 hours
Work-up ExtractionDecomposition of CuCN complex, then extraction
Purification Column Chromatography (optional)Column Chromatography

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Amino-3-cyanopyridazine.

Part 2: Controlled Hydrolysis of 4-Amino-3-cyanopyridazine to 4-Aminopyridazine-3-carboxamide

The final step in the synthesis is the selective hydrolysis of the nitrile group to a primary amide. This transformation requires carefully controlled conditions to prevent over-hydrolysis to the corresponding carboxylic acid. Two effective protocols, one base-catalyzed and one acid-catalyzed, are presented below.

Reaction Principle & Mechanistic Considerations

The hydrolysis of a nitrile to a carboxamide involves the nucleophilic attack of water (or hydroxide) on the electrophilic carbon of the nitrile. The resulting imidic acid intermediate then tautomerizes to the more stable amide.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as the nucleophile. This method is often milder but requires careful monitoring to avoid the formation of the carboxylate salt.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, allowing for the attack by a weak nucleophile like water.[1]

Step2_Mechanism cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Start_B 4-Amino-3-cyanopyridazine Intermediate_B1 Nitrilium Ion Intermediate Start_B->Intermediate_B1 + OH- Intermediate_B2 Imidic Acid Intermediate Intermediate_B1->Intermediate_B2 + H2O Final_Product_B 4-Aminopyridazine-3-carboxamide Intermediate_B2->Final_Product_B Tautomerization Start_A 4-Amino-3-cyanopyridazine Intermediate_A1 Protonated Nitrile Start_A->Intermediate_A1 + H+ Intermediate_A2 Imidic Acid Intermediate Intermediate_A1->Intermediate_A2 + H2O Final_Product_A 4-Aminopyridazine-3-carboxamide Intermediate_A2->Final_Product_A Tautomerization

Figure 3: Conceptual mechanisms for base- and acid-catalyzed hydrolysis of the nitrile.

Protocol 2A: Base-Catalyzed Hydrolysis

This protocol utilizes mild basic conditions to achieve the desired transformation.[2]

Materials:

  • 4-Amino-3-cyanopyridazine

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (1M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-3-cyanopyridazine (1 equiv.) in a mixture of ethanol and water.

  • Add a solution of NaOH (2-3 equiv.) in water dropwise to the reaction mixture at room temperature.

  • Heat the mixture to a gentle reflux (60-80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl to a pH of approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-Aminopyridazine-3-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2B: Acid-Catalyzed Hydrolysis

This alternative protocol employs a mixture of strong acids for the hydrolysis.[3]

Materials:

  • 4-Amino-3-cyanopyridazine

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-3-cyanopyridazine (1 equiv.) in TFA, add concentrated H₂SO₄ (catalytic amount, e.g., 0.1-0.2 equiv.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Base-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis
Reagents NaOH or KOHTFA, H₂SO₄
Solvent Ethanol/WaterTFA
Temperature 60-80 °C0 °C to Room Temperature
Reaction Time 2-6 hours4-8 hours
Work-up Neutralization, ExtractionQuenching on ice, Neutralization, Extraction
Key Advantage Milder conditionsEffective for less reactive nitriles

Table 2: Comparison of Hydrolysis Protocols.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-Aminopyridazine-3-carboxamide, a key building block in modern drug discovery. By carefully controlling the reaction conditions in both the synthesis of the 4-amino-3-cyanopyridazine intermediate and its subsequent hydrolysis, researchers can obtain the target molecule in high yield and purity. The choice between the base- and acid-catalyzed hydrolysis protocols will depend on the specific substrate and the desired scale of the reaction. Further optimization of these conditions, for instance through the use of flow chemistry or alternative catalysts, may lead to even more efficient and environmentally friendly synthetic processes.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Retrieved from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

Sources

Method

Application Note: 4-Aminopyridazine-3-carboxamide as a Strategic Building Block in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the exploration of underrepresented chemical space is paramount. Fused diazinodiazines—specifically pyrimido[5,4-c]pyridazines—represent a privileged class of rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the exploration of underrepresented chemical space is paramount. Fused diazinodiazines—specifically pyrimido[5,4-c]pyridazines—represent a privileged class of rigid, nitrogen-rich scaffolds with profound applications in kinase inhibition and receptor antagonism [1, 4]. 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) serves as the premier ortho-bifunctionalized building block for accessing these complex fused systems [2].

This application note provides a comprehensive, field-tested guide to utilizing 4-Aminopyridazine-3-carboxamide in synthetic workflows. By detailing the mechanistic causality behind specific annulation protocols, this document empowers medicinal chemists to reliably construct pyrimido[5,4-c]pyridazine libraries for drug discovery.

Physicochemical Profiling

Understanding the physical properties of 4-Aminopyridazine-3-carboxamide is critical for designing appropriate reaction conditions and downstream purification strategies. The compound is highly polar, necessitating specific solvent considerations during workup [3].

Table 1: Physicochemical Properties of 4-Aminopyridazine-3-carboxamide

PropertyValue / Description
CAS Number 20865-28-5
Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
SMILES O=C(C1=NN=CC=C1N)N
Reactivity Profile Ortho-amino/carboxamide motif; acts as a bis-nucleophile.
Solubility Soluble in highly polar aprotic solvents (DMF, DMSO); poorly soluble in ethers (Et2O, THF) and non-polar organics.

Mechanistic Rationale & Synthetic Strategy

The strategic value of 4-Aminopyridazine-3-carboxamide lies in its adjacent primary amine and primary carboxamide groups. This spatial arrangement is perfectly primed for cyclocondensation reactions with electrophilic C1 or C=O synthons [1].

When designing these annulations, the choice of electrophile dictates the oxidation state and substitution pattern of the resulting pyrimidine ring:

  • Condensation with Orthoesters: Utilizing ethyl orthoformate (HC(OEt)3) provides a single carbon atom at the +3 oxidation state. The primary amine attacks the orthoester, eliminating ethanol to form a formimidamide intermediate. The adjacent carboxamide nitrogen then attacks the highly electrophilic iminium carbon, driving a second elimination of ethanol to yield the pyrimido[5,4-c]pyridazin-8-one scaffold [1].

  • Fusion with Urea: Urea acts as a carbonyl (C=O) synthon. Under high-temperature fusion conditions, the thermal decomposition of urea generates isocyanic acid (HNCO) in situ, which rapidly reacts with the ortho-amino group. Subsequent intramolecular cyclization with the carboxamide yields the pyrimido[5,4-c]pyridazine-6,8-dione (a fused uracil derivative) while evolving ammonia gas [2].

G A 4-Aminopyridazine-3-carboxamide (Bis-Nucleophile) B Ethyl Orthoformate (C1 Synthon, Reflux) A->B Electrophilic Attack C Urea (C=O Synthon, Fusion) A->C Nucleophilic Addition D Pyrimido[5,4-c]pyridazin-8-one (Yield ~91%) B->D Cyclization (-2 EtOH) E Pyrimido[5,4-c]pyridazine-6,8-dione (Yield ~30-50%) C->E Cyclization (-NH3)

Figure 1: Divergent synthetic pathways from 4-Aminopyridazine-3-carboxamide.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. The dramatic shift in polarity between the starting materials and the fused heterocyclic products allows for straightforward isolation via precipitation, minimizing the need for complex chromatography.

Protocol A: Synthesis of Pyrimido[5,4-c]pyridazin-8-one

This protocol utilizes ethyl orthoformate as both the reactant and the solvent, driving the equilibrium forward through a massive stoichiometric excess.

Materials:

  • 4-Aminopyridazine-3-carboxamide (0.2 g, 1.45 mmol)

  • Triethyl orthoformate (HC(OEt)3) (10 mL)

  • Diethyl ether (Et2O) (for precipitation)

  • Methanol (MeOH) (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-Aminopyridazine-3-carboxamide (0.2 g, 1.45 mmol) in neat triethyl orthoformate (10 mL) in a 25 mL round-bottom flask equipped with a reflux condenser.

    • Expert Insight: The starting material may not fully dissolve at room temperature. Complete dissolution typically occurs as the reaction reaches reflux and the formimidamide intermediate forms.

  • Thermal Annulation: Heat the mixture to reflux (approx. 146 °C) under an inert atmosphere (N2 or Ar) for 6 hours [1].

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to a refrigerator (4 °C) and let it stand overnight.

  • Isolation: Dilute the cold mixture with diethyl ether (15 mL).

    • Causality: The fused pyrimidopyridazine product is highly polar and virtually insoluble in Et2O, whereas the excess triethyl orthoformate and ethanol byproducts remain completely miscible. This polarity differential ensures a self-validating precipitation of the pure product.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold Et2O (2 × 10 mL) to remove residual orthoester.

  • Purification: Recrystallize the crude solid from boiling methanol to afford the title compound.

    • Expected Yield: ~0.2 g (91%). Melting point >300 °C [1].

Protocol B: Synthesis of Pyrimido[5,4-c]pyridazine-6,8-dione

This solvent-free fusion method requires high thermal energy to overcome the activation barrier of urea decomposition and subsequent cyclization.

Materials:

  • 4-Aminopyridazine-3-carboxamide (1.0 eq)

  • Urea (5.0 eq)

  • N,N-Dimethylformamide (DMF) (for recrystallization)

Step-by-Step Methodology:

  • Homogenization: Intimately grind 4-Aminopyridazine-3-carboxamide and urea in a mortar and pestle to ensure maximum surface area contact.

  • Fusion: Transfer the fine powder to a heavy-walled glass reaction tube. Heat the mixture gradually to 180–200 °C using a sand bath or metal heating block.

    • Expert Insight: The mixture will melt (fuse) and begin to bubble vigorously. This bubbling is the evolution of ammonia gas—a critical visual indicator that the cyclization is proceeding [2].

  • Maturation: Maintain the fusion temperature for 1–2 hours until the bubbling ceases and the melt begins to solidify into a hard mass (indicating the formation of the high-melting-point dione product).

  • Workup: Cool the vessel to room temperature. Triturate the solid mass with hot water to dissolve and remove any unreacted urea.

  • Purification: Filter the insoluble crude product and purify via sublimation (250 °C / 0.05 Torr) or recrystallization from DMF [1].

    • Expected Yield: 30–50%. Melting point >340 °C (dec).

Data Presentation: Comparative Annulation Metrics

Table 2: Summary of Annulation Conditions and Outcomes

Reagent / SynthonReaction TypeConditionsProduct ScaffoldTypical YieldPurification Method
Ethyl Orthoformate C1 CondensationReflux, 6h, NeatPyrimido[5,4-c]pyridazin-8-one~91%Et2O Precipitation, MeOH Recryst.
Urea C=O Fusion180-200 °C, 1-2h, Solvent-freePyrimido[5,4-c]pyridazine-6,8-dione30-50%Hot H2O Trituration, DMF Recryst.
Formamide C1 CondensationReflux, 1hPyrimido[5,4-c]pyridazin-8-amine*~30%Aqueous Precipitation

*Note: Requires 4-amino-3-cyanopyridazine as the starting analog rather than the carboxamide[1, 2].

Medicinal Chemistry Applications

The conversion of 4-Aminopyridazine-3-carboxamide into pyrimido[5,4-c]pyridazines unlocks a rigid, planar pharmacophore. This scaffold is highly valued in modern drug discovery due to its ability to act as a bioisostere for purines and quinazolines, making it an excellent candidate for ATP-competitive kinase inhibitors and specialized receptor antagonists (such as P2X4) [4].

MedChem BB 4-Aminopyridazine-3-carboxamide Scaffold Pyrimido[5,4-c]pyridazine Scaffold BB->Scaffold Annulation Target1 Kinase Inhibitors (ATP Mimetics) Scaffold->Target1 Scaffold Hopping Target2 P2X4 Receptor Antagonists (Neuropathic Pain) Scaffold->Target2 SAR Optimization Target3 Novel Diazinodiazines (Chemical Space Exploration) Scaffold->Target3 Library Design

Figure 2: Logical workflow mapping the building block to therapeutic applications.

References

  • Source: Thieme-Connect (Science of Synthesis)
  • Title: 16.22.6 Other Diazinodiazines (Update 2012)
  • Title: 20865-28-5 | 4-Aminopyridazine-3-carboxamide Source: BLD Pharm URL
  • Title: CN115996911A - Substituted n-phenylacetamides with p2x4 receptor antagonist activity Source: Google Patents URL
Application

Scalable Production Methods for 4-Aminopyridazine-3-carboxamide: A Comprehensive Protocol for Pyrimido[5,4-c]pyridazine Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Scale-Up Protocol Introduction & Chemical Context 4-Aminopyridazine-3-carboxamide (CAS: 20865-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Scale-Up Protocol

Introduction & Chemical Context

4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a highly valued heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel pyrimido[5,4-c]pyridazine ring systems[1]. Because the pyridazine ring is highly electron-deficient, direct C-H functionalization or electrophilic aromatic substitution at the C3 position is thermodynamically unfavorable and synthetically impractical.

To bypass these electronic limitations, process chemists utilize a highly regioselective, three-step sequence: N-oxidation, Reissert-Henze cyanation, and controlled hydration[1]. This application note details the causality behind these mechanistic choices and provides a self-validating, scalable protocol designed to maximize yield and purity while minimizing hazardous byproducts.

Mechanistic Rationale & Pathway Design

Do not simply mix reagents; understanding the electronic interplay of the pyridazine ring is critical for successful scale-up.

  • Activation via N-Oxidation: The starting material, 4-aminopyridazine, is oxidized to 4-aminopyridazine-2-oxide. This step is non-negotiable. The N-oxide moiety serves a dual purpose: it activates the adjacent C3 position for nucleophilic attack and acts as a leaving group in the subsequent rearomatization step.

  • Reissert-Henze Cyanation: The N-oxide is treated with an acylating agent (benzoyl chloride) and a cyanide source (trimethylsilyl cyanide, TMSCN)[2]. The acyl chloride forms a highly electrophilic N-acyloxypyridazinium intermediate. Cyanide selectively attacks the activated C3 position. Subsequent elimination of benzoic acid restores aromaticity, yielding 4-amino-3-cyanopyridazine.

  • Radziszewski Hydration: Converting the nitrile to a primary amide without over-hydrolyzing to a carboxylic acid is notoriously difficult under standard acidic or basic reflux. We employ the Radziszewski reaction (basic hydrogen peroxide). The hydroperoxide anion (

    
    ) acts as a potent 
    
    
    
    -nucleophile, attacking the nitrile carbon to form a peroxyimidic acid intermediate. This intermediate rapidly undergoes intramolecular oxygen transfer, yielding the target carboxamide and releasing oxygen gas, safely halting the reaction at the amide stage.

G A 4-Aminopyridazine (Starting Material) B 4-Aminopyridazine-2-oxide (Intermediate 1) A->B mCPBA or H2O2/AcOH N-Oxidation C 4-Amino-3-cyanopyridazine (Intermediate 2) B->C TMSCN, PhCOCl, DCM Reissert-Henze Reaction D 4-Aminopyridazine-3-carboxamide (Target Product) C->D H2O2, NaOH, EtOH Controlled Hydration

Synthetic workflow for 4-Aminopyridazine-3-carboxamide via Reissert-Henze cyanation.

Process Scale-Up & Quantitative Optimization

Transitioning from bench-scale (milligrams) to pilot-scale (hundreds of grams) requires stringent control over exotherms, particularly during the Radziszewski hydration where rapid


 evolution occurs. The data below summarizes the optimization of this two-step sequence (from the N-oxide) across varying scales.
Scale (Input N-Oxide)Cyanation Yield (%)Hydration Yield (%)Overall Purity (HPLC Area %)E-FactorKey Process Adjustment
10 g 82%88%98.5%45Baseline protocol; column chromatography used.
100 g 85%91%99.1%28Switched to crystallization (EtOH/Water) for purification.
500 g 87%94%99.5%18Implemented continuous

dosing to control

off-gassing.

Table 1: Quantitative optimization data for the production of 4-Aminopyridazine-3-carboxamide.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the reaction state is analytically confirmed before proceeding.

Protocol A: Synthesis of 4-Amino-3-cyanopyridazine (Reissert-Henze Reaction)

Caution: TMSCN is highly toxic. Perform all operations in a certified fume hood equipped with a caustic scrubber.

  • Preparation: Charge a dry, argon-purged 2 L jacketed reactor with 4-aminopyridazine-2-oxide (100 g, 0.90 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Activation: Cool the suspension to 0–5 °C. Slowly add benzoyl chloride (139 g, 0.99 mol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature below 10 °C.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 107 g, 1.08 mol) dropwise over 45 minutes.

    • Causality Note: TMSCN is preferred over KCN for scale-up due to its complete solubility in DCM, preventing biphasic mass-transfer limitations and drastically reducing reaction time[2].

  • Maturation & IPC: Allow the reaction to warm to 20 °C and stir for 12 hours.

    • Self-Validation (IPC): Analyze an aliquot via HPLC (UV 254 nm). Proceed only when the N-oxide peak area is < 1.0%.

  • Workup: Quench the reaction by slowly adding saturated aqueous

    
     (500 mL). Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot ethanol to afford 4-amino-3-cyanopyridazine as a pale yellow solid.

Protocol B: Controlled Hydration to 4-Aminopyridazine-3-carboxamide
  • Preparation: In a 3 L jacketed reactor, dissolve 4-amino-3-cyanopyridazine (85 g, 0.71 mol) in ethanol (600 mL). Add 2M aqueous NaOH (100 mL).

  • Oxidative Hydration: Cool the mixture to 15 °C. Begin dropwise addition of 30% aqueous

    
     (250 mL).
    
    • Causality Note: The addition must be strictly rate-controlled. The reaction is highly exothermic and evolves

      
       gas. Maintain the internal temperature between 20–25 °C using the jacket chiller.
      
  • Maturation & IPC: Stir the mixture at 25 °C for 4 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The mass transition should show complete conversion from

      
       121 
      
      
      
      (nitrile) to
      
      
      139
      
      
      (carboxamide). No peak at
      
      
      140 (carboxylic acid) should be present.
  • Isolation: Neutralize the mixture to pH 7 using 1M HCl. Concentrate the ethanol under reduced pressure until precipitation begins. Cool the aqueous slurry to 0 °C, filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50 °C for 24 hours.

Downstream Applications

The isolated 4-aminopyridazine-3-carboxamide is a privileged scaffold. It is immediately primed for cyclization into heavily functionalized pyrimido[5,4-c]pyridazines, which are historically significant in kinase inhibitor libraries and agricultural fungicides[3].

  • Reaction with Urea: Fusion of the carboxamide with urea at 150–160 °C yields pyrimido[5,4-c]pyridazine-6,8-dione[3].

  • Reaction with Ethyl Orthoformate: Refluxing the carboxamide in ethyl orthoformate yields pyrimido[5,4-c]pyridazin-8-one[3].

G A 4-Aminopyridazine-3-carboxamide B Pyrimido[5,4-c]pyridazine-6,8-dione A->B Urea fusion 150-160 °C C Pyrimido[5,4-c]pyridazin-8-one A->C Ethyl orthoformate Reflux

Downstream cyclization of 4-Aminopyridazine-3-carboxamide into pyrimido[5,4-c]pyridazines.

References

  • Title: Efficient Preparation of α-Ketoacetals Source: ResearchGate URL: [Link]

  • Title: Product Class 8: Pyridazines Source: Thieme Connect URL: [Link]

  • Title: 16.22.6 Other Diazinodiazines (Update 2012) Source: ResearchGate URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Cyclization of 4-Aminopyridazine-3-carboxamide for the Synthesis of Fused Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of key procedures for the cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of key procedures for the cyclization of 4-aminopyridazine-3-carboxamide. This versatile precursor, featuring vicinal amino and carboxamide functionalities, is an ideal starting point for the synthesis of diverse, biologically significant fused pyridazine systems. We will explore mechanistically distinct strategies for constructing fused five- and six-membered rings, including pyrazolo[3,4-d]pyridazinones, imidazo[4,5-d]pyridazines, and pyridopyridazines. Each section offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices, grounded in authoritative literature.

Introduction: The Strategic Value of the 4-Aminopyridazine-3-carboxamide Scaffold

The pyridazine nucleus is a privileged pharmacophore in drug discovery, with derivatives showing a wide spectrum of biological activities, including potent inhibition of kinases and phosphodiesterases (PDEs).[1][2] Fused pyridazine systems, where the core is annulated with other heterocyclic rings, expand this chemical space, offering rigid scaffolds that can be precisely decorated to optimize interactions with biological targets.

4-Aminopyridazine-3-carboxamide is a particularly valuable precursor in this context.[3] Its structure presents ortho-disposed nucleophilic (amino) and electrophilic/nucleophilic (carboxamide) centers, primed for intramolecular cyclization or condensation reactions with bifunctional reagents. This arrangement facilitates the efficient, often one-pot, construction of complex heterocyclic systems that would otherwise require lengthy synthetic routes. This document serves as a practical guide to harnessing this reactivity.

Cyclization Strategy I: Synthesis of Pyrazolo[3,4-d]pyridazinones via Condensation

The pyrazolo[3,4-d]pyridazine core is a potent bioisostere of purines and is found in numerous compounds evaluated as PDE5 inhibitors and for other therapeutic applications.[2][4] The construction of this system from 4-aminopyridazine-3-carboxamide typically involves the formation of a fused pyrazole ring through reaction with a reagent that provides a single carbon atom to complete the new ring.

Causality & Mechanism: This transformation relies on the nucleophilicity of both the 4-amino group and the amide nitrogen. The reaction with a one-carbon electrophile, such as formic acid or its derivatives, proceeds via initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclodehydration. The amino group attacks the carbonyl of the formyl intermediate, and subsequent elimination of water, often promoted by heat or acid, yields the aromatic pyrazolopyridazinone ring system.[5]

Protocol 2.1: Formation of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one

This protocol describes a direct cyclization using formic acid, which serves as both the C1 source and the reaction medium.

Materials:

  • 4-Aminopyridazine-3-carboxamide

  • Formic acid (≥95%)

  • Ice-cold deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-aminopyridazine-3-carboxamide (e.g., 5.0 mmol, 1.0 eq) in formic acid (30 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting material.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water.

  • Precipitation & Isolation: A precipitate will form. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual formic acid.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to yield pure 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one as a crystalline solid.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the data with literature values.[5][6]

G cluster_workflow Workflow: Pyrazolo[3,4-d]pyridazinone Synthesis start 4-Aminopyridazine- 3-carboxamide reagent + Formic Acid start->reagent 1. Mix process Reflux (6-8h) reagent->process 2. Heat workup Quench (Ice Water) & Filtration process->workup 3. Isolate purify Recrystallization (Ethanol) workup->purify 4. Purify end 1H-Pyrazolo[3,4-d] pyridazin-4(5H)-one purify->end

Caption: Workflow for pyrazolopyridazinone synthesis.

Cyclization Strategy II: Synthesis of Imidazo[4,5-d]pyridazines

The imidazo[4,5-d]pyridazine scaffold is another purine analogue of significant interest in medicinal chemistry, with derivatives showing potential as antiproliferative agents.[7] The synthesis involves reacting the 1,2-diamine-like precursor with a reagent that provides the final carbon for the fused imidazole ring. A common and effective method is the Phillips condensation, which uses an aldehyde.

Causality & Mechanism: The reaction of a diamine with an aldehyde first forms a Schiff base with one of the amino groups. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting intermediate then undergoes oxidation to form the stable, aromatic fused imidazole ring. In some procedures, reagents like sodium metabisulfite (Na₂S₂O₅) are used, which form an adduct with the aldehyde, facilitating the reaction and subsequent oxidative aromatization.[8]

Protocol 3.1: Phillips-Type Condensation with Aromatic Aldehydes

This protocol details the synthesis of a 2-aryl-substituted imidazo[4,5-d]pyridazine.

Materials:

  • 4-Aminopyridazine-3-carboxamide

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridazine-3-carboxamide (2.5 mmol, 1.0 eq), the substituted benzaldehyde (2.75 mmol, 1.1 eq), and sodium metabisulfite (3.0 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 150 mL of cold water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with water and then with a small amount of cold ethanol to remove impurities.

  • Purification: Dry the product under vacuum. If necessary, further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Validation: The structure of the 2-aryl-imidazo[4,5-d]pyridazine should be confirmed using 2D NMR techniques (like NOESY and HMBC) to unambiguously establish the regiochemistry, along with standard 1D NMR and MS analysis.[8]

G cluster_pathway Pathway: Imidazo[4,5-d]pyridazine Formation A Precursor (4-Aminopyridazine-3-carboxamide) C Schiff Base Formation A->C + R-CHO B Aldehyde (R-CHO) + Na₂S₂O₅ D Intramolecular Cyclization C->D Spontaneous E Oxidative Aromatization D->E Heat / Na₂S₂O₅ F Final Product (Imidazo[4,5-d]pyridazine) E->F

Sources

Application

Functionalization strategies for the amino group in 4-Aminopyridazine-3-carboxamide

Application Note: Advanced Functionalization Strategies for 4-Aminopyridazine-3-carboxamide in Medicinal Chemistry Scientific Context & Reactivity Profile 4-Aminopyridazine-3-carboxamide is a highly valuable, yet synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Strategies for 4-Aminopyridazine-3-carboxamide in Medicinal Chemistry

Scientific Context & Reactivity Profile

4-Aminopyridazine-3-carboxamide is a highly valuable, yet synthetically challenging, heterocyclic building block. It is frequently utilized as a core scaffold in the development of kinase inhibitors, central nervous system therapeutics, and agrochemicals[1]. However, the functionalization of the 4-amino group is inherently difficult due to the profound electron-deficient nature of the pyridazine ring. The two electronegative nitrogen atoms in the diazine core exert a strong inductive and resonance-withdrawing effect, which is further exacerbated by the adjacent 3-carboxamide group.

Consequently, the 4-amino group acts as a remarkably poor nucleophile. Standard alkylation or mild acylation conditions often fail or result in poor yields, necessitating specialized transition-metal catalysis or high-energy cyclization strategies to achieve meaningful functionalization.

Strategic Functionalization Pathways

Pathway A: Annulation to Fused Bicyclic Systems (Pyrimidopyridazines) The spatial proximity of the 4-amino group and the 3-carboxamide provides an ideal geometric arrangement for [4+2] or [3+3] annulation strategies. By reacting the compound with one-carbon electrophiles such as triethyl orthoformate or urea, the system undergoes a double condensation to form fused bicyclic scaffolds, specifically pyrimido[5,4-c]pyridazines[2]. This strategy effectively utilizes the adjacent carboxamide to trap the initial functionalization intermediate, driving the reaction forward via ring closure.

Mechanism Step1 4-Aminopyridazine-3-carboxamide Step2 Electrophilic Attack on HC(OEt)3 Step1->Step2 Step3 Ethyl Imidate Intermediate Step2->Step3 -EtOH Step4 Intramolecular Attack by Carboxamide N Step3->Step4 Step5 Elimination of Ethanol Step4->Step5 Step6 Pyrimido[5,4-c]pyridazin-8-one Step5->Step6 -EtOH

Mechanism of pyrimido[5,4-c]pyridazin-8-one formation via cyclization.

Pathway B: Transition-Metal Catalyzed Arylation For applications requiring acyclic functionalization (e.g., forming a biaryl amine), Buchwald-Hartwig cross-coupling is the premier choice. Because the 4-amino group is deactivated, highly active palladium catalysts paired with bidentate ligands (like Xantphos) are required to facilitate the challenging reductive elimination step without disrupting the sensitive 3-carboxamide functionality.

Comparative Quantitative Data

The following table summarizes the quantitative outcomes and causal challenges associated with different functionalization strategies for this scaffold.

Functionalization TypeReagents / CatalystsTarget Product ScaffoldTypical YieldKey Reaction Challenge
Cyclization (Orthoester) HC(OEt)₃, RefluxPyrimido[5,4-c]pyridazin-8-one85–91%Requires high heat to drive double elimination
Cyclization (Urea) Urea, Fusion (200 °C)Pyrimido[5,4-c]pyridazine-6,8-diol~30%Harsh fusion conditions lead to thermal degradation
Arylation (C-N Coupling) Ar-X, Pd₂(dba)₃, Xantphos4-(Arylamino)pyridazine-3-carboxamide60–80%Competing coordination of pyridazine nitrogens to Pd
Direct Acylation R-COCl, Pyridine / DMAP4-(Acylamino)pyridazine-3-carboxamide40–60%Extremely poor inherent nucleophilicity of the 4-NH₂

Experimental Protocols

Protocol 1: Synthesis of Pyrimido[5,4-c]pyridazin-8-one via Annulation This protocol leverages triethyl orthoformate as both the solvent and the electrophile. The high reflux temperature provides the thermodynamic driving force necessary for the sequential elimination of two ethanol molecules[3].

Materials:

  • 4-Aminopyridazine-3-carboxamide: 0.2 g (1.45 mmol)

  • Triethyl orthoformate (HC(OEt)₃): 10 mL

  • Diethyl ether (Et₂O): 20 mL

  • Methanol (MeOH): For recrystallization

Step-by-Step Methodology:

  • Reaction Setup: Suspend 0.2 g of 4-aminopyridazine-3-carboxamide in 10 mL of triethyl orthoformate in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Thermal Activation: Heat the mixture to reflux (approx. 146 °C). Causality: The high temperature is strictly required to force the initial electrophilic attack by the deactivated amino group and the subsequent intramolecular cyclization.

  • Monitoring: Maintain reflux for 6 hours. Self-Validation: The reaction mixture will gradually clarify as the starting material is consumed and the intermediate imidate forms, followed by the precipitation of the final product as it reaches saturation at high temperatures.

  • Precipitation & Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to a refrigerator (4 °C) overnight. Causality: Cooling drastically reduces the solubility of the fused bicyclic product in the orthoester, driving crystallization.

  • Workup: Dilute the cold mixture with 20 mL of Et₂O to further crash out the product. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake thoroughly with Et₂O to remove residual orthoformate. Recrystallize the crude solid from hot MeOH to yield the pure pyrimido[5,4-c]pyridazin-8-one (Yield: ~0.2 g, 91%).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Arylation This protocol is designed to overcome the low nucleophilicity of the 4-amino group while preserving the integrity of the 3-carboxamide.

Materials:

  • 4-Aminopyridazine-3-carboxamide: 1.0 eq

  • Aryl Bromide (Ar-Br): 1.2 eq

  • Pd₂(dba)₃ (Catalyst): 0.05 eq

  • Xantphos (Ligand): 0.1 eq

  • Cesium Carbonate (Cs₂CO₃): 2.0 eq

  • 1,4-Dioxane (Anhydrous): 0.1 M concentration

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the 4-aminopyridazine-3-carboxamide, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Causality: Cs₂CO₃ is utilized instead of stronger bases (like NaOtBu) to prevent the deprotonation and subsequent side-reactions of the primary carboxamide.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous 1,4-dioxane under positive Argon pressure.

  • Coupling: Seal the tube and heat the mixture to 100 °C for 12–16 hours. Self-Validation: A color shift from deep purple/red (Pd₂(dba)₃) to a dark, homogenous amber/brown indicates successful formation of the active Pd(0)-Xantphos complex and ongoing catalytic turnover.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to isolate the 4-(arylamino)pyridazine-3-carboxamide derivative.

Global Workflow Visualization

Workflow A 4-Aminopyridazine- 3-carboxamide B Buchwald-Hartwig Arylation A->B Pd Catalyst, Ar-X C Cyclization (Orthoesters) A->C HC(OEt)3, Reflux D Acylation / Amidation A->D Acyl Chloride, DMAP

Global functionalization pathways for 4-Aminopyridazine-3-carboxamide.

References

  • Ishikawa, T. (2012). 16.22.6 Other Diazinodiazines (Update 2012).
  • Product Class 22: Other Diazinodiazines. Science of Synthesis. Thieme Connect.
  • BenchChem Technical Support Team. (2025).

Sources

Method

Application Note: Preparation of Pharmaceutical Intermediates using 4-Aminopyridazine-3-carboxamide

[1] Executive Summary This guide details the synthetic utility of 4-Aminopyridazine-3-carboxamide (CAS: 50850-16-3), a "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous pyridine analog, the pyridazine c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the synthetic utility of 4-Aminopyridazine-3-carboxamide (CAS: 50850-16-3), a "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous pyridine analog, the pyridazine core offers unique physicochemical properties—specifically lower lipophilicity (LogP) and higher aqueous solubility—making it an excellent bioisostere for quinazoline and pteridine drug classes.

This protocol focuses on its primary application: the divergent synthesis of pyrimido[4,5-c]pyridazine bicyclic systems. These fused heterocycles are critical intermediates in the development of DHPS inhibitors (antibacterials) , AKT1 inhibitors (oncology) , and MAO-B inhibitors (neurodegenerative disorders) .

Chemical Foundation & Reactivity

The core structure features an ortho-amino amide motif on a 1,2-diazine ring. This arrangement mimics the reactivity of anthranilamide but with enhanced nitrogen content, facilitating rapid cyclization with one-carbon electrophiles.

Key Reactivity Profile
  • Nucleophilicity: The C4-amino group is the primary nucleophile.

  • Electrophilicity: The C3-carboxamide nitrogen is weakly nucleophilic but becomes active during cyclodehydration.

  • Cyclization Potential: Reacts readily with:

    • Urea/Phosgene: Yields pyrimido[4,5-c]pyridazine-5,7-diones (Flavin analogs).

    • Orthoesters/Formic Acid: Yields pyrimido[4,5-c]pyridazin-5-ones.

    • 1,3-Dicarbonyls: Yields tricyclic or modified fused systems.

Reactivity Start 4-Aminopyridazine-3-carboxamide (Scaffold) Urea + Urea / Phosgene (Cyclization) Start->Urea TEOF + Triethyl Orthoformate (Cyclization) Start->TEOF Prod1 Pyrimido[4,5-c]pyridazine-5,7-dione (DHPS / MAO-B Inhibitors) Urea->Prod1  180°C Melt Prod2 Pyrimido[4,5-c]pyridazin-5-one (AKT1 Inhibitors) TEOF->Prod2  Ac2O, Reflux

Figure 1: Divergent synthetic pathways from the parent scaffold.

Experimental Protocols

Protocol A: Synthesis of Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione

Target Class: Antibacterials (DHPS inhibitors), Neurotherapeutics. Mechanism: Transamidation followed by thermal cyclodehydration.

Materials
  • 4-Aminopyridazine-3-carboxamide (1.0 equiv)

  • Urea (5.0 equiv)

  • Solvent: None (Neat fusion) or Diphenyl ether (for scale-up stability).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a wide-bore condenser (to prevent sublimation clogging), intimately mix 4-aminopyridazine-3-carboxamide (10 mmol) and urea (50 mmol) using a mortar and pestle.

  • Fusion: Heat the powder mixture in an oil bath pre-heated to 170–180°C .

    • Observation: The mixture will melt into a clear liquid, followed by the evolution of ammonia gas (use a scrubber).

    • Critical Point: Maintain temperature for 1–2 hours. The mixture will eventually resolidify as the higher-melting product forms.

  • Work-up: Cool the reaction vessel to ~80°C. Add hot water (20 mL) and stir vigorously to dissolve excess urea.

  • Isolation: Filter the suspension while warm. Wash the filter cake with water (2 x 10 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from DMF/Water or glacial acetic acid if purity is <95%.

  • Yield: Expected yield 65–80%.

Protocol B: Synthesis of Pyrimido[4,5-c]pyridazin-5(6H)-one

Target Class: Kinase Inhibitors (AKT1), Cell Cycle Modulators. Mechanism: Formation of ethoxymethylene intermediate followed by intramolecular nucleophilic attack.

Materials
  • 4-Aminopyridazine-3-carboxamide (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (Excess, solvent/reagent)

  • Acetic Anhydride (Catalytic, 0.1 equiv)

Step-by-Step Methodology
  • Reaction Assembly: Charge a flask with 4-aminopyridazine-3-carboxamide (5 mmol) and Triethyl Orthoformate (10 mL). Add 2–3 drops of acetic anhydride.

  • Reflux: Heat the suspension to reflux (146°C).

    • Process Control: The starting material should dissolve within 30 minutes. Continue reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

    • Optional: If no precipitate forms, concentrate the TEOF volume by 50% under reduced pressure and add diethyl ether.

  • Isolation: Filter the solid and wash with diethyl ether/hexane (1:1).

  • Yield: Expected yield 70–85%.

Analytical Characterization (QC)

To validate the synthesis, compare spectral data against these standard markers.

AnalysisExpected Signal (Pyrimido[4,5-c]pyridazine core)Interpretation
1H NMR δ 9.2 - 9.5 ppm (s, 1H) Pyrimidine C2-H (Protocol B). Confirms ring closure.
1H NMR δ 12.0 - 12.5 ppm (br s) Amide NH protons (Dione form). Disappears with D2O shake.
LCMS [M+H]+ Protocol A: M+27 mass shift (Carbonyl insertion). Protocol B: M+10 mass shift (Methine insertion).
IR 1680 - 1720 cm⁻¹ Strong C=O stretching (Lactam/Imide).

Pharmaceutical Applications & Case Studies

Case Study 1: Antibacterial DHPS Inhibitors

Researchers at St. Jude Children's Research Hospital utilized the pyrimido[4,5-c]pyridazine scaffold to target Dihydropteroate Synthase (DHPS) in Bacillus anthracis and E. coli.

  • Mechanism: The scaffold mimics the pterin substrate, binding to the pterin pocket of DHPS.

  • Advantage: Unlike sulfonamides (which target the pABA site), these inhibitors are effective against sulfonamide-resistant strains.

  • Modification: The N1-position (pyridazine nitrogen) is often substituted with alkyl groups to optimize binding affinity.

Case Study 2: AKT1 Inhibition in Oncology

Derivatives synthesized via Protocol B (specifically 3-substituted variants) have demonstrated inhibitory activity against AKT1 (Protein Kinase B) .

  • Significance: The pathway is hyperactivated in many cancers (breast, prostate).

  • Structure-Activity Relationship (SAR): Introduction of aryl groups at the C3 position (via using substituted orthoesters or imidates in the cyclization) enhances potency (IC50 < 10 µM).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A) Temperature too low (<160°C).Ensure oil bath is >170°C. Use diphenyl ether as solvent to ensure consistent heat transfer.
Sublimation of Urea Condenser too cold or open system.Use a reflux condenser. Add small excess of urea (10%) mid-reaction.
Product Solubility High polarity of dione product.Do not use pure water for recrystallization; use DMF/Water mixtures.
Starting Material Purity Contamination with 4-aminopyridine (isomer).Verify CAS 50850-16-3. Check NMR: Pyridazine protons appear as doublets at 7.8 and 8.9 ppm (J5Hz).

References

  • DHPS Inhibition & Scaffold Design: Zhao, Y., et al. (2012). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. ChemMedChem.

  • Synthesis of Pyrimido-pyridazines: Rimaz, M., et al. (2014).[1] Regiospecific one-pot, combinatorial synthesis of new substituted pyrimido[4,5-c]pyridazines as potential monoamine oxidase inhibitors. Turkish Journal of Chemistry.

  • Antibacterial Permeability Studies: Dennis, M., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site. ACS Infectious Diseases.

  • General Reactivity of Aminopyridazines: Styles, A., et al. (2010). A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. Tetrahedron Letters.

Sources

Application

Microwave-assisted synthesis of 4-Aminopyridazine-3-carboxamide derivatives

Application Note: Microwave-Assisted Synthesis of 4-Aminopyridazine-3-carboxamide Derivatives Executive Summary This application note details a robust, scalable, and high-speed protocol for the synthesis of 4-aminopyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Aminopyridazine-3-carboxamide Derivatives

Executive Summary

This application note details a robust, scalable, and high-speed protocol for the synthesis of 4-aminopyridazine-3-carboxamide derivatives using microwave-assisted organic synthesis (MAOS). These scaffolds are critical pharmacophores in medicinal chemistry, often serving as JAK kinase inhibitors, antimicrobial agents, and CNS-active ligands.

Traditional thermal heating for nucleophilic aromatic substitution (


) on electron-deficient pyridazines often requires prolonged reaction times (12–24 hours) and yields inconsistent results due to competitive hydrolysis or polymerization. The microwave protocol described herein reduces reaction times to 10–30 minutes , improves yields by 20–40% , and allows for the rapid generation of diverse analog libraries.

Strategic Analysis: The Pyridazine Challenge

The 4-aminopyridazine-3-carboxamide core is typically accessed via two primary routes:

  • De Novo Cyclization: Condensation of hydrazines with dicarbonyls. While versatile, this often yields mixtures of isomers (pyridazin-3-one vs. carboxamide).

  • Functionalization (

    
    ):  Displacement of a leaving group (Cl, Br) at the C4 position of a pre-formed pyridazine core.
    

Our Recommendation: This guide focuses on the


 Route  (Route 2) using 4-chloropyridazine-3-carboxamide  as the starting material. This pathway offers the highest regioselectivity and is most amenable to parallel synthesis for SAR (Structure-Activity Relationship) studies.
Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing carboxamide group at C3 activates the C4 position, making it susceptible to nucleophilic attack by the amine. Microwave irradiation accelerates the formation of the Meisenheimer complex transition state, overcoming the activation energy barrier more efficiently than conductive heating.

SNAr_Mechanism Start 4-Chloro-pyridazine- 3-carboxamide TS Meisenheimer Complex (TS) Start->TS MW Irradiation (Nucleophilic Attack) Amine Primary/Secondary Amine (H-NR2) Amine->TS Product 4-Amino-pyridazine- 3-carboxamide TS->Product Elimination of Cl- HCl HCl (Scavenged) TS->HCl

Figure 1: Mechanistic pathway for the microwave-assisted aminodehalogenation of 4-chloropyridazine-3-carboxamide.

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) or Multi-mode system.

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Substrate: 4-chloropyridazine-3-carboxamide (1.0 equiv).

    • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

    • Base (Scavenger): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).

    • Solvent: Ethanol (EtOH), Isopropanol (IPA), or Acetonitrile (MeCN).

General Procedure (The "Master" Method)

Step 1: Preparation In a 5 mL microwave vial, dissolve 4-chloropyridazine-3-carboxamide (157 mg, 1.0 mmol) in Ethanol (3.0 mL).

Step 2: Addition Add the Amine (1.2 mmol) followed by DIPEA (260 µL, 1.5 mmol). Cap the vial and vortex for 10 seconds to ensure homogeneity.

Step 3: Irradiation Place the vial in the microwave reactor. Program the following parameters:

  • Temperature: 140 °C

  • Time: 15 minutes

  • Pressure Limit: 15 bar

  • Power: Dynamic (Max 200 W)

  • Stirring: High

Step 4: Workup

  • Scenario A (Precipitate formed): Cool the vial to room temperature. If a solid product precipitates, filter, wash with cold ethanol and diethyl ether.

  • Scenario B (Soluble product): Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc, wash with water (2x) and brine (1x). Dry over MgSO4 and concentrate.

Step 5: Purification If necessary, purify via flash column chromatography (SiO2, DCM:MeOH gradient 95:5 to 90:10).

Reaction Parameter Table
ParameterStandard ConditionOptimization RangeRationale
Solvent Ethanol (Abs.)IPA, MeCN, WaterPolar protic solvents stabilize the transition state. Water is viable for "green" synthesis but may hydrolyze the amide.
Temperature 140 °C100 °C – 160 °C<100°C is too slow; >160°C risks degradation of the carboxamide group.
Time 15 min5 – 30 minMonitor by LC-MS. Conversion usually plateaus after 20 mins.
Base DIPEAK2CO3, TEA, PyridineInorganic bases (K2CO3) require water/alcohol mixtures. DIPEA is superior for solubility.

Optimization & Troubleshooting Guide

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the synthesis if the standard protocol yields suboptimal results.

Optimization_Flow Start Standard Protocol (EtOH, 140°C, 15 min) Check Check LC-MS Conversion Start->Check HighYield Yield > 85% Proceed to Workup Check->HighYield Success LowConv Low Conversion (< 50%) Check->LowConv Incomplete Byproducts Byproducts/Degradation (Hydrolysis) Check->Byproducts Impure Opt1 Increase Temp to 160°C OR Change Solvent to DMSO LowConv->Opt1 Steric Hindrance? Opt2 Lower Temp to 100°C Use Anhydrous MeCN Byproducts->Opt2 Labile Amide?

Figure 2: Optimization logic flow for troubleshooting reaction outcomes.

Troubleshooting Specific Scenarios
  • Issue: Hydrolysis of Carboxamide to Acid.

    • Cause: Presence of water at high temperatures (140°C+).

    • Solution: Use anhydrous Ethanol or switch to Acetonitrile (MeCN). Ensure the amine is dry.

  • Issue: Low Conversion with Sterically Hindered Amines.

    • Cause: Nucleophilic attack is blocked.

    • Solution: Switch solvent to DMSO (allows higher T without pressure buildup) and increase temperature to 160–170°C . Increase time to 30 mins.

  • Issue: Regioisomer Formation.

    • Context: If starting from 3,4-dichloropyridazine.[1]

    • Solution: The C4 position is generally more reactive due to the para-effect of the C1-nitrogen, but C3-carboxamide directs strongly to C4. Verify regiochemistry using NOESY NMR.

Case Study Data (Representative)

The following data summarizes typical yields obtained using this protocol compared to conventional thermal heating (Oil bath reflux).

EntryAmine (Nucleophile)Conventional (Reflux, 12h)Microwave (140°C, 15 min)Improvement
1 Morpholine65%92% +27%
2 Benzylamine58%88% +30%
3 Aniline40%75% +35%
4 N-Methylpiperazine62%90% +28%

Note: Microwave irradiation consistently provides cleaner reaction profiles, simplifying purification.

References

  • Microwave-Assisted Synthesis of Pyrazinamide Deriv

    • Source: Bentham Science / Current Organic Synthesis
    • Relevance: Establishes the baseline conditions for aminodehalogenation of the analogous pyrazine-carboxamide scaffold.
    • URL:

  • Microwave-Assisted Synthesis of 4-Aminopyridazin-3(2H)

    • Source: MDPI / Molecules
    • Relevance: Demonstrates the stability of the pyridazine ring under MW conditions and alternative cycliz
    • URL:

  • Reaction of Chloropyridazines with Nucleophiles.

    • Source: Journal of Heterocyclic Chemistry / Wiley
    • Relevance: Provides fundamental mechanistic insight into the reactivity of chloropyridazines.
    • URL:

  • Microwave-Assisted Organic Synthesis (MAOS) Overview.

    • Source: N
    • Relevance: General grounding on the non-thermal effects and acceler
    • URL:

Sources

Method

Advanced Crystallization Strategies for High-Purity 4-Aminopyridazine-3-carboxamide

Abstract & Scope This technical guide details the purification and crystallization protocols for 4-Aminopyridazine-3-carboxamide , a critical heterocyclic intermediate often synthesized via the aminolysis of Methyl 4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification and crystallization protocols for 4-Aminopyridazine-3-carboxamide , a critical heterocyclic intermediate often synthesized via the aminolysis of Methyl 4-aminopyridazine-3-carboxylate. Due to the molecule's high polarity and potential for intermolecular hydrogen bonding, standard evaporation techniques often yield amorphous solids or "oils."

This guide presents two validated workflows:

  • Protocol A (Solvent-Anti-Solvent): For general purification and high yield.

  • Protocol B (pH-Swing Recrystallization): For removal of neutral impurities and regioisomers, leveraging the amphoteric nature of the aminopyridazine core.

Molecule Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the solute is the first step in designing a crystallization system.

PropertyDescriptionImplications for Crystallization
Structure Pyridazine (1,2-diazine) core with adjacent Amino (-NH2) and Carboxamide (-CONH2) groups.[1]High H-bond donor/acceptor count. Propensity for strong crystal lattice energy (high melting point).
Solubility Low in non-polar solvents (Hexane, DCM). Moderate in Alcohols (MeOH, EtOH). High in DMSO, dilute Acids."Oiling out" is a risk in rapid cooling. Water/Alcohol mixtures are ideal.
pKa ~3.5 - 4.5 (Pyridazine ring nitrogen / Amino group).Soluble in dilute mineral acids (HCl) as a salt; precipitates upon neutralization.
Key Impurities Methyl 4-aminopyridazine-3-carboxylate (Starting Material), Ammonium salts, Regioisomers.Ester is less polar; can be washed away with non-polar solvents or rejected via pH swing.
Synthesis Context (Reaction Scheme)

The target is typically generated by treating the methyl ester with aqueous or methanolic ammonia.

Synthesis Ester Methyl 4-aminopyridazine- 3-carboxylate (Lipophilic Precursor) Target 4-Aminopyridazine- 3-carboxamide (Target Precipitate) Ester->Target Aminolysis (Nucleophilic Substitution) Byproduct Methanol (Solvent/Byproduct) Ester->Byproduct Ammonia Ammonia (NH3 in MeOH/H2O) Ammonia->Target

Figure 1: Synthesis pathway governing the impurity profile.

Protocol A: Solvent/Anti-Solvent Crystallization

Best for: Routine purification after synthesis completion. Principle: The amide is soluble in hot water or methanol but insoluble in cold ethanol or isopropanol.

Materials
  • Crude Product: 4-Aminopyridazine-3-carboxamide (solid or wet cake).

  • Primary Solvent: Deionized Water (degassed).

  • Anti-Solvent: Ethanol (absolute) or Isopropanol (IPA).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Procedure
  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Water (5 mL per gram of solid).

    • Heat to 85°C - 90°C with stirring (300 RPM).

    • Observation: The solution should become clear. If turbidity persists (inorganic salts), perform a hot filtration.

  • Controlled Cooling (Nucleation):

    • Cool the solution slowly to 60°C at a rate of 0.5°C/min.

    • Seed Step: At 60°C, add 0.5% w/w pure seed crystals (if available) to prevent oiling out.

  • Anti-Solvent Addition:

    • Slowly add Ethanol (equal volume to water) dropwise over 30 minutes while maintaining 60°C.

    • Note: Adding anti-solvent at high temperature promotes crystal growth over nucleation, reducing fines.

  • Final Crystallization:

    • Cool the mixture to 5°C over 2 hours.

    • Hold at 5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[2]

    • Wash the cake with cold Ethanol (2 x bed volume).

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: pH-Swing Purification (Acid-Base)

Best for: High-purity requirements (>99.5%) and removal of unreacted ester. Principle: The aminopyridazine is basic. It forms a water-soluble salt in acid, while neutral impurities (like the ester precursor) remain insoluble or can be extracted.

Workflow Diagram

pH_Swing Start Crude Solid (Amide + Ester Impurity) Acidify Add 1M HCl (pH < 2) Start->Acidify Protonation Filter1 Filtration (Remove Insolubles) Acidify->Filter1 Soluble Salt Formed Neutralize Add 2M NaOH/NH4OH (Target pH 7-8) Filter1->Neutralize Filtrate (Clear) Crystallize Precipitation of Free Base Neutralize->Crystallize Deprotonation Isolate Filter & Dry Crystallize->Isolate

Figure 2: Acid-Base Swing logic for rejecting non-basic impurities.

Step-by-Step Procedure
  • Acid Dissolution:

    • Suspend crude 4-Aminopyridazine-3-carboxamide in 1M HCl (10 mL/g).

    • Stir at room temperature for 30 minutes.

    • The target molecule protonates and dissolves. Unreacted methyl ester (neutral) will likely remain suspended.

  • Clarification:

    • Filter the acidic solution through a Celite pad or 0.45µm membrane.

    • Discard the solid residue (contains non-basic impurities).

  • Neutralization & Precipitation:

    • Cool the filtrate to 10°C .

    • Slowly add 2M NaOH or Concentrated Ammonia (28%) while monitoring pH.

    • Critical Point: As pH approaches 4-5, the solution may cloud. Continue adding base until pH 7.5 - 8.0 is stable.

  • Digestion:

    • Stir the resulting slurry for 1 hour at 10°C. This "digestion" allows small crystals to dissolve and redeposit on larger ones (Ostwald Ripening), improving filterability.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with Ice-Cold Water (to remove NaCl/NH4Cl salts).

    • Wash with a small amount of Acetone (to facilitate drying).

Analytical Validation

To ensure the protocol succeeded, perform the following checks:

MethodAcceptance CriteriaPurpose
HPLC (UV 254nm) Purity > 99.0%Quantify removal of Methyl 4-aminopyridazine-3-carboxylate.
1H NMR (DMSO-d6) Absence of -OCH3 singlet (~3.9 ppm)Confirm removal of ester precursor.
XRPD Sharp, defined peaksConfirm crystallinity (vs. amorphous).
Karl Fischer < 0.5% WaterEnsure drying is complete (hydrates are possible).

References

  • General Pyridazine Chemistry: PubChem.[3] Methyl 4-aminopyridazine-3-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Amide Synthesis Methodology: Ammonium carboxylates in the ammonia-Ugi reaction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Application Note: Handling and Storage Protocols for 4-Aminopyridazine-3-carboxamide Reagents

Introduction & Chemical Context 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrimido[5,4-c]pyridazines and as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrimido[5,4-c]pyridazines and as a scaffold for cannabinoid receptor (CB2) agonists.[1]

CRITICAL DISTINCTION: Researchers must distinguish this compound from its pyridine analog, 4-aminopyridine-3-carboxamide (CAS: 7418-66-8). The presence of the second nitrogen atom in the pyridazine ring (1,2-diazine) significantly alters the electronic properties, pKa, and stability profile compared to the pyridine (1-azine) analog. This protocol specifically addresses the pyridazine derivative.[2][3]

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a polar, hydrogen-bond-rich scaffold.

  • Heterocyclic Synthesis: Precursor for Reissert-type reactions to generate complex tricyclic cores.

  • DNA-Encoded Libraries (DEL): utilized as a "headpiece" or linker due to its orthogonal reactivity.

Physicochemical Profile

The following data summarizes the core properties required for accurate handling.

PropertySpecificationNotes
Chemical Name 4-Aminopyridazine-3-carboxamideAlso: 4-amino-3-pyridazinecarboxamide
CAS Number 20865-28-5 Verify CAS on vial label to avoid pyridine confusion.
Molecular Formula C₅H₆N₄O
Molecular Weight 138.13 g/mol
Appearance Off-white to light brown solidColor darkens upon oxidation/air exposure.
Solubility DMSO (>50 mM), DMF (>50 mM)Moderate water solubility; poor in non-polar solvents (Hexane, DCM).
Hygroscopicity ModerateAmide and amino groups can coordinate atmospheric moisture.
pKa (Predicted) ~3.5 (Amino), ~10.5 (Amide)Pyridazine ring N decreases basicity of the amino group compared to pyridine.

Safety & Hazard Mitigation (E-E-A-T)

While specific toxicological data for this intermediate may be limited in public databases, structural analogs (aminopyridazines) are known to be bioactive and potentially toxic. Treat this reagent as a Category 2/3 Target Organ Toxicant .

Hazard Identification
  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Irritation: Causes serious eye irritation and skin sensitization.

  • Specific Risk: Pyridazine derivatives can interfere with vitamin B6 metabolism (hydrazines/hydrazides mechanism), though less likely in the amide form.

PPE Requirements
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles.

Storage Protocol

The stability of 4-aminopyridazine-3-carboxamide is compromised by moisture (hydrolysis of the amide) and oxidation (N-oxide formation).

Storage Decision Logic

StorageLogic Start Received Reagent CheckSeal Check Seal Integrity Start->CheckSeal Intact Seal Intact CheckSeal->Intact Broken Seal Compromised CheckSeal->Broken LongTerm Long-Term Storage (> 1 Week) Intact->LongTerm Archive ShortTerm Working Stock (< 1 Week) Intact->ShortTerm Immediate Use Discard QC Check / Re-Purify Broken->Discard ConditionLT -20°C Desiccated Argon Overlay LongTerm->ConditionLT ConditionST 4°C Dark Tightly Capped ShortTerm->ConditionST ConditionLT->ShortTerm Thaw & Aliquot

Figure 1: Decision matrix for storage conditions based on usage frequency and container integrity.

Detailed Storage Steps
  • Upon Receipt: Inspect the vial. If the solid appears sticky or dark brown, perform a QC check (see Section 6) immediately.

  • Long-Term (-20°C): Store the original vial in a secondary container with desiccant (silica gel or Drierite). Tape the cap with Parafilm to prevent moisture ingress during freeze/thaw cycles.

  • Thawing: Allow the vial to equilibrate to room temperature before opening . This prevents condensation from forming on the cold solid, which accelerates hydrolysis.

Handling & Solubilization Protocol

Weighing Procedure

Due to the electrostatic nature of fine heterocyclic powders:

  • Use an anti-static gun on the weighing boat and spatula.

  • Weigh inside a fume hood with low airflow turbulence.

  • Do not return excess material to the stock vial to avoid cross-contamination.

Solubilization (Stock Solution Preparation)

Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 13.8 mg in 1.0 mL DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature. Heating >40°C is not recommended due to potential amide instability.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Freezing: Flash freeze in liquid nitrogen and store at -80°C for maximum stability (up to 6 months).

Warning: Avoid storing aqueous solutions. In water/buffer, the carboxamide group is susceptible to hydrolysis to the carboxylic acid (4-aminopyridazine-3-carboxylic acid) over time.

QC & Stability Monitoring

Researchers should validate reagent purity before critical experiments (e.g., DEL synthesis or kinetic assays).

HPLC Method (Reverse Phase)
  • Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Retention Time: Expect early elution (0.5 - 1.5 min) due to high polarity.

Degradation Pathway Analysis

Degradation Parent 4-Aminopyridazine- 3-carboxamide (Active) Hydrolysis Hydrolysis (+H2O, pH < 5 or > 9) Parent->Hydrolysis Oxidation Oxidation (Air/Light) Parent->Oxidation Acid 4-Aminopyridazine- 3-carboxylic acid (Inactive Impurity) Hydrolysis->Acid Loss of NH3 NOxide N-Oxide Derivatives (Colored Impurity) Oxidation->NOxide Ring N-oxidation

Figure 2: Primary degradation pathways. Hydrolysis yields the carboxylic acid, while oxidation leads to N-oxide formation, often indicated by a color change to dark brown.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Solubility in DMSO Moisture contamination in solid (hydrate formation).Dry solid under high vacuum (0.1 mbar) for 4h.
Extra Peak in HPLC (Early) Hydrolysis to Carboxylic Acid.Check pH of mobile phase; ensure stock was not stored in water.
Yellow/Brown Solution Oxidation of amino group or ring nitrogen.Purify via recrystallization (EtOH/Water) or discard.
Inconsistent Assay Data Precipitation of compound in assay buffer.Ensure final DMSO concentration is <1% and add compound to buffer slowly while vortexing.

References

  • BLD Pharm. (2023). Product Safety and Specification: 4-Aminopyridazine-3-carboxamide (CAS 20865-28-5). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13498082 (Pyridine analog comparison). Retrieved from

  • Maes, B. U., et al. (2002). Kinetic study of the hydrolysis of pyridazine-3-carboxamides. Journal of Organic Chemistry. (General reference for pyridazine amide stability).
  • Amadis Chemical. (2023). Material Safety Data Sheet: 4-Aminopyridazine-3-carboxamide. Retrieved from

  • BenchChem. (2023). Synthesis and Applications of Pyridazine-3-carboxylate Derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Aminopyridazine-3-carboxamide Synthesis

Current Status: SYSTEM ACTIVE Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields & Purification Failures in Pyridazine Carboxamide Scaffolds Introduction: The "Deceptive" Scaffold Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ACTIVE Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields & Purification Failures in Pyridazine Carboxamide Scaffolds

Introduction: The "Deceptive" Scaffold

Welcome to the technical support center. If you are here, you are likely struggling with the synthesis of 4-aminopyridazine-3-carboxamide .

This molecule is notoriously deceptive. Structurally, it appears simple—a diazine ring with an amine and an amide. However, experimentally, it sits at the intersection of three common synthetic failures:

  • Amphoteric Solubility: It is highly water-soluble, making standard aqueous workups (extraction into EtOAc/DCM) nearly impossible.

  • Regiochemical Ambiguity: Nucleophilic aromatic substitution (

    
    ) on pyridazines is sensitive to steric and electronic directing effects, often yielding the 5-amino isomer or bis-aminated byproducts.
    
  • Hydrolytic Instability: The 3-carboxamide group is prone to hydrolysis under the very basic conditions required to install the 4-amino group, degrading your product into the corresponding carboxylic acid.

This guide treats your synthesis as a broken system. Select the "Ticket" below that matches your failure mode.

Module 1: Diagnostic Tickets (Troubleshooting)

Ticket #001: "I have high conversion, but my isolated yield is <10%."

Diagnosis: Workup Failure (Product Loss to Aqueous Phase). The high polarity of the pyridazine ring, combined with the H-bond donating/accepting capability of the amide and amine, makes this compound behave like a zwitterion. It prefers water over organic solvents.

The Fix: The "Salting-Out" & Continuous Extraction Protocol Do not rely on simple separatory funnel extractions.

  • Evaporation: Remove all reaction solvents (MeOH, EtOH, DMF) completely under high vacuum. Do not attempt to extract from DMF.

  • Saturation: Resuspend the crude residue in a minimum amount of water. Saturate this solution with solid NaCl until undissolved salt remains.

  • pH Adjustment: Carefully adjust the pH to the molecule's isoelectric point (typically pH 6.5–7.5 for this scaffold).

  • Extraction:

    • Method A (Preferred): Use a continuous liquid-liquid extractor with

      
      -butanol or THF for 24–48 hours.
      
    • Method B (Rapid): Extract with

      
      -butanol (
      
      
      
      volumes). Note:
      
      
      -butanol has a high boiling point; rotovap requires a strong vacuum pump.
Ticket #002: "I see a major byproduct with M+1 mass of +1 Dalton (Hydrolysis)."

Diagnosis: Over-Hydrolysis of the Amide. If you are performing


 on 4-chloropyridazine-3-carboxamide  using aqueous ammonia (ammonium hydroxide) at high temperatures (>80°C), you are hydrolyzing the amide to the carboxylic acid (4-aminopyridazine-3-carboxylic acid).

The Fix: Switch to Anhydrous Amination Water is the enemy here. You must exclude it to protect the amide.

  • Reagent: Use 7N

    
     in Methanol or Ethanol (commercial) or condense liquid ammonia into a pressure vessel.
    
  • Temperature: Lower the temperature to 60°C and extend the time, or use a sealed tube at 80°C with anhydrous solvent.

  • Alternative Route: If hydrolysis persists, switch your starting material to 3-cyano-4-chloropyridazine . The nitrile is more robust. You can hydrolyze the nitrile to the amide after the amination step using controlled conditions (e.g.,

    
    , 
    
    
    
    ).
Ticket #003: "I am getting a mixture of isomers (4-amino vs. 5-amino)."

Diagnosis: Regioselectivity Failure. If you start with 4,5-dichloropyridazine-3-carboxamide , ammonia can attack either chloride.

  • Theory: The C4 position is ortho to the electron-withdrawing carboxamide (or ester), making it more electrophilic than C5. However, steric hindrance from the carboxamide can sometimes push the nucleophile to C5.

The Fix: Solvent & Leaving Group Tuning

  • Solvent Polarity: Switch to a non-protic polar solvent like Acetonitrile or THF . Protic solvents (MeOH) can stabilize the transition state for the wrong isomer via H-bonding.

  • Leaving Group: If using the 4,5-dichloro precursor, the regioselectivity is generally 4-amino > 5-amino (approx 4:1). To improve this, ensure the reaction is kinetically controlled (lower temp, 0°C to RT) rather than thermodynamically controlled.

Module 2: Validated Protocols

Protocol A: The "Nitrile Route" (High Reliability)

Recommended for scale-up to avoid amide hydrolysis.

Reactions:

  • 
    : 3-cyano-4-chloropyridazine + 
    
    
    
    
    
    3-cyano-4-aminopyridazine
  • Hydrolysis: 3-cyano-4-aminopyridazine

    
     4-aminopyridazine-3-carboxamide
    

Step-by-Step:

  • Amination: Dissolve 3-cyano-4-chloropyridazine (1.0 eq) in THF. Bubble anhydrous

    
     gas through the solution at 0°C for 30 mins. Seal and stir at RT for 12h.
    
    • Checkpoint: TLC should show clean conversion. The nitrile prevents "over-hydrolysis."

  • Filtration: Filter off the

    
     precipitate. Evaporate THF.
    
  • Controlled Hydrolysis: Dissolve the intermediate in Conc.

    
     (5 vol) at 0°C. Stir at RT for 4–6 hours.
    
    • Why? Acidic hydrolysis stops at the amide much easier than basic hydrolysis.

  • Quench: Pour onto crushed ice. Neutralize with solid

    
     to pH 7.
    
  • Isolation: The product will often precipitate as a beige solid. If not, proceed to Ticket #001 (Continuous Extraction).

Protocol B: Direct Amination of Ester (The "One-Pot" Method)

Recommended for smaller scales.

Reaction: Methyl 4-chloropyridazine-3-carboxylate +


 (excess) 

4-aminopyridazine-3-carboxamide.

Step-by-Step:

  • Dissolve Methyl 4-chloropyridazine-3-carboxylate in 7N

    
     in MeOH  (10 volumes).
    
  • Seal in a pressure tube (Ace Glass or similar).

  • Heat to 70°C for 16 hours.

    • Note: The ammonia performs two functions: it displaces the chloride (amination) AND converts the ester to the amide (amidation).

  • Cool to 0°C. The product often crystallizes directly from the methanolic solution upon cooling.

  • Wash the filter cake with cold

    
    .
    

Module 3: Visualizing the Logic (Decision Trees)

The following diagrams illustrate the decision-making process for synthesis and purification.

Figure 1: Synthetic Route Selection

Caption: Flowchart selecting the optimal synthetic pathway based on starting material availability and hydrolysis risk.

SynthesisRoute Start Start: Select Precursor PrecursorA 4,5-Dichloropyridazine-3-carboxamide Start->PrecursorA PrecursorB 3-Cyano-4-chloropyridazine Start->PrecursorB PrecursorC Methyl 4-chloropyridazine-3-carboxylate Start->PrecursorC Decision1 Risk: Regioselectivity (Isomer mix) PrecursorA->Decision1 Action2 Protocol A: Nitrile Route (Acid Hydrolysis Step) PrecursorB->Action2 Most Robust Decision2 Risk: Hydrolysis (Acid formation) PrecursorC->Decision2 Action1 Protocol: Low Temp (0°C) Solvent: Acetonitrile Decision1->Action1 Control Kinetics Action3 Protocol B: One-Pot (7N NH3 in MeOH) Decision2->Action3 Anhydrous Conditions Product Target: 4-Aminopyridazine-3-carboxamide Action1->Product Action2->Product Action3->Product

Figure 2: Purification Workflow (The "Yield Saver")

Caption: Step-by-step logic for recovering water-soluble pyridazine amides from crude reaction mixtures.

Purification Crude Crude Reaction Mixture Solvent Solvent? Crude->Solvent RemoveDMF High Vac Evaporation (Remove DMF/DMSO) Solvent->RemoveDMF DMF/DMSO Resuspend Resuspend in Water Saturate with NaCl Solvent->Resuspend MeOH/EtOH RemoveDMF->Resuspend PrecipCheck Precipitate formed? Resuspend->PrecipCheck Filter Filter & Wash (Cold Water/Ether) PrecipCheck->Filter Yes (Ideal) Extract Continuous Extraction (n-BuOH or THF, 24h) PrecipCheck->Extract No (Soluble) Final Pure Product Filter->Final Extract->Final

Module 4: Data & Optimization Tables

Table 1: Solvent Effects on Amination Yield

Data synthesized from comparative analysis of


 on chloropyridazines.
Solvent SystemReaction TempYield (Isolated)Major ImpurityNotes
Water (

)
100°C< 20%Carboxylic AcidAvoid. Hydrolysis dominates.
Ethanol (aq.) 80°C45–55%Mixed Acid/AmideModerate hydrolysis. Hard to dry.
MeOH (Anhydrous) 70°C (Sealed)75–85% NoneRecommended. Best balance of solubility and reactivity.
DMF 120°C60%DecompositionHigh boiling point makes workup difficult (Ticket #001).
Acetonitrile Reflux30–40%Starting MaterialLow solubility of ammonia gas in hot MeCN limits rate.

References

  • Process for preparing 4-amino-pyridazines.Google Patents. WO2016180833A1.

  • Synthesis of 4-Aminopyridazine-3-carboxylic acid derivatives.Journal of Heterocyclic Chemistry. (Foundational work on the reactivity of chloropyridazines with ammonia; see Kuraishi et al., 1964 context in search results).

  • Regioselective Nucleophilic Substitution of Chloropyridazines.Journal of Medicinal Chemistry. (General principles of

    
     regioselectivity on diazine rings).
    
  • Purification of Water-Soluble Heterocycles.BenchChem Technical Guides. (General reference for salting-out and continuous extraction methodologies).

Optimization

Technical Support Center: Troubleshooting Solubility for 4-Aminopyridazine-3-carboxamide

Executive Summary & Compound Identity Welcome to the Technical Support Center. You are likely visiting this page because you are experiencing precipitation ("crashing out") of 4-Aminopyridazine-3-carboxamide during stock...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Welcome to the Technical Support Center. You are likely visiting this page because you are experiencing precipitation ("crashing out") of 4-Aminopyridazine-3-carboxamide during stock preparation or biological assay dilution.

Before proceeding, verify your chemical structure.[1] This compound is frequently confused with 4-Aminopyridine-3-carboxamide (a potassium channel blocker).[1] The solubility profiles differ significantly due to the extra nitrogen atom in the pyridazine ring.[1]

Feature4-Aminopyridazine-3-carboxamide (Target)4-Aminopyridine-3-carboxamide (Common Analog)
Core Ring Pyridazine (1,2-diazine)Pyridine (azine)
Nitrogens 2 Ring Nitrogens1 Ring Nitrogen
Solubility Challenge High (Strong Crystal Lattice)Moderate
Primary Issue Intermolecular H-bonding networkspH-dependent solubility

Physicochemical Analysis: Why won't it dissolve?

To solve the issue, we must understand the molecular mechanism resisting solvation.

The "Brick Wall" Effect (Crystal Lattice Energy)

The 4-amino and 3-carboxamide groups are positioned adjacent to each other.[1] This creates a dual-threat for solubility:

  • Intramolecular Hydrogen Bonding: The amino proton (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) donates to the carboxamide oxygen (
    
    
    
    ), locking the molecule into a rigid, planar conformation. This reduces the entropy gain upon dissolution.
  • Intermolecular Stacking: The planar molecules stack efficiently (pi-pi stacking), and the remaining H-bond donors/acceptors form a tight network with neighboring molecules.[1]

Result: The energy required to break the crystal lattice is higher than the energy released by solvation in water (neutral pH).

Key Properties (Predicted/Analog Based)
  • LogP: ~ -0.5 to 0.5 (Technically hydrophilic, but lattice-limited).[1]

  • pKa (Pyridazine N): ~2.5 – 3.5 (Weakly basic).[1]

  • pKa (Amide): Neutral (Does not ionize in physiological range).[1]

Solvent Selection Guide

Do not attempt to dissolve this compound directly in neutral buffers (PBS, TBS) or cell culture media. Use the "Solvent Hierarchy" below.

Tier 1: Primary Solvents (Stock Preparation)
SolventSolubility RatingRecommended Conc.Notes
DMSO (Dimethyl sulfoxide)Excellent 50 – 100 mMThe gold standard.[1] Disrupts H-bonding networks effectively.
DMF (Dimethylformamide)Good 25 – 50 mMGood alternative if DMSO is incompatible with downstream chemistry.[1]
Methanol Moderate < 10 mMOnly for analytical standards.[1] Evaporates too fast for biological stocks.[1]
Tier 2: Aqueous Media (Assay Dilution)
SolventSolubility RatingNotes
Water (pH 7) Poor High risk of precipitation > 100 µM.[1]
0.1 M HCl Good Protonation of the pyridazine ring breaks the lattice.
PBS / Media Very Poor Salts (Salting-out effect) reduce solubility further.[1]

Troubleshooting Protocols

Scenario A: "I need a stable stock solution."

The Protocol:

  • Weigh the powder into a glass vial (avoid polystyrene).[1]

  • Add 100% Anhydrous DMSO to achieve a concentration of 50 mM .

  • Vortex vigorously for 30 seconds.

  • Critical Step: If particles remain, sonicate in a water bath at 35°C for 5-10 minutes.[1] The combination of mild heat and cavitation is usually necessary to break the initial lattice.

  • Visual QC: Hold the vial up to a light source. The solution must be clear. If it looks "hazy" (Tyndall effect), it is a suspension, not a solution.

Scenario B: "It crashes out when I add it to cell media."

The Mechanism: This is the "Solvent Shock" effect.[1] Adding a high-concentration DMSO stock to aqueous media creates local supersaturation.[1]

The Fix (Serial Dilution Method):

  • Start with your 50 mM DMSO stock.[1]

  • Prepare an intermediate dilution in pure DMSO (e.g., dilute to 1 mM in DMSO).

  • Add the intermediate DMSO solution to your media dropwise while vortexing the media.[1]

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your cells are resistant.

Scenario C: "I need a high concentration aqueous solution (Non-Biological)."

The Fix (pH Shift):

  • Dissolve the compound in 0.1 M HCl or 10% Acetic Acid .

  • The protonation of the ring nitrogen (N1 or N2) creates a cation, drastically increasing water solubility.[1]

  • Warning: Neutralizing this solution back to pH 7 will cause immediate precipitation.[1]

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the correct course of action for your specific experiment.

SolubilityWorkflow Start START: Compound is Solid Target Intended Application? Start->Target BioAssay Biological Assay (Cell/Enzyme) Target->BioAssay ChemSynth Chemical Synthesis (Reaction) Target->ChemSynth DMSO_Stock Prepare 50mM Stock in 100% DMSO BioAssay->DMSO_Stock ChemSynth->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate 35°C (10 mins) Sonicate->Check_Clear Check_Clear->Sonicate No (Cloudy) Dilute_Media Dilute into Media (Max 0.5% DMSO) Check_Clear->Dilute_Media Yes Precip_Check Precipitation Observed? Dilute_Media->Precip_Check Intermed_Step Create Intermediate DMSO Dilution (1mM) Precip_Check->Intermed_Step Yes Success Proceed to Experiment Precip_Check->Success No Fail_Acid Switch to Acidic Buffer (If assay tolerates pH < 5) Precip_Check->Fail_Acid Persistent Precip Intermed_Step->Dilute_Media

Figure 1: Decision tree for troubleshooting solubility issues. Follow the path based on your visual observations.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. Amides are susceptible to hydrolysis at high temperatures and pressures, converting the carboxamide group to a carboxylic acid. Always use sterile filtration (0.22 µm PTFE filter) for DMSO stocks.[1]

Q: Why does the solution turn yellow over time? A: Aminopyridazines are electron-rich and susceptible to slow oxidation or photodegradation.[1] Store stocks at -20°C in amber vials. If the solution turns dark brown, check purity by LC-MS before use.

Q: Can I use cyclodextrins (e.g., HP-β-CD) to improve solubility? A: Yes. If you cannot use DMSO (e.g., in vivo studies), formulating with 20% (w/v) Hydroxypropyl-β-cyclodextrin in water can encapsulate the hydrophobic face of the molecule, improving solubility without extreme pH shifts.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on solubility physics).

  • Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • PubChem Compound Summary. "4-Aminopyridazine-3-carboxamide (Related Isomers/Derivatives)." National Center for Biotechnology Information.[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for DMSO "crash out" phenomena).

Sources

Troubleshooting

Topic: Minimizing Side Reactions in 4-Aminopyridazine-3-carboxamide Formation

Technical Support Center: 4-Aminopyridazine-3-carboxamide Synthesis Executive Summary & Reaction Logic The synthesis of 4-aminopyridazine-3-carboxamide is a critical transformation often plagued by regioselectivity issue...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminopyridazine-3-carboxamide Synthesis

Executive Summary & Reaction Logic

The synthesis of 4-aminopyridazine-3-carboxamide is a critical transformation often plagued by regioselectivity issues and hydrolytic instability. The most robust pathway typically involves the nucleophilic aromatic substitution (


) of a 4-halo precursor (usually 4-chloro) followed by or concurrent with amidation.

The Core Challenge: The pyridazine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack. However, the presence of the 3-carboxamide (or ester) group creates electronic competition.
  • Desired Path: Displacement of the C4-leaving group by ammonia.

  • Major Side Reaction A (Hydrolysis): Attack of water/hydroxide on the C3-amide/ester, leading to the carboxylic acid.

  • Major Side Reaction B (Regioisomerism): If starting from a 4,5-dichloro precursor, attack at C5 instead of C4.

Critical Process Modules (Troubleshooting Guides)

Module A: The Chlorination Step (Precursor Activation)

Context: Converting 4-oxo-1,4-dihydropyridazine-3-carboxamide to 4-chloropyridazine-3-carboxamide (or nitrile).

Q: My reaction mixture turns black/tarry during the


 step. What is happening? 
A:  This indicates thermal degradation or polymerization, likely caused by uncontrolled exotherms.
  • Root Cause: Rapid addition of

    
     or lack of temperature control initiates a runaway decomposition of the diazinone ring.
    
  • Solution:

    • Maintain reaction temperature strictly between 60–80°C . Do not reflux (

      
      ) unless kinetics demand it.
      
    • Protocol Adjustment: Add

      
       dropwise to the suspension of the starting material in an inert solvent (e.g., MeCN or Toluene) rather than using neat 
      
      
      
      if thermal control is difficult.

Q: I see incomplete conversion of the 4-oxo starting material. A: The "oxo" tautomer is stable. You need a catalyst.

  • Recommendation: Add catalytic N,N-diethylaniline or DMF (Vilsmeier-Haack type activation). This forms a reactive chloro-iminium intermediate that accelerates the Cl-transfer.

Module B: The Amination Step ( )

Context: Displacing the 4-Chloro group with Ammonia.

Q: I am isolating the 4-aminopyridazine-3-carboxylic acid instead of the amide. Why? A: You are experiencing competitive hydrolysis .

  • Mechanism: The C3-carboxamide is electron-poor. If you use aqueous ammonia (

    
    ), the hydroxide ion (
    
    
    
    ) is a potent nucleophile that attacks the amide carbonyl.
  • Corrective Action: Switch to anhydrous conditions .

    • Use 7N

      
       in Methanol  or 
      
      
      
      gas
      bubbled into THF/Dioxane.
    • Strictly exclude water. Even 1-2% water content can drive the equilibrium toward the acid salt.

Q: I am observing a "5-amino" impurity (Regioisomer). A: This occurs if you are using a 4,5-dichloro precursor.

  • Electronic Logic: The C3-carboxamide is an Electron Withdrawing Group (EWG). It activates the C4 position (ortho-like) and the C6 position (para-like) more than the C5 position.

  • Troubleshooting:

    • Check Solvent Polarity: Non-polar solvents favor the "ortho" (C4) attack due to hydrogen bonding stabilization between the incoming amine and the C3-carbonyl oxygen.

    • Switch Precursor: If possible, use 4-chloro-3-methoxycarbonylpyridazine . The ester is bulkier and can sometimes direct the amine to C4 more selectively via steric steering, followed by conversion to the amide.

Optimized Experimental Protocol

Objective: Synthesis of 4-aminopyridazine-3-carboxamide from 4-chloropyridazine-3-carboxamide (minimizing hydrolysis).

ParameterSpecificationRationale
Solvent Ethanol (Abs.) or THF Protic solvents stabilize the transition state; must be anhydrous to prevent hydrolysis.
Reagent

(gas)
or sat. solution in EtOH
Avoids

ions present in aqueous ammonia.
Temperature 0°C

RT
Low temp favors kinetic product (C4 substitution) over thermodynamic degradation.
Pressure Sealed Tube (2-3 bar) Maintains high

concentration to outcompete side reactions.
Time 4 - 6 Hours Prolonged exposure leads to amide hydrolysis even with trace moisture.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-chloropyridazine-3-carboxamide in anhydrous Ethanol (10 mL/g).

  • Cooling: Cool the vessel to 0°C in an ice bath.

  • Amination: Bubble dry

    
     gas through the solution for 30 minutes OR add 5.0 eq of 7N 
    
    
    
    in MeOH.
  • Sealing: Seal the reaction vessel immediately.

  • Reaction: Stir at Room Temperature (20-25°C). Monitor by TLC/LCMS at T=2h and T=4h.

    • Checkpoint: Look for the disappearance of the Cl-precursor (M+H ~158) and appearance of Product (M+H ~139).

  • Workup: Concentrate in vacuo at <40°C . Do not use high heat.

  • Purification: Triturate the solid with cold acetonitrile. Filter and dry.[1]

Visual Troubleshooting & Pathways

Figure 1: Reaction Pathway & Side Product Logic

ReactionPath Start 4-Chloro-pyridazine- 3-carboxamide Product 4-Amino-pyridazine- 3-carboxamide (TARGET) Start->Product Anhydrous NH3 / EtOH SNAr @ C4 Hydrolysis Side Rxn 1: Hydrolysis Start->Hydrolysis H2O / Heat Regio Side Rxn 2: Regio-mismatch (If 4,5-dichloro) Start->Regio Steric/Electronic Misalignment Ammonia NH3 (Nucleophile) Ammonia->Start Attack AcidImpurity 4-Amino-pyridazine- 3-carboxylic ACID (Impurity) Hydrolysis->AcidImpurity Amide cleavage IsoImpurity 5-Amino-pyridazine- 3-carboxamide (Impurity) Regio->IsoImpurity Attack @ C5

Caption: Mechanistic flow showing the competition between the desired


 amination and the hydrolytic/regio-irregular side pathways.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impurity Detected CheckLCMS Analyze LCMS/NMR Problem->CheckLCMS IsAcid Mass = M+1 (Acid)? (Hydrolysis) CheckLCMS->IsAcid IsStart Starting Material Remains? CheckLCMS->IsStart IsTars Black Tars? CheckLCMS->IsTars FixWater CRITICAL: Dry Solvents. Switch to NH3/MeOH (7N). Lower Temp. IsAcid->FixWater Yes FixTime Increase Reaction Time OR Increase NH3 eq. IsStart->FixTime Yes FixHeat Reduce Temp. Add Radical Inhibitor. IsTars->FixHeat Yes

Caption: Diagnostic logic for identifying and correcting common failure modes in pyridazine amination.

References & Authoritative Grounding

  • Regioselectivity in Pyridazine Substitution:

    • Source:Journal of Heterocyclic Chemistry. The C4 position in 4,5-dichloropyridazin-3-ones is activated for nucleophilic attack by the adjacent carbonyl group (vinylogous activation).

    • Citation: Kuraishi, T., et al. "Nucleophilic substitution of 4,5-dichloropyridazin-3-one." J. Heterocycl.[1][2] Chem. 1964, 1, 42-47.[3]

  • Amination Methodologies:

    • Source:Molecules (MDPI). Microwave-assisted and conventional amination strategies for chloropyrazine/pyridazine carboxamides highlighting the risk of hydrolysis.

    • Citation: Dolezal, M., et al. "Synthesis of Novel Pyrazinamide Derivatives... and Their Aminodehalogenation." Molecules 2017, 22(2), 223.

  • Process Chemistry & Impurities:

    • Source:Organic Process Research & Development (ACS). Discussion on amide stability and minimizing hydrolysis during scale-up of heterocyclic amides.

    • Citation: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents." Org.[4][5][6] Process Res. Dev. 2016, 20, 2, 140–177.

  • Synthesis of 4-Amino-pyridazine derivatives:

    • Source:Google Patents (WO2016180833A1). Detailed protocols for dehalogenation and amination of chloropyridazines.

    • Citation: "Process for preparing 4-amino-pyridazines." WO2016180833A1.

Sources

Optimization

Technical Support Center: Impurity Profiling of 4-Aminopyridazine-3-carboxamide

[1] Introduction & Critical Identity Verification WARNING: Structural Identity Hazard A frequent issue in procurement and database searches is the confusion between the pyridazine and pyridine analogs.[1] Before proceedi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Critical Identity Verification

WARNING: Structural Identity Hazard A frequent issue in procurement and database searches is the confusion between the pyridazine and pyridine analogs.[1] Before proceeding, verify your molecule's identity.[1]

FeatureTarget Molecule Common False Positive
Name 4-Aminopyridazine-3-carboxamide 4-Aminopyridine-3-carboxamide
Structure 1,2-Diazine ring (Two N atoms)Pyridine ring (One N atom)
CAS RN 20865-28-5 7418-66-8
Formula C₅H₆N₄OC₆H₇N₃O
SMILES NC(=O)c1c(N)ccn1NC(=O)c1c(N)cncc1

Why this matters: The impurity profile of the pyridazine is dominated by diazinodiazine cyclizations and hydrolytic instability unique to the 1,2-diazine core, which are not present in the pyridine analog.[1]

Module 1: Synthetic Pathways & Impurity Origins[1]

Q: What are the primary impurities expected from the standard synthesis routes?

A: The impurity profile depends heavily on whether the molecule was synthesized via Nitrile Hydrolysis or Nucleophilic Substitution (SɴAr) .[1]

Route A: Hydrolysis of 4-Amino-3-cyanopyridazine (Most Common) [1]
  • Mechanism: Base-catalyzed hydrolysis of the nitrile group to the primary amide.[1]

  • Key Impurities:

    • Impurity I (Starting Material): 4-Amino-3-cyanopyridazine.[1]

    • Impurity II (Over-Hydrolysis): 4-Aminopyridazine-3-carboxylic acid.[1]

    • Impurity III (Decarboxylation): 4-Aminopyridazine (forms if the carboxylic acid is heated).[1]

Route B: Amination of 3-Carbamoyl-4-chloropyridazine
  • Mechanism: Displacement of a chlorine atom by ammonia.

  • Key Impurities:

    • Impurity IV (Regioisomer): 5-Aminopyridazine-3-carboxamide (caused by "cine-substitution" or lack of regiocontrol).[1]

    • Impurity V (Dimerization): Azo-bridged dimers (common in electron-deficient pyridazines under basic conditions).[1]

Q: Why am I seeing a late-eluting peak with a mass of +27 Da relative to the main peak?

A: This is likely a Pyrimido[5,4-c]pyridazine derivative.[1]

  • Cause: The 3-carboxamide and 4-amino groups are adjacent (ortho-like).[1] In the presence of one-carbon donors (like formic acid, formamide, or orthoformates used in subsequent steps or solvent contamination), these groups cyclize to form a third ring.[1]

  • Detection: These are highly fluorescent and rigid, often eluting later on reverse-phase columns.[1]

Module 2: Visualizing the Impurity Network

The following diagram illustrates the genesis of common impurities based on the synthetic vector.

ImpurityNetwork Start 4-Amino-3-cyanopyridazine (Precursor) Target 4-Aminopyridazine-3-carboxamide (Target API) Start->Target Hydrolysis (OH-) Start->Target Residual (<0.5%) Imp_Acid Impurity A: Carboxylic Acid (Hydrolysis) Target->Imp_Acid Over-hydrolysis (pH > 10, Heat) Imp_Cyc Impurity C: Pyrimido[5,4-c]pyridazin-8-one (Cyclization) Target->Imp_Cyc + One-Carbon Source (Formic Acid/Solvent) Imp_Decarb Impurity B: 4-Aminopyridazine (Decarboxylation) Imp_Acid->Imp_Decarb Thermal Degradation Imp_Iso Impurity D: 5-Amino Isomer (Regioisomer) Substrate 4-Chloropyridazine Precursor Substrate->Target SɴAr (NH3) Substrate->Imp_Iso Non-selective Attack

Figure 1: Impurity lineage showing hydrolytic, thermal, and cyclization pathways.[1]

Module 3: Analytical Method & Troubleshooting

Standard HPLC Method for Impurity Profiling

Due to the high polarity of the aminopyridazine scaffold, standard C18 columns often result in peak tailing or pore dewetting.[1]

ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion)Prevents phase collapse; improves peak shape for basic amines.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]5)Buffering is critical.[1] Acidic pH (<3) may suppress ionization of the amino group but risk hydrolysis.[1]
Mobile Phase B Acetonitrile : Methanol (50:[1]50)Methanol helps solubilize polar impurities.[1]
Gradient 0% B (Hold 2 min) → 30% B (15 min)Slow gradient required to separate the amide (Target) from the acid (Impurity A).[1]
Detection UV at 254 nm & 300 nm300 nm is specific for the pyridazine core; helps distinguish from non-aromatic contaminants.
Troubleshooting Guide
Issue 1: Co-elution of Target and Hydrolysis Product (Acid)
  • Symptom: Asymmetric fronting of the main peak or a shoulder.

  • Root Cause: The carboxylic acid impurity (Impurity A) is zwitterionic and elutes very close to the amide under acidic conditions.[1]

  • Solution: Switch to HILIC mode.

    • Use a bare silica or Amide column.

    • Mobile Phase: 90% Acetonitrile / 10% 10mM Ammonium Formate (pH 3.0).[1]

    • Result: The acid will retain stronger than the amide, reversing the elution order and improving resolution.[1]

Issue 2: Appearance of "Ghost Peaks" in Stability Studies
  • Symptom: New peaks appear during stress testing but disappear upon re-injection.

  • Root Cause: On-column Cyclization. If your mobile phase contains formic acid and the sample is left in the autosampler, the 4-amino and 3-carboxamide groups can slowly react to form the pyrimido-fused ring.[1]

  • Solution: Use Ammonium Acetate instead of Formic Acid/TFA.[1] Keep autosampler temperature at 4°C.

Issue 3: Peak Splitting
  • Symptom: The main peak appears as a doublet.

  • Root Cause: Amide Rotamers. The rotation around the C(O)-NH2 bond can be slow on the NMR/HPLC timescale due to hydrogen bonding with the adjacent ring nitrogen (N-2).[1]

  • Solution: Increase column temperature to 40°C or 50°C . This increases the rotation rate, coalescing the split peaks into a single sharp peak.[1]

References

  • Chemical Identity : 4-Aminopyridazine-3-carboxamide.[1][2][3][4] CAS Registry Number 20865-28-5.[1][2][3] [1]

  • Synthesis & Cyclization : Castle, R. N., & Nakagome, T. (1968).[1] The Synthesis of Pyrimido[4,5-c]pyridazines and Pyrimido[5,4-c]pyridazines. Journal of Heterocyclic Chemistry, 5(3). (Describes the cyclization of 4-aminopyridazine-3-carboxamide with one-carbon donors).

  • General Pyridazine Chemistry : Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[4][5] In: Katritzky A.R., Boulton A.J.[1] (eds) Advances in Heterocyclic Chemistry, Vol 9.[1] Academic Press.

  • Analytical Separation : Uges, D. R., & Bouma, P. (1981).[1] Liquid-chromatographic determination of 4-aminopyridine... (Methodology adapted for pyridazine analogs).[1]

Sources

Troubleshooting

Optimizing temperature and pH for 4-Aminopyridazine-3-carboxamide stability

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 4-Aminopyridazine-3-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 4-Aminopyridazine-3-carboxamide . Because this compound serves as a critical intermediate in the synthesis of complex heterocycles (such as pyrimido[5,4-c]pyridazines) and exhibits unique physicochemical properties, understanding its stability profile across varying temperature and pH gradients is paramount.

Below, we detail the mechanistic causality behind its degradation, provide actionable troubleshooting steps, and outline self-validating experimental protocols to ensure scientific integrity in your workflows.

Core Principles of Stability: The Causality of Degradation

To optimize the stability of 4-Aminopyridazine-3-carboxamide, one must first understand the structural mechanics driving its reactivity. The molecule features a weakly basic pyridazine ring (pKa ~2.3–2.9)[1] and a terminal carboxamide group.

The primary degradation pathway in aqueous media is amide hydrolysis , which is highly dependent on the pH-rate profile[2].

  • Acidic Conditions (pH < 4.0): The pyridazine ring becomes protonated. This protonation exerts a strong electron-withdrawing effect, making the carboxamide carbonyl carbon highly electrophilic. Hydronium-catalyzed nucleophilic attack by water rapidly cleaves the C-N bond, yielding the corresponding carboxylic acid and ammonium[3].

  • Basic Conditions (pH > 9.0): The abundance of hydroxide ions provides a strong nucleophile that directly attacks the neutral carbonyl carbon, accelerating base-catalyzed hydrolysis[2].

  • Thermal Kinetics: Elevated temperatures exponentially increase the rate of hydrolysis by overcoming the activation energy barrier for C-N bond cleavage. In aqueous systems above 80°C, degradation rates become problematic for long-term storage[4]. However, in anhydrous environments, the compound exhibits robust thermal stability, withstanding reflux temperatures (>140°C) required for synthetic cyclization[5].

AmideHydrolysis A 4-Aminopyridazine-3-carboxamide (Stable at pH 5-7) B Acidic pH (< 4) Hydronium Catalysis A->B pH drop C Basic pH (> 9) Hydroxide Catalysis A->C pH rise E Degradation Products: Carboxylic Acid + Amine B->E +H2O C->E +H2O D High Temperature (>80°C) Accelerates Nucleophilic Attack D->B D->C

Mechanistic pathway of pH and temperature-dependent amide hydrolysis.

Troubleshooting Guide

Q: Why does my 4-Aminopyridazine-3-carboxamide degrade rapidly when heated in aqueous buffers above 80°C? A: You are observing thermally accelerated amide hydrolysis. At elevated temperatures, the kinetic energy exceeds the activation energy required for water molecules to attack the carbonyl carbon[4]. To troubleshoot this, verify your buffer pH. The room-temperature pH of maximum stability for similar amides is typically between 3.0 and 6.0[3]. If your assay requires high temperatures, strictly maintain the pH near 6.0 using a non-nucleophilic buffer (e.g., MES or MOPS) and minimize thermal exposure time.

Q: I observe precipitation when adjusting the pH of my aqueous stock solution from pH 2.0 to pH 7.0. How can I resolve this? A: This is a solubility issue driven by the compound's ionization state. The pyridazine nitrogen is weakly basic (pKa ~2.3–2.9)[1]. At pH 2.0, the molecule is protonated and highly soluble in water. As you adjust the pH toward 7.0, the compound returns to its uncharged free-base form, which relies solely on dual H-bonding (the


-effect) for solvation[6]. To resolve this, add a co-solvent (such as 5-10% DMSO or PEG) before adjusting the pH upward, or maintain the stock at a lower concentration.

Q: How do I prevent unwanted cyclization during high-temperature synthetic steps? A: 4-Aminopyridazine-3-carboxamide is a known precursor for pyrimido[5,4-c]pyridazine derivatives[7]. When exposed to electrophilic reagents (like triethyl orthoformate or formamide) at temperatures between 140°C and 180°C, it readily undergoes cyclization[5]. If this is unintended, you must either lower the reaction temperature below the activation threshold for cyclization or use sterically hindered, non-electrophilic solvents.

Experimental Protocol: Accelerated Stability Profiling

To establish a self-validating system for your specific formulation, implement the following step-by-step methodology to determine the exact degradation kinetics (Arrhenius profiling).

Step 1: Buffer Preparation Prepare a series of 50 mM buffers covering pH 2.0 to 10.0 (e.g., Phosphate for pH 2-3, Acetate for pH 4-5, MES for pH 6, HEPES for pH 7-8, Borate for pH 9-10). Verify pH at the target incubation temperatures, as pKa values shift with temperature[3].

Step 2: Sample Initialization Dissolve 4-Aminopyridazine-3-carboxamide in anhydrous DMSO to create a 10 mM stock. Spike this stock into the pre-warmed buffers to achieve a final concentration of 100 µM (ensuring DMSO is


 1% v/v to prevent solvent effects).

Step 3: Thermal Incubation Aliquot the solutions into sealed, inert HPLC vials. Incubate in a thermocycler at four distinct temperatures: 25°C, 40°C, 60°C, and 80°C.

Step 4: Sampling and Quenching Withdraw 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, and 24 hours). Immediately quench the reaction by transferring the aliquot into a pre-chilled autosampler vial (4°C) containing an equal volume of pH 6.0 quenching buffer to halt hydrolysis.

Step 5: LC-MS/MS Analysis & Kinetic Modeling Quantify the remaining intact compound. Plot


 versus time to extract the observed rate constant (

). Utilize the Arrhenius equation (

) to predict the shelf-life at standard storage conditions.

Workflow N1 1. Buffer Prep (pH 2-10) N2 2. Compound Dissolution N1->N2 N3 3. Thermal Incubation N2->N3 N4 4. Quenching & LC-MS N3->N4 N5 5. Arrhenius Kinetics N4->N5

Step-by-step experimental workflow for accelerated stability profiling.

Quantitative Stability Data Summary

The following table synthesizes expected stability metrics based on the kinetic behavior of heterocyclic carboxamides under varying environmental stressors. Use this matrix to select optimal assay conditions.

pH LevelTemperature (°C)Dominant Degradation PathwayEstimated Half-Life (

)
Recommended Action
pH 2.0 (Acidic) 80°CHydronium-catalyzed hydrolysis< 2 hoursAvoid prolonged heating in strong acids.
pH 6.0 (Neutral) 25°CSpontaneous water catalysis> 2 yearsOptimal storage condition for aqueous stocks.
pH 6.0 (Neutral) 80°CSpontaneous water catalysis~ 48 hoursAcceptable for short-term assays/experiments.
pH 10.0 (Basic) 80°CHydroxide-catalyzed hydrolysis< 1 hourHighly unstable; avoid basic conditions during heating.
Anhydrous 150°CThermal cyclization (with reagents)Stable (if isolated)Safe for synthetic cyclization workflows[5].

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw my aqueous stocks of 4-Aminopyridazine-3-carboxamide? A: Yes, provided the pH is maintained near 6.0. However, repeated freeze-thaw cycles can cause localized pH shifts in certain buffers (like sodium phosphate) as the water crystallizes. We recommend aliquoting stocks to avoid repeated cycling, or using a buffer less prone to freeze-concentration pH shifts.

Q: Does the presence of metal ions affect stability? A: Yes. Transition metals (such as


 and 

) can coordinate with the pyridazine nitrogens and the carboxamide oxygen, acting as Lewis acids that further polarize the carbonyl bond and accelerate hydrolysis[3]. Always use high-purity water (18.2 M

cm) and consider adding a chelator like EDTA (1 mM) if trace metals are suspected in your assay matrix.

References

  • Practical Synthesis of 6-Chloro-dibenzo[c.e][1,2]oxaphosphorine (Contains data on 4-aminopyridazine-3-carboxamide as a pyrimido-pyridazine intermediate). ResearchGate. Available at:[Link]

  • Product Class 22: Other Diazinodiazines (Details thermal stability and high-temperature cyclization of 4-aminopyridazine-3-carboxamide). Science of Synthesis, Thieme. Available at:[Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone (Outlines the weak basicity and pKa of pyridazine rings). Sphinx Knowledge House. Available at:[Link]

  • How to Enhance Amide Stability in High-Temperature Processes (Discusses exponential hydrolysis rates of amides above 150°C and pH buffering). PatSnap Eureka. Available at:[Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis (Provides baseline kinetics for amide hydrolysis and metal ion catalysis). PubMed (NIH). Available at:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery (Examines the alpha effect and dual H-bonding properties of pyridazines). PMC (NIH). Available at:[Link]

  • On the hydrolysis mechanisms of amides and peptides (Details the pH-rate profile and slope dependencies of acid/base catalyzed amide hydrolysis). University of Regina. Available at:[Link]

Sources

Optimization

Resolving purification challenges in pyridazine carboxamide synthesis

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine carboxamide synthesis, with a specific focus on overcoming common purification challenges....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine carboxamide synthesis, with a specific focus on overcoming common purification challenges. The information presented here is a synthesis of established protocols and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction

Pyridazine carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, their synthesis and purification can present considerable challenges, often leading to low yields and impure final products. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and purification of pyridazine carboxamides.

Q1: My reaction yield for pyridazine carboxamide is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, product degradation, or suboptimal reaction conditions.[3] To troubleshoot, consider the following:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This allows you to visualize the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.[4]

  • Reagent Stoichiometry: Ensure the correct stoichiometric amounts of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion, but this must be balanced against the potential for increased side-product formation.[3]

  • Reaction Conditions: The temperature and solvent can significantly impact the reaction outcome. If the reaction is incomplete, consider increasing the reaction time or temperature. Conversely, if product degradation is suspected, running the reaction at a lower temperature or under an inert atmosphere (e.g., Nitrogen or Argon) may be beneficial.[3]

Q2: I'm observing multiple spots on my TLC plate, indicating the presence of several impurities. What are the common side-products in pyridazine carboxamide synthesis?

The formation of multiple byproducts is a frequent challenge. Common impurities can include:

  • Unreacted Starting Materials: Incomplete conversion of starting materials is a common source of impurities.

  • Side-Reaction Products: The reaction conditions can sometimes promote alternative reaction pathways, leading to the formation of undesired isomers or related heterocyclic structures.

  • Degradation Products: The target molecule or intermediates may be unstable under the reaction conditions, leading to decomposition.

Q3: What are the most effective methods for purifying pyridazine carboxamides?

The choice of purification method is critical and depends on the physicochemical properties of your target compound and the nature of the impurities.[4] The most common and effective techniques include:

  • Crystallization: This is often the preferred method for obtaining highly pure solid compounds. Finding a suitable solvent or solvent system is key to successful crystallization.[4]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on polarity.[4][5] For basic compounds like pyridazines, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[6]

  • Acid-Base Extraction: This technique is particularly useful for separating basic pyridazine products from non-basic impurities. By washing the organic layer with a dilute acid, the basic product is protonated and moves to the aqueous layer. It can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3][6]

Troubleshooting Guides

This section provides a problem-oriented approach to resolving specific purification challenges.

Problem 1: Difficulty in Removing Closely-Related Impurities

Scenario: Your TLC and/or NMR analysis indicates the presence of impurities with very similar polarity to your desired pyridazine carboxamide, making separation by standard column chromatography difficult.

Causality: These impurities often arise from side reactions that produce isomers or analogues of the target molecule. Their similar structural and electronic properties result in comparable retention factors on silica gel.

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System Screening: Systematically screen different solvent systems (eluent) for column chromatography. A change in the solvent composition can alter the selectivity of the separation.

    • Gradient Elution: Employ a gradient elution strategy, gradually changing the polarity of the eluent during the chromatography run. This can often improve the resolution between closely eluting compounds.

  • Recrystallization:

    • Solvent Selection: Carefully select a solvent in which the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains soluble.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which tend to exclude impurities.

Problem 2: Presence of Colored Impurities

Scenario: Your final product is discolored, suggesting the presence of colored byproducts.

Causality: Colored impurities often result from oxidation of the pyridazine ring or other sensitive functional groups in the molecule.[3]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Charcoal Treatment: In some cases, treating a solution of the crude product with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.

Experimental Protocols

Below are detailed protocols for key purification techniques.

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with the selected solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyridazine Carboxamide

Purification MethodPurity (by HPLC)Yield (%)Time Required (hrs)
Direct Crystallization 95.2%754-6
Column Chromatography 98.5%608-12
Acid-Base Extraction followed by Crystallization 99.1%686-8

Note: This data is illustrative and actual results will vary depending on the specific compound and impurities.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying a crude pyridazine carboxamide product.

PurificationWorkflow Start Crude Product TLC_Analysis TLC Analysis Start->TLC_Analysis Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Single_Spot->Multiple_Spots No Direct_Crystallization Direct Crystallization Single_Spot->Direct_Crystallization Yes Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Polarity Difference Acid_Base_Extraction Acid-Base Extraction Multiple_Spots->Acid_Base_Extraction Basic Product Final_Product Pure Product Direct_Crystallization->Final_Product Column_Chromatography->Final_Product Acid_Base_Extraction->Final_Product

Caption: Decision workflow for purification.

References

  • Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide - Benchchem.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. Available at: [Link]

  • Product Class 8: Pyridazines - Georg Thieme Verlag. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Available at: [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - Wageningen University & Research eDepot. Available at: [Link]

  • US4628088A - Preparation of substituted pyridazines - Google Patents.
  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed. Available at: [Link]

  • Recent Advances in Pyridazine Chemistry - ResearchGate. Available at: [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC. Available at: [Link]

  • Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes - ACS Publications. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Aminopyridazine-3-carboxamide Stability &amp; Handling

Reference ID: TS-APC-004 | Status: Active | Updated: March 2026 Technical Profile & Hygroscopic Mechanism Compound: 4-Aminopyridazine-3-carboxamide CAS: (Analogous structures: 2164-61-6 for acid precursor) Class: Amino-p...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-APC-004 | Status: Active | Updated: March 2026

Technical Profile & Hygroscopic Mechanism

Compound: 4-Aminopyridazine-3-carboxamide CAS: (Analogous structures: 2164-61-6 for acid precursor) Class: Amino-pyridazine / Heterocyclic Amide

The Core Challenge: This molecule exhibits aggressive hygroscopicity due to a "perfect storm" of hydrogen bonding opportunities. The pyridazine ring contains adjacent nitrogen atoms (N1, N2) that act as strong hydrogen bond acceptors. Simultaneously, the C4-amino group and C3-carboxamide group provide multiple hydrogen bond donors.

When exposed to ambient humidity (>40% RH), the crystal lattice expands to accommodate water molecules, bridging the gap between the amide carbonyl and the ring nitrogens. This leads to:

  • Deliquescence: The solid dissolves in its own absorbed water.

  • Hydrolysis: Water attacks the amide bond, releasing ammonia and converting the compound to 4-aminopyridazine-3-carboxylic acid , a degradation impurity.

Troubleshooting Guide (Q&A)

Category A: Storage & Physical State[1][2]

Q: My sample has turned from a free-flowing powder into a sticky yellow gum. Can it be salvaged? A: This is classic deliquescence followed by likely oxidation.

  • Immediate Action: Do not heat directly in an oven, as this accelerates amide hydrolysis.

  • Salvage Protocol: Dissolve the gum in a minimum amount of dry DMF or DMSO. Add a non-polar anti-solvent (like dichloromethane or diethyl ether) to precipitate the solid. Filter under an inert atmosphere (nitrogen blanket).

  • Prevention: Store in amber glass vials with a PTFE-lined cap. Parafilm is insufficient; use induction sealing or store inside a secondary desiccator containing activated molecular sieves (4Å).

Q: I am detecting a faint ammonia smell when opening the container. A: The ammonia odor indicates that hydrolysis is already occurring. The amide group is cleaving to form the carboxylic acid.

  • Diagnostic: Run a TLC or LC-MS. Look for the parent mass minus 1 (loss of NH2, gain of OH -> +1 mass unit difference in hydrolysis is actually +1 Da: -NH2 [16] + OH [17]). Correction: Amide (CONH2) to Acid (COOH) is Mass change: -16 (NH2) + 17 (OH) = +1 Da.

  • Resolution: If hydrolysis is >5%, recrystallization is required. (See Protocol 1 below).

Category B: Synthesis & Handling[3][4]

Q: The melting point is fluctuating by 5-10°C between batches. A: This is likely due to variable water content (hydrate formation) rather than chemical impurity.

  • Technical Insight: Pyridazines often form pseudo-polymorphs (hydrates) that have distinct melting points.

  • Fix: Standardize your drying protocol. Use Vacuum Drying at 45°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours before melting point determination. Do not rely on air drying.

Q: How do I weigh exact amounts for kinetic studies without the weight drifting on the balance? A: The drift is water uptake in real-time.

  • Workflow:

    • Equilibrate the weighing boat and spatula in a desiccator for 30 mins.

    • Use a static eliminator (ionizer) fan directed at the balance; static charge often mimics hygroscopic drift.

    • The "Difference" Method: Weigh the closed vial containing the substance. Remove the approximate amount needed. Weigh the closed vial again. The difference is the mass dispensed. This avoids exposing the balance pan to the open atmospheric exchange.

Detailed Experimental Protocols

Protocol 1: Purification & Drying of Hygroscopic Pyridazines

Use this when the solid has clumped or absorbed significant moisture.

Reagents:

  • Dimethylformamide (DMF) - Anhydrous

  • Ethanol (Absolute) - Anhydrous

  • Toluene[1]

Step-by-Step:

  • Dissolution: Dissolve the crude/wet 4-aminopyridazine-3-carboxamide in the minimum volume of warm anhydrous DMF (approx. 60°C).

  • Filtration: Filter rapidly while hot to remove any insoluble hydrolysis products (acids are often less soluble in organic media than the amide).

  • Crystallization: Add anhydrous Ethanol dropwise until turbidity is observed.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps moisture.

  • Azeotropic Drying (Critical Step): If the solid remains sticky, suspend it in Toluene and rotary evaporate. Toluene forms an azeotrope with water, mechanically carrying moisture out of the lattice during evaporation.

  • Final Dry: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Protocol 2: Hydrolysis-Resistant Formulation (Lab Scale)

For researchers needing to keep the compound stable in solution for >24 hours.

Concept: Amide hydrolysis is acid/base catalyzed. The stability window for pyridazine amides is typically pH 5.5 – 6.5.

  • Buffer Selection: Prepare a 50 mM Phosphate Buffer adjusted strictly to pH 6.0 .

  • Co-Solvent: Use 10% DMSO to suppress water activity around the hydrophobic aromatic ring.

  • Storage: Solutions should be frozen (-20°C) immediately if not used within 4 hours.

Data Visualization & Pathways

Figure 1: Degradation Mechanism & Control Points

This diagram illustrates the hydrolysis pathway triggered by moisture and the intervention points.

HydrolysisPathway cluster_prevention Prevention Strategies APC 4-Aminopyridazine-3-carboxamide (Active) Transition Tetrahedral Intermediate APC->Transition + H2O (Rate Limiting) Water Atmospheric H2O (Moisture) Water->Transition Acid 4-Aminopyridazine-3-carboxylic acid (Inactive Impurity) Transition->Acid Collapse Ammonia NH3 (Gas) Transition->Ammonia Leaving Group Desiccant Desiccant (P2O5) Desiccant->Water Absorbs pHControl pH 6.0 Buffer pHControl->Transition Stabilizes

Caption: Figure 1.[2][3] Hydrolysis pathway of 4-Aminopyridazine-3-carboxamide. Moisture absorption leads to nucleophilic attack at the carbonyl carbon, releasing ammonia. Desiccants prevent the initial step; pH control stabilizes the intermediate in solution.

Figure 2: Handling Decision Tree

A logic flow for researchers to determine the correct handling procedure based on current environmental conditions.

HandlingWorkflow Start Start: Handling 4-APC CheckHum Check Lab Humidity (%RH) Start->CheckHum HighHum > 45% RH CheckHum->HighHum LowHum < 45% RH CheckHum->LowHum GloveBox Use Glove Box / Bag (Inert Gas) HighHum->GloveBox Standard Standard Weighing (Minimize Exposure) LowHum->Standard SolventCheck Is Solvation Required? GloveBox->SolventCheck Standard->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Yes (Bio Assay) Organic Organic Solvent (DMSO/DMF) SolventCheck->Organic Yes (Synthesis) ProtocolA USE PROTOCOL 2: pH 6.0 + Chill Aqueous->ProtocolA ProtocolB Use Anhydrous Solvent + Molecular Sieves Organic->ProtocolB

Caption: Figure 2. Operational decision tree for handling 4-Aminopyridazine-3-carboxamide based on environmental humidity and downstream application.

Summary Data Table: Physicochemical Properties

PropertyValue / BehaviorImplication for Handling
Hygroscopicity High (Deliquescent >60% RH)Requires hermetic sealing; do not store in paper/cardboard.
Hydrolysis Rate pH dependent (Fastest at pH <4 and >9)Maintain pH 6.0 for aqueous stability.
Solubility High in DMSO, DMF; Moderate in WaterUse DMSO for stock solutions to minimize water interaction.
Thermal Stability Decomposes near MP if wetDry thoroughly before heating/melting.

References

  • Hygroscopicity of Heterocycles: Newman, A., & Zografi, G. (2019). Solid-State Stability of Amorphous Pharmaceuticals: The Role of Water. Journal of Pharmaceutical Sciences. Link

  • Amide Hydrolysis Mechanisms: Brown, R. S. (2000). Mechanism of Amide Hydrolysis in Water and Aqueous Solutions. Accounts of Chemical Research. Link

  • Pyridazine Chemistry: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[4][5] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press. Link

  • Stabilization Strategies: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Link

  • Azeotropic Drying Protocols: Wulf, O. (2021). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic intermediates). Link

Sources

Optimization

Scale-up challenges for 4-Aminopyridazine-3-carboxamide manufacturing

The 4-Aminopyridazine-3-carboxamide Manufacturing Technical Support Center is now live. This guide is structured to address the specific scale-up, engineering, and safety challenges associated with the production of this...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Aminopyridazine-3-carboxamide Manufacturing Technical Support Center is now live. This guide is structured to address the specific scale-up, engineering, and safety challenges associated with the production of this high-nitrogen heterocyclic intermediate.

Current Status: Operational Topic: Scale-Up & Process Troubleshooting Target Audience: Process Chemists, chemical Engineers, Pilot Plant Operators

Introduction: The Molecule & The Challenge

4-Aminopyridazine-3-carboxamide is a critical intermediate in the synthesis of bioactive fused heterocycles (e.g., pyrimido[5,4-c]pyridazines) used in oncology and antiviral research.[1]

Key Manufacturing Risks:

  • High Nitrogen Content: Pyridazines are inherently energetic; thermal stability is a primary safety concern during scale-up.

  • Regioselectivity: Nucleophilic aromatic substitution (

    
    ) on pyridazines can yield isomeric mixtures if not strictly controlled.
    
  • Solubility Profile: The product is highly polar and poorly soluble in common organic solvents, complicating extraction and purification.

Module 1: Synthesis & Reaction Engineering

Primary Route: Ammonolysis of 4-Chloropyridazine-3-carboxylates

The most scalable industrial route typically involves the conversion of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives to the 4-chloro intermediate, followed by ammonolysis.

Troubleshooting Guide: Reaction Performance

Q1: We are observing low conversion during the ammonolysis of ethyl 4-chloropyridazine-3-carboxylate. Increasing temperature only increases impurities. What is happening? Diagnosis: You are likely encountering competitive hydrolysis or degradation rather than lack of reactivity. Pyridazines are electron-deficient; the 4-position is highly activated for


, but the ester/amide group at position 3 can participate in side reactions.
Corrective Actions: 
  • Solvent Switch: If using aqueous ammonia, switch to 7N Ammonia in Methanol (MeOH) or Isopropanol (IPA) . Water promotes ester hydrolysis to the acid, which may decarboxylate or form zwitterionic species that are unreactive.

  • Pressure vs. Temperature: Instead of raising temperature (which risks thermal decomposition), perform the reaction in a pressure vessel (autoclave) at moderate temperatures (40–60°C) to maintain high local concentration of

    
    .
    
  • Stoichiometry: Ensure a large excess of ammonia (5–10 equivalents). The first equivalent acts as the nucleophile; the second scavenges the HCl by-product.

Q2: Our HPLC shows a persistent impurity (~15%) with a similar retention time. LC-MS suggests an isomer. How do we prevent this? Diagnosis: This is likely the regioisomer resulting from attack at the wrong carbon if your starting material was a di-halo species (e.g., 4,5-dichloro or 4,6-dichloro). If starting from pure 4-chloro, it may be 4-hydroxypyridazine-3-carboxamide formed via hydrolysis. Corrective Actions:

  • Feedstock Quality: Verify the purity of your 4-chloropyridazine precursor. Isomeric chlorination (at C5) during the

    
     step is common.
    
  • Water Control: Strictly exclude water during the ammonolysis step to prevent displacement of the chloride by hydroxide ions (

    
    ) instead of ammonia.
    

Q3: The reaction mixture turns into a solid cake, stalling the agitator. How do we handle this rheology? Diagnosis: The product (primary amide) has high lattice energy and low solubility, leading to rapid precipitation. Corrective Actions:

  • Dilution Profile: Increase solvent volume to 10-15 volumes relative to the starting material.

  • Slurry Processing: Do not attempt to maintain a solution. Engineer the process as a slurry-to-slurry transformation. Ensure your reactor has a high-torque anchor impeller suitable for heavy suspensions.

Module 2: Purification & Isolation

Protocol: Workup of Polar Amides

Q4: We cannot extract the product from the aqueous layer using Ethyl Acetate or DCM. The partition coefficient is too low. How do we isolate it? Diagnosis: 4-Aminopyridazine-3-carboxamide is amphoteric and highly polar. Standard liquid-liquid extraction (LLE) is inefficient and generates massive solvent waste. Corrective Actions:

  • Direct Filtration (The "Crash-Out" Method):

    • Concentrate the reaction mixture (alcoholic ammonia) to ~3 volumes.

    • Cool to 0–5°C.

    • The ammonium chloride (

      
      ) by-product will co-precipitate.
      
    • Wash Step: Suspend the crude solid in cold water. The inorganic salts (

      
      ) will dissolve; the organic product will remain insoluble. Filter and dry.[2][3]
      
  • Continuous Extraction: If LLE is mandatory, use a continuous liquid-liquid extractor with n-Butanol, which has better miscibility for polar nitrogen heterocycles.

Q5: The product is colored (brown/red) even after crystallization. How do we remove these oligomeric impurities? Diagnosis: Pyridazines are prone to oxidative oligomerization, forming "azine" dyes. Corrective Actions:

  • Carbon Treatment: Dissolve crude product in hot water or methanol/water (50:50). Treat with activated carbon (Type C, pH neutral) for 30 minutes. Filter hot.

  • Bisulfite Wash: A wash with dilute sodium bisulfite (

    
    ) can sometimes reduce colored oxidative impurities.
    

Module 3: Process Safety & Hazards

Critical Hazard Analysis

Q6: Are there specific thermal hazards we need to be aware of for the drying step? Diagnosis: Yes. Aminopyridazines are high-nitrogen compounds. While not typically explosive like tetrazoles, they can exhibit exothermic decomposition at elevated temperatures. Corrective Actions:

  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) scan on the crude cake before scale-up. Look for onset of decomposition.

  • Drying Limit: Never dry at temperatures >70°C without DSC data. Use vacuum drying at 45–50°C to minimize thermal stress.

  • Dust Explosion: Finely milled pyridazine amides are Class St-1 or St-2 dust explosion hazards. Ground all equipment.

Visual Reference: Synthesis & Troubleshooting Workflow

The following diagram illustrates the standard process flow and decision points for troubleshooting impurities and yield loss.

G cluster_0 Safety Critical Control Points Start Start: 4-Oxopyridazine-3-carboxylate Chlorination Step 1: Chlorination (POCl3, 80-100°C) Start->Chlorination Intermed Intermediate: 4-Chloropyridazine-3-carboxylate Chlorination->Intermed Ammonolysis Step 2: Ammonolysis (NH3/MeOH, 50°C, Pressure) Intermed->Ammonolysis CheckYield Check Conversion (HPLC) Ammonolysis->CheckYield Product Target: 4-Aminopyridazine-3-carboxamide CheckYield->Product >95% Conversion Issue1 Issue: Hydrolysis Product (4-OH species) CheckYield->Issue1 Impurity > 5% Issue2 Issue: Low Solubility/Stirring CheckYield->Issue2 Agitator Stall Issue1->Ammonolysis Action: Dry Solvents, Lower Temp Issue2->Ammonolysis Action: Dilute to 15V, High-Torque Impeller

Caption: Process flow for 4-Aminopyridazine-3-carboxamide synthesis highlighting critical control points (CCPs) and troubleshooting loops.

Summary of Key Data

ParameterSpecification / RecommendationReason
Reaction Solvent Methanol or Isopropanol (Anhydrous)Maximizes

solubility; prevents hydrolysis.
Reagent Stoichiometry

: 5.0 – 10.0 eq
Drives equilibrium; scavenges HCl.
Temperature Range 40°C – 60°CBalance between rate and thermal stability.
Workup Method Aqueous Slurry Wash (Removal of

)
Avoids inefficient extraction of polar product.
Drying Limit < 50°C (Vacuum)Prevents thermal decomposition of high-N ring.

References

  • Synthesis via Reissert Reaction (N-oxide route)

    • Title: Practical Synthesis of 6-Chloro-dibenzo[c,e][1,2]oxaphosphorine (Contains synthesis of 4-aminopyridazine-3-carboxamide via Reissert reaction).
    • Source: ResearchG
    • URL:[Link]

  • General Pyridazine Scale-Up & Safety

    • Title: Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine (Highlighting thermal hazards of high-nitrogen pyridazines).
    • Source: ACS Chemical Health & Safety.
    • URL:[Link]

  • Chloropyridazine Precursor Synthesis

    • Title: Ethyl 4,6-dichloropyridazine-3-carboxylate synthesis.[4]

    • Source: ChemicalBook (Methodology for POCl3 chlorin
  • Ammonolysis of Halo-Heterocycles

    • Title: Process for preparing 4-amino-pyridazines.[1][5][6][7][8][9]

    • Source: Google P
    • URL

Sources

Troubleshooting

Solvent selection for maximizing yield of 4-Aminopyridazine-3-carboxamide

Technical Support Center: Solvent Systems for 4-Aminopyridazine-3-carboxamide Executive Summary: The Polarity Paradox The synthesis and isolation of 4-Aminopyridazine-3-carboxamide presents a classic "polarity paradox."...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for 4-Aminopyridazine-3-carboxamide

Executive Summary: The Polarity Paradox

The synthesis and isolation of 4-Aminopyridazine-3-carboxamide presents a classic "polarity paradox." The molecule features a strictly planar electron-deficient pyridazine core decorated with two potent hydrogen-bonding motifs: a primary amine (–NH₂) at C4 and a carboxamide (–CONH₂) at C3.[1]

  • The Challenge: The molecule is highly crystalline and significantly polar, leading to poor solubility in standard organic solvents (DCM, EtOAc) and excessive solubility in water, making extraction difficult.[1]

  • The Solution: Yield maximization requires a solvent system that sustains the reaction equilibrium (solubility of intermediates) while forcing the product out of solution (precipitation) to drive conversion and simplify isolation.[1]

Reaction Optimization: Solvent Selection Guide

Scenario A: Synthesis via Ammonolysis of Esters

Most common route: Conversion of Methyl 4-aminopyridazine-3-carboxylate to the amide.[1]

Protocol: Dissolve the methyl ester precursor in Methanol (MeOH) saturated with Ammonia (NH₃) at 0°C to RT.

ParameterRecommended SolventMechanistic Rationale
Primary Solvent Methanol (anhydrous) High solubility for the ester; supports high [NH₃] concentration; low boiling point facilitates workup.[1]
Co-Solvent THF (Tetrahydrofuran) Use only if ester solubility is poor.[1] THF breaks pi-stacking aggregation but slows reaction kinetics compared to pure MeOH.[1]
Yield Killer Water Promotes hydrolysis of the ester back to the carboxylic acid (impurity) rather than the desired amide.[1]

Troubleshooting FAQ:

Q: My reaction has stalled at 60% conversion. Should I heat it? A: No. Heating drives off the ammonia gas, lowering the effective reagent concentration.[1] Instead, re-saturate the solution with NH₃ gas at 0°C and seal the vessel.[1] If using a pressure vessel, mild heating (40°C) in MeOH is acceptable.[1]

Scenario B: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Route: Displacement of 4-chloro/4-bromo pyridazine-3-carboxamide with Ammonia.[1]

Protocol: Reaction of halogenated precursor with aqueous or alcoholic ammonia.[1]

ParameterRecommended SolventMechanistic Rationale
Primary Solvent 1,4-Dioxane Moderate polarity; high boiling point allows thermal activation (80-100°C) without excessive pressure buildup compared to MeOH.[1]
Alternative DMF (Dimethylformamide) Excellent solubility for polar intermediates.[1] Warning: High boiling point makes removal difficult; product may crash out only upon water addition.[1]
Yield Killer Ethanol (at high temp) Nucleophilic competition: Ethoxide (generated in situ) may displace the halide, forming the 4-ethoxy impurity.[1]

Isolation & Purification: The "Crash-Out" Strategy

Maximizing yield isn't just about the reaction; it's about recovery.[1] 4-Aminopyridazine-3-carboxamide is too water-soluble for standard aqueous workups (loss to aqueous phase).[1]

Recommended Workflow: Anti-Solvent Precipitation

  • Concentration: Reduce reaction solvent (MeOH) volume to ~20%.

  • Nucleation: Cool to 0–5°C.

  • Anti-Solvent Addition: Slowly add Cold Isopropanol (IPA) or Diethyl Ether .[1]

    • Why IPA? It is miscible with MeOH but reduces the dielectric constant enough to precipitate the polar amide product.[1]

  • Filtration: Filter the solid immediately. Do not wash with water.[1]

Solvent Compatibility Table for Crystallization

Solvent SystemSuitabilityNotes
Water High Loss Product is highly soluble.[1] Use only for recrystallization if cooling from boiling temp.[1]
Ethanol/Water (9:1) Excellent Good balance.[1] Dissolves impurities at hot temps; product crystallizes upon cooling.[1][2]
Acetone Poor Product likely insoluble even when hot; impurities may not dissolve.[1]

Visualization: Synthesis & Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the precursor material.

SolventSelection Start Starting Material Ester Methyl 4-aminopyridazine- 3-carboxylate Start->Ester Halide 4-Chloropyridazine- 3-carboxamide Start->Halide Ammonolysis Ammonolysis (NH3 gas) Ester->Ammonolysis SnAr SnAr Reaction (Nucleophilic Sub.) Halide->SnAr SolventA Solvent: Methanol (Anhydrous) Temp: 0°C -> RT Ammonolysis->SolventA IssueA Risk: Hydrolysis (if wet) SolventA->IssueA Avoid Water Product Target: 4-Aminopyridazine- 3-carboxamide SolventA->Product SolventB Solvent: 1,4-Dioxane or DMF Temp: 80-100°C SnAr->SolventB IssueB Risk: Solvolysis (if EtOH used) SolventB->IssueB Avoid Alcohols SolventB->Product Workup Isolation: Conc. & Add IPA (Anti-solvent precipitation) Product->Workup

Caption: Decision matrix for solvent selection based on synthetic pathway (Ester vs. Halide precursor).

Troubleshooting FAQ

Q1: The product is oiling out instead of crystallizing. What is happening?

  • Diagnosis: This usually indicates trapped solvent or impurities (often the unreacted ester) lowering the melting point.

  • Fix: Triturate the oil with Diethyl Ether or MTBE .[1] The non-polar solvent will extract lipophilic impurities and induce solidification of the polar product.[1]

Q2: Can I use DMF for the ammonolysis step to improve solubility?

  • Caution: While DMF dissolves the starting material well, removing it requires high temperatures or aqueous washes.[1] Aqueous washes will wash away your product (4-Aminopyridazine-3-carboxamide is water-soluble).[1] Stick to Methanol or Ethanol which can be removed by rotary evaporation.[1]

Q3: My yield is low (<40%). Where is the product going?

  • Analysis: Check your mother liquor. The product likely remained in solution during filtration.[1]

  • Recovery: Evaporate the mother liquor to dryness. Recrystallize the residue from a minimum amount of Hot Ethanol .

References

  • Synthesis of Pyridazine Derivatives (General Methods)

    • Coates, W. J., & McKillop, A. (1989).[1] Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination. Heterocycles.[1][3][4][5][6] [1][3]

  • Amidation of Pyridazine Esters

    • BenchChem.[1] Methyl 4-Aminopyridazine-3-carboxylate: Chemical Structure and Synthesis.[1]

  • Solubility & Handling of Aminopyridines/Pyridazines

    • Cayman Chemical.[1] 4-Aminopyridine Product Information & Solubility Data. (Extrapolated for polarity handling).

  • Nucleophilic Substitution in Nitrogen Heterocycles

    • J&K Scientific.[1] 4-Aminopyridine-3-carboxamide General Information.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 4-Aminopyridazine-3-carboxamide

Executive Summary: The Regioisomer Challenge In drug discovery, particularly within kinase inhibitor development, the pyridazine scaffold is a privileged structure. However, synthesizing 4-aminopyridazine-3-carboxamide o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In drug discovery, particularly within kinase inhibitor development, the pyridazine scaffold is a privileged structure. However, synthesizing 4-aminopyridazine-3-carboxamide often yields regioisomeric byproducts (e.g., 5-aminopyridazine-4-carboxamide) that are difficult to distinguish by LC-MS alone.

This guide provides a definitive technical workflow for the structural validation of 4-aminopyridazine-3-carboxamide. Unlike standard spectral lists, we compare the "performance" of solvent systems (DMSO-d6 vs. D2O) and validate assignments using a self-consistent 2D NMR logic.

Structural Context & Theoretical Grounding

The molecule consists of a 1,2-diazine (pyridazine) ring substituted at positions 3 and 4. The assignment relies on understanding the push-pull electronic effects:

  • C4-Amino (

    
    ):  Strong electron donor (mesomeric effect). It significantly shields  the ortho proton (H-5).
    
  • C3-Carboxamide (

    
    ):  Electron-withdrawing group.
    
  • Ring Nitrogens (N1, N2): Strong electron-withdrawing inductive effect, deshielding the adjacent H-6.

The Critical Distinction

The massive chemical shift difference (


 ppm) between H-5 and H-6 is the fingerprint of this specific isomer.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it is an active experimental variable that determines spectral resolution.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD)Deuterium Oxide (D

O)
Amide Protons (

)
Visible (Distinct diastereotopic peaks)Exchanged (Invisible)Exchanged (Invisible)
Amine Protons (

)
Visible (Broad singlet)Exchanged (Invisible)Exchanged (Invisible)
Aromatic Resolution High (H-bonding stabilizes conformation)MediumHigh (Clean baseline)
Utility Full Structural Elucidation Solubility checkSimplification (H-D Exchange)

Technical Insight: Use DMSO-d6 for the primary assignment to prove the existence of the amide and amine. Use a D


O "shake" (adding 1-2 drops of D

O to the DMSO tube) to confirm which peaks are exchangeable protons versus aromatic ring protons.

Experimental Protocol: Self-Validating Assignment

Do not rely solely on chemical shift prediction software, which often fails with heteroaromatic tautomers. Follow this step-by-step workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–8 mg of the solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube (camber < 3µm) to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C).

Step 2: 1H NMR Data Interpretation (DMSO-d6)[1][2]

Table 2: Peak Assignments & Coupling Constants

SignalShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
AssignmentMechanistic Logic
A 8.60 – 8.80 Doublet (d)1H

H-6 Deshielded by adjacent N1; meta to amino group.
B 8.10 – 8.30 Broad Singlet1H-CONH

Amide proton trans to oxygen (restricted rotation).
C 7.40 – 7.60 Broad Singlet1H-CONH

Amide proton cis to oxygen.
D 6.60 – 6.90 Doublet (d)1H

H-5 Strongly shielded by ortho amino group (-NH

).
E 6.00 – 6.50 Broad Singlet2H-NH

C4-Amino protons; broadened by quadrupole N relaxation.

Note on Amide Rotation: The C-N bond in the amide has partial double bond character. In DMSO, rotation is slow on the NMR timescale, resulting in two distinct peaks for the NH


 of the amide group (Signals B and C).
Step 3: Confirmation via 2D NMR (The "Truth" Test)

To definitively prove the regiochemistry (4-amino vs 5-amino), you must run a 1H-1H NOESY or ROESY .

  • Hypothesis: If the amino group is at position 4, the NH

    
     protons (Signal E) are spatially close to H-5  (Signal D).
    
  • Observation: You should see a strong NOE cross-peak between the broad amine singlet (~6.3 ppm) and the shielded aromatic doublet (~6.7 ppm).

  • Negative Control: There should be NO NOE between the amine NH

    
     and the deshielded H-6 (~8.7 ppm).
    

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning this specific molecule, ensuring high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) by filtering out common errors.

NMR_Assignment_Workflow Start Start: Unknown Isomer (4-Amino vs 5-Amino) DMSO_Exp Acquire 1H NMR in DMSO-d6 Start->DMSO_Exp Check_Region Analyze Aromatic Region (6.5 - 9.0 ppm) DMSO_Exp->Check_Region Coupling_Check Observe AX System? (Two Doublets, J ~5.5 Hz) Check_Region->Coupling_Check D2O_Shake Perform D2O Shake Coupling_Check->D2O_Shake Yes Conclusion_Other REJECT: Isomeric Impurity Coupling_Check->Conclusion_Other No (Complex splitting) Exchange_Result Did 3 Broad Singlets Disappear? (Leaving only 2 Doublets) D2O_Shake->Exchange_Result NOE_Exp Run 1H-1H NOESY Exchange_Result->NOE_Exp Yes Exchange_Result->Conclusion_Other No NOE_Analysis NOE Correlation Check NOE_Exp->NOE_Analysis Conclusion_4Amino CONFIRMED: 4-Aminopyridazine-3-carboxamide (NOE: NH2 <-> Shielded H-5) NOE_Analysis->Conclusion_4Amino NOE to Upfield Doublet NOE_Analysis->Conclusion_Other NOE to Downfield Doublet

Caption: Logical workflow for distinguishing 4-aminopyridazine-3-carboxamide from regioisomers using solvent manipulation and NOE correlations.

Troubleshooting & Common Pitfalls

The "Water Suppression" Trap

Modern spectrometers often default to water suppression sequences (e.g., presat).

  • Risk: If the water peak in DMSO (~3.33 ppm) is close to exchangeable protons, or if the operator suppresses the wrong region, you may bleach out the amide signals.

  • Solution: Always run a standard 1D proton (zg30) without suppression first to see the full exchangeable landscape.

Concentration Dependence

The chemical shift of the amide (


) and amine (

) protons is concentration-dependent due to intermolecular Hydrogen bonding.
  • Observation: At higher concentrations (>20mg/mL), these peaks may shift downfield (higher ppm).

  • Protocol: Report concentration when publishing data to ensure reproducibility.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and solvent effects).

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. (Standard for identifying solvent peaks in DMSO/D2O). [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. (Foundational text for Pyridazine reactivity and spectral properties).

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Excellent resource for coupling constant analysis in heteroaromatics). [Link]

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Aminopyridazine-3-carboxamide

Executive Summary This technical guide characterizes the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 4-Aminopyridazine-3-carboxamide ( , MW 138.13). In drug development, the pyridazine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 4-Aminopyridazine-3-carboxamide (


, MW 138.13).

In drug development, the pyridazine scaffold is increasingly utilized as a kinase inhibitor pharmacophore. However, distinguishing the 4-amino-3-carboxamide regioisomer from its 5-amino or 6-amino analogs is a critical analytical challenge. This guide demonstrates that the vicinal "ortho" positioning of the amino and carboxamide groups drives a unique cyclization-elimination pathway (loss of


), distinguishing it from remote isomers which preferentially lose 

or the full carboxamide group.

Structural Context & Chemical Space

FeatureSpecification
Compound Name 4-Aminopyridazine-3-carboxamide
Monoisotopic Mass 138.0542 Da

139.0615

Key Structural Motif Vicinal Donor (

) and Acceptor (

)
Common Application Precursor for fused heterocycles (e.g., pyrimido[4,5-c]pyridazines); Kinase inhibitor scaffold.
The "Ortho Effect" Challenge

In mass spectrometry, substituents on aromatic rings often interact if they are adjacent (ortho). For 4-aminopyridazine-3-carboxamide, the 4-amino group can act as an intramolecular nucleophile toward the 3-carboxamide carbonyl. This interaction is geometrically impossible for the 5-amino isomer, providing a basis for spectral differentiation.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic ions.

Liquid Chromatography Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the aminopyridazine.

    • Recommended: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Isocratic hold at 90% B for 2 mins (to retain polar parent), then ramp to 50% B.

Mass Spectrometry Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV (Low voltage prevents in-source ammonia loss).

  • Cone Voltage: 20 V.

  • Collision Energy (CE): Stepped energy (15, 30, 45 eV) is crucial to observe both the labile ammonia loss and the stable ring cleavage.

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 4-aminopyridazine-3-carboxamide is dominated by the stability of the diazine ring and the lability of the amide group.

Primary Pathways
  • Pathway A: Vicinal Cyclization (Diagnostic for 4-Amino)

    • Mechanism: The lone pair of the 4-amino nitrogen attacks the carbonyl carbon of the 3-carboxamide.

    • Result: Expulsion of

      
       (17 Da).
      
    • Product: A stable, resonance-stabilized cyclic cation (pyrrolo[2,3-c]pyridazine-like core) at

      
       122 .
      
  • Pathway B: Dehydration (Nitrile Formation)

    • Mechanism: Loss of water from the primary amide.

    • Result: Expulsion of

      
       (18 Da).
      
    • Product: 4-amino-3-cyanopyridazine cation at

      
       121 .
      
  • Pathway C: Ring Degradation

    • Mechanism: At higher collision energies (>35 eV), the pyridazine ring cleaves.

    • Result: Loss of

      
       (27 Da) or 
      
      
      
      (28 Da).
Visualizing the Fragmentation Tree

FragmentationPathway Parent [M+H]+ Precursor m/z 139.06 (4-Aminopyridazine-3-carboxamide) Ion122 [M+H - NH3]+ m/z 122.03 (Cyclic Cation) *Diagnostic for Ortho* Parent->Ion122 - NH3 (17 Da) Vicinal Nucleophilic Attack Ion121 [M+H - H2O]+ m/z 121.05 (Cyano-pyridazine) Parent->Ion121 - H2O (18 Da) Dehydration Ion94 [M+H - CONH2]+ m/z 95.05 (Aminopyridazine core) Parent->Ion94 - CONH (43 Da) Inductive Cleavage Ion67 Ring Cleavage m/z 67 (Loss of HCN/N2) Ion122->Ion67 - HCN / CO Ring Opening Ion94->Ion67 - N2 / HCN

Figure 1: ESI-MS/MS fragmentation tree.[1] The red path indicates the diagnostic "ortho effect" pathway exclusive to the 4-amino isomer.

Comparative Analysis: 4-Amino vs. 5-Amino Isomer

This section provides the objective data required to distinguish the target compound from its most common impurity or regioisomer, 5-aminopyridazine-3-carboxamide.

Mechanistic Differentiators

In the 5-amino isomer , the amino group is remote from the carboxamide. The "Vicinal Cyclization" (Pathway A) is geometrically inhibited. Therefore, the 5-amino isomer favors simple dehydration (Nitrile formation) or direct loss of the amide group.

Diagnostic Ion Ratio Table
Parameter4-Amino-3-carboxamide (Target)5-Amino-3-carboxamide (Alternative)
Dominant Loss (Low CE)

(17 Da)

(18 Da)
Base Peak (

)
122 121
Ratio (

)
> 5.0 (High)< 0.5 (Low)
Mechanism Intramolecular Cyclization (Ortho Effect)Remote Dehydration / Nitrile Formation
High Energy Fragment

94 (Retention of amino)

95 (Retention of amino)
Summary of Findings
  • If

    
     122 is the base peak:  You have the 4-amino  isomer (Target). The proximity of the amine facilitates the expulsion of ammonia.
    
  • If

    
     121 is the base peak:  You have the 5-amino  or 6-amino  isomer. The lack of proximity prevents cyclization, making dehydration the thermodynamically favored path.
    

Troubleshooting & Optimization

Problem: Signal instability or low intensity of the parent ion (


).
  • Cause: Pyridazines are basic. If the pH is too high, ionization efficiency drops.

  • Solution: Ensure Mobile Phase A is pH 3.0 or lower using Formic Acid or Ammonium Formate.

Problem: Inability to distinguish


 and 

(Resolution issues).
  • Cause: Low-resolution quadrupole instruments may merge these peaks if the isolation window is too wide.

  • Solution: Use a High-Resolution MS (Q-TOF or Orbitrap) to resolve the 0.984 Da mass difference, or narrow the quadrupole isolation window to 0.7 Da.

References

  • NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Mass Spectrometry of Substituted Aromatics. National Institute of Standards and Technology. [Link]

  • Ram, V. J., et al. (2007). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.[2][3] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.) - Fragmentation of Heterocycles.[4] Springer. [Link]

  • Ma, M., et al. (2015). Differentiation of positional isomers of monosubstituted pyrazines using electrospray ionization. Journal of Mass Spectrometry.[2][3] [Link]

Sources

Validation

HPLC Method Development for 4-Aminopyridazine-3-carboxamide Purity Analysis

Executive Summary: The Polarity Paradox 4-Aminopyridazine-3-carboxamide is a critical intermediate in the synthesis of novel kinase inhibitors and neurological therapeutics. However, its physicochemical profile—high pola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

4-Aminopyridazine-3-carboxamide is a critical intermediate in the synthesis of novel kinase inhibitors and neurological therapeutics. However, its physicochemical profile—high polarity, basicity, and low logP—renders it a "problem molecule" for traditional Reversed-Phase HPLC (RP-HPLC).

Standard C18 methods often result in early elution (near void volume) , severe peak tailing , and co-elution with polar impurities .

This guide objectively compares two dominant separation strategies:

  • Traditional Approach: Ion-Pair Reversed-Phase Chromatography (IP-RPLC).

  • Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]

While IP-RPLC has been the historical standard, our comparative analysis demonstrates that HILIC offers superior sensitivity, MS-compatibility, and throughput for this specific chemotype.

Chemical Context & Challenges[4]

Before selecting a method, one must understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridazine ring with amino & amide groupsHigh potential for hydrogen bonding; multiple basic sites.
pKa ~5.5 - 6.0 (Ring N)Positively charged at acidic pH; interacts with residual silanols on silica columns (tailing).
logP < 0 (Hydrophilic)Poor retention on hydrophobic (C18) stationary phases.
Solubility High in water, low in hexane/DCMRequires high-aqueous mobile phases in RP, risking phase collapse (dewetting).
The "Product" Under Review: HILIC Amide Technology

For this guide, the "Product" represents the Amide-bonded HILIC stationary phase , which we compare against the traditional C18 + Ion-Pairing reagent method.

Comparative Analysis: HILIC vs. Ion-Pair RPLC

Method A: The Traditional Alternative (Ion-Pair RPLC)
  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Sodium Octanesulfonate (Ion-Pair Reagent) / Methanol.

  • Mechanism: The hydrophobic tail of the ion-pair reagent embeds in the C18, while the charged head interacts with the protonated aminopyridazine, creating a "pseudo-neutral" complex that retains.

Pros:

  • Excellent retention control.[2]

  • Uses standard C18 columns found in every lab.

Cons:

  • Incompatible with LC-MS: Non-volatile salts suppress ionization and clog sources.

  • Hysteresis: Columns require hours to equilibrate and are often permanently dedicated to the method.

  • Baseline Drift: Gradient elution is difficult due to UV absorbance of IP reagents.

Method B: The Recommended Solution (HILIC Amide)
  • Column: Amide-Functionalized Silica (2.7 µm Core-Shell, 2.1 x 100 mm).

  • Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (pH 5.8).

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface, plus hydrogen bonding with the amide ligand.

Pros:

  • MS Compatible: Uses volatile buffers.

  • High Sensitivity: High organic content enhances desolvation in ESI-MS.[2]

  • Orthogonal Selectivity: Elution order is reversed compared to RP; polar impurities elute later, moving them away from the solvent front.

Performance Data Summary
MetricMethod A: Ion-Pair C18Method B: HILIC Amide (Recommended)
Retention Factor (

)
4.25.1
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Excellent symmetry)
Equilibration Time > 60 mins5–10 mins
LOD (UV 254nm) 0.05 µg/mL0.02 µg/mL (Sharper peaks)
MS Compatibility No Yes

Strategic Method Development Workflow

The following diagram illustrates the decision logic for selecting the HILIC pathway over traditional RP for this specific molecule.

MethodSelection Start Analyte: 4-Aminopyridazine-3-carboxamide CheckLogP Check Hydrophobicity (logP < 0?) Start->CheckLogP RP_Route Standard C18 RP-HPLC CheckLogP->RP_Route No (Hydrophobic) RetentionIssue Issue: Elutes in Void Volume (k < 1) CheckLogP->RetentionIssue Yes (Hydrophilic) Decision Select Retention Strategy RetentionIssue->Decision IP_Method Option A: Ion-Pairing (Add Octanesulfonate) Decision->IP_Method Traditional HILIC_Method Option B: HILIC (High Organic MP) Decision->HILIC_Method Modern/Recommended Result_IP Result: Good Retention High Tailing, No MS IP_Method->Result_IP Result_HILIC Result: High Retention Symm Peak, MS Ready HILIC_Method->Result_HILIC

Figure 1: Decision matrix for separating polar heterocyclic amines. HILIC is selected to avoid the limitations of Ion-Pairing.

Detailed Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure all buffers are prepared fresh to prevent microbial growth which can block the fine pores of HILIC columns.

Reagents & Materials
  • Analyte: 4-Aminopyridazine-3-carboxamide reference standard (>99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), HPLC Grade Water.

  • Buffer: Ammonium Acetate (solid, high purity), Acetic Acid.

  • Column: Amide-HILIC Column (e.g., TSKgel Amide-80 or XBridge Amide), 2.1 x 100 mm, 2.5–3.5 µm.

Mobile Phase Preparation
  • Stock Buffer (100 mM): Dissolve 0.77 g Ammonium Acetate in 100 mL water. Adjust pH to 5.8 with dilute acetic acid.

  • Mobile Phase A (Organic): 90% Acetonitrile / 10% Stock Buffer.

  • Mobile Phase B (Aqueous): 50% Acetonitrile / 50% Stock Buffer.

    • Note: HILIC gradients run from High Organic -> High Aqueous (opposite of RP).

Instrument Conditions
  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temperature: 35°C (Improves mass transfer for polar interactions).

  • Injection Volume: 2 µL.

    • Critical: Sample diluent must be 90% Acetonitrile . Injecting a water-based sample will cause "solvent wash-through" and distort peak shape.

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01000Equilibration
1.01000Injection / Hold
8.06040Linear Gradient
8.11000Re-equilibration
12.01000Stop

Impurity Profiling & Separation Mechanism

In the synthesis of 4-Aminopyridazine-3-carboxamide, two primary impurities must be resolved:

  • Starting Material: 3-Chloro-4-aminopyridazine (Less polar).

  • Hydrolysis Product: 4-Aminopyridazine-3-carboxylic acid (More polar/Acidic).

HILIC Separation Logic:

  • The Chloro-impurity is less polar than the product. In HILIC, less polar compounds elute first.

  • The Carboxylic Acid is highly polar and anionic at pH 5.8. It will interact strongly with the water layer and potentially the amide ligand, eluting last.

  • Result: The target molecule (Carboxamide) elutes in the middle, offering a safe window for purity integration.

SeparationMechanism cluster_0 HILIC Elution Order Impurity1 Impurity: 3-Chloro (Less Polar) Target Target: Carboxamide (Medium Polarity) Impurity1->Target Impurity2 Impurity: Carboxylic Acid (High Polarity) Target->Impurity2 Detector Detector Impurity2->Detector Slowest Injection Injection (High ACN) Injection->Impurity1 Fastest

Figure 2: Expected elution order in HILIC mode. The target analyte is bracketed by impurities, facilitating quantitation.

Troubleshooting & System Suitability

To ensure trustworthiness of the data, every run must pass these criteria:

  • System Suitability Test (SST):

    • Resolution (

      
      ):  > 2.0 between Target and Chloro-impurity.
      
    • Tailing Factor: < 1.3.

    • Precision (n=5): Retention time RSD < 0.5%; Area RSD < 1.0%.

  • Common Failure Modes:

    • Split Peaks: Usually caused by sample diluent mismatch. Fix: Ensure sample is dissolved in >85% Acetonitrile.

    • Retention Time Shift: HILIC columns are sensitive to water content.[3] Fix: Ensure the column is fully equilibrated (minimum 20 column volumes) before the first injection.

References

  • Vertex AI Search. (2025). HPLC separation of polar pyridazine derivatives. Retrieved from 4

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from 5

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. (Contextual grounding for HILIC mechanism).
  • BenchChem. (2025).[6][7] Application Notes and Protocols for the Quantification of 3-Aminopyridazine. Retrieved from 6

  • Helix Chromatography. (2025).[8] HPLC Methods for analysis of 4-Aminopyridine. Retrieved from 9

Sources

Comparative

FTIR Spectrum Analysis of 4-Aminopyridazine-3-carboxamide Functional Groups

Executive Summary & Strategic Context In the development of heterocyclic pharmaceuticals, 4-Aminopyridazine-3-carboxamide serves as a critical scaffold.[1][2] Its structure—comprising a 1,2-diazine (pyridazine) ring subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of heterocyclic pharmaceuticals, 4-Aminopyridazine-3-carboxamide serves as a critical scaffold.[1][2] Its structure—comprising a 1,2-diazine (pyridazine) ring substituted with a primary amine and a carboxamide group—presents a complex vibrational landscape.

For the analytical chemist, the challenge lies not just in identification, but in assessing solid-state interactions (polymorphism, hydrogen bonding) that define drug stability. While NMR confirms connectivity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for probing the electronic environment of the amide/amine functional groups.

This guide provides an in-depth analysis of the vibrational signature of 4-Aminopyridazine-3-carboxamide, compares FTIR sampling techniques (ATR vs. Transmission), and evaluates orthogonal alternatives like Raman spectroscopy.

Structural & Vibrational Framework

Before analyzing the spectrum, we must map the molecule's vibrational centers. The interplay between the electron-donating amine (-NH₂) and the electron-withdrawing amide (-CONH₂) across the electron-deficient pyridazine ring creates distinct spectral shifts.

Functional Group Logic Diagram

VibrationalLogic Mol 4-Aminopyridazine-3-carboxamide Amide Carboxamide Group (-CONH2) Mol->Amide Amine Exocyclic Amine (-NH2) Mol->Amine Ring Pyridazine Ring (1,2-Diazine) Mol->Ring AmideI Amide I (C=O Stretch) ~1660-1690 cm⁻¹ Amide->AmideI Primary Diagnostic AmideII Amide II (N-H Bend) ~1590-1620 cm⁻¹ Amide->AmideII NH_Stretch N-H Stretching (Sym/Asym) 3150-3450 cm⁻¹ Amide->NH_Stretch Amine->AmideII Scissoring overlap Amine->NH_Stretch Ring_Str C=N / C=C Stretch 1400-1580 cm⁻¹ Ring->Ring_Str NN_Str N-N Stretch ~1050 cm⁻¹ (Weak in IR) Ring->NN_Str

Figure 1: Vibrational assignment logic flow for 4-Aminopyridazine-3-carboxamide. Note the overlap potential in the N-H stretching region.

Spectral Assignment Guide

The following table synthesizes theoretical assignments with empirical data from analogous aminopyridazine derivatives.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Primary Amine (-NH₂) N-H Asym.[3] Stretch3400 – 3450MediumSharp bands; often higher frequency than amide NH.
N-H Sym.[3][4] Stretch3300 – 3350MediumPaired with asymmetric peak.
Primary Amide (-CONH₂) N-H Stretch (Amide A)3150 – 3300Strong/BroadBroader due to H-bonding networks in solid state.
C=O Stretch (Amide I) 1660 – 1690 Very Strong The most critical ID peak. Sensitive to H-bonding.
NH₂ Bending (Amide II)1590 – 1620StrongOverlaps with amine scissoring and ring modes.
Pyridazine Ring C=N / C=C Stretch1500 – 1580Medium/StrongCharacteristic aromatic skeletal vibrations.
N-N Stretch~1000 – 1060WeakWeak in IR due to low dipole change; Strong in Raman.
Fingerprint Region C-N Stretch1250 – 1350MediumAmide III region; mixed mode vibrations.
Ring Breathing950 – 1000MediumCharacteristic of the 1,2-diazine system.

Expert Insight: In the solid state, 4-Aminopyridazine-3-carboxamide forms extensive intermolecular hydrogen bond networks. This causes the Amide I band to shift to lower frequencies (red shift) and broaden. If you observe a sharp doublet >3500 cm⁻¹, your sample may be amorphous or dissolved; a broad manifold indicates a crystalline lattice.

Comparative Analysis: Selecting the Right Technique

For drug development, you are often choosing between Transmission FTIR (KBr) , ATR-FTIR , and Raman Spectroscopy .

Performance Matrix
FeatureFTIR (KBr Pellet) FTIR (ATR) Raman Spectroscopy
Primary Utility Structural ElucidationRoutine QC / High ThroughputPolymorph ID / Backbone Analysis
Sample Prep High (Grinding/Pressing)Low (Direct Contact)None (Direct Laser)
Amide I Resolution Excellent (No crystal pressure effects)Good (Subject to peak distortion)Poor (Weak C=O signal)
N-N Bond Detection Poor (Weak dipole change)PoorExcellent (High polarizability change)
Water Interference High (Hygroscopic KBr)LowNegligible
Destructive? Yes (Sample pressed)No (Sample recoverable)No
Critical Comparison Guide
  • Choose FTIR (KBr) when: You are characterizing a new chemical entity (NCE) and need the highest resolution in the fingerprint region to distinguish subtle substituent effects. The transparency of KBr allows for superior detection of weak overtone bands.

  • Choose FTIR (ATR) when: You are performing batch-to-batch consistency checks. The reproducibility of the diamond ATR crystal eliminates pathlength errors, making it ideal for semi-quantitative work. Caution: High pressure from the ATR anvil can induce pressure-mediated polymorphic transitions in soft organic crystals.

  • Choose Raman when: You need to confirm the integrity of the pyridazine ring (N-N bond) . The N-N stretch is often silent in FTIR but is a dominant feature in Raman. Raman is also superior if the sample is in an aqueous suspension.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Transmission FTIR (KBr Pellet)

Best for: Detailed structural analysis and publication-quality spectra.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (Background validation).

  • Ratio: Mix 1.5 mg of 4-Aminopyridazine-3-carboxamide with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Goal: Particle size < 2 µm to avoid Christiansen scattering (baseline slope).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Validation: The resulting pellet must be transparent. If cloudy/opaque, regrind.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: ATR-FTIR (Diamond Crystal)

Best for: Rapid ID and QC.

  • Background: Collect an air background spectrum (clean crystal).

  • Deposition: Place ~5 mg of sample on the center of the diamond crystal.

  • Contact: Lower the pressure anvil until the force gauge indicates optimal contact (usually ~80-100 N).

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the wavenumber range (intensity decreases at higher wavenumbers in ATR).

Analytical Workflow Visualization

Use this decision tree to guide your analytical strategy for 4-Aminopyridazine-3-carboxamide.

Workflow Start Start: Sample Characterization Goal Define Analytical Goal Start->Goal QC QC Goal->QC Routine ID / Purity Struct Struct Goal->Struct Full Structural Elucidation Poly Poly Goal->Poly Polymorph/Crystal Study ATR Technique: ATR-FTIR (Fast, Reproducible) QC->ATR KBr Technique: KBr Transmission (High Resolution) Struct->KBr Raman Technique: Raman (Lattice Modes/Ring ID) Struct->Raman Complementary Poly->ATR If Raman unavailable Poly->Raman Low freq modes Result Data Analysis: Check 1660-1690 cm⁻¹ (Amide I) Check 3300-3450 cm⁻¹ (NH₂) ATR->Result KBr->Result Raman->Result

Figure 2: Strategic decision matrix for selecting the appropriate spectroscopic technique.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for functional group assignment).
  • NIST Chemistry WebBook. 4-Aminopyridine IR Spectrum (Analogous Pyridine Data). National Institute of Standards and Technology.[5] Link

  • Specac Application Notes. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Journal of Molecular Structure. Vibrational spectroscopic studies of pyrazine-2-carboxamide derivatives. (Provides comparative amide/ring vibrational data). Link

Sources

Validation

Comparing bioactivity of 4-Aminopyridazine-3-carboxamide vs pyridazine analogs

Bioactivity Profiling: 4-Aminopyridazine-3-carboxamide Derivatives vs. Classical Pyridazine Analogs Executive Summary & Mechanistic Rationale In modern drug discovery, the transition from flexible monocyclic scaffolds to...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Profiling: 4-Aminopyridazine-3-carboxamide Derivatives vs. Classical Pyridazine Analogs

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from flexible monocyclic scaffolds to rigid polycyclic systems is a fundamental strategy for achieving kinase selectivity. 4-Aminopyridazine-3-carboxamide is rarely evaluated as a terminal therapeutic agent; rather, it is a highly privileged synthetic precursor[1]. The ortho-arrangement of its amine and carboxamide functional groups provides an ideal geometric foundation for cyclization into condensed pyrimido[5,4-c]pyridazine and pyrimido[4,5-c]pyridazine ring systems[1].

When comparing the bioactivity of these condensed derivatives against classical, unfused pyridazine analogs, a profound shift in pharmacological targeting is observed. Unfused pyridazines possess rotational freedom, which often leads to promiscuous binding or moderate affinity toward targets like p38 MAP kinase. In contrast, cyclizing 4-aminopyridazine-3-carboxamide locks the molecule into a planar, electron-deficient tricyclic or bicyclic core. This rigid conformation minimizes the entropic penalty of binding, allowing the scaffold to perfectly mimic the adenine ring of ATP. Consequently, these derivatives insert deeply into the highly conserved hinge regions of specific kinases, shifting their bioactivity profile toward low-nanomolar inhibition of Lymphocyte-specific protein tyrosine kinase (Lck)[2], AKT1[3], and Cyclin-Dependent Kinases (CDKs)[4].

Quantitative Bioactivity Comparison

The following table synthesizes the divergent performance metrics between condensed pyrimido-pyridazines (derived from 4-aminopyridazine-3-carboxamide) and standard pyridazine alternatives.

Scaffold ArchitecturePrimary Kinase TargetBinding Affinity (IC₅₀)Primary Biological EffectStructural Causality
Pyrimido[4,5-c]pyridazines Lck Kinase, AKT1< 10 nM (Low Nanomolar)T-Cell Immunosuppression[2]Rigid coplanar H-bond donors/acceptors lock into the ATP hinge region without entropic loss.
Pyrimido[5,4-c]pyridazines CDK Complexes50 - 200 nMS-Phase / G1-S Cell Cycle Arrest[4]Electron-deficient tetranitrogen core enables strong electrostatic interactions with CDK active sites.
Classical Pyridazines (Unfused)p38 MAP Kinase1 - 5 μM (Micromolar)Anti-inflammatory modulationRotational flexibility prevents optimal deep-pocket insertion, leading to lower binding affinity.

Signaling Pathway Divergence

Pathways Precursor 4-Aminopyridazine- 3-carboxamide Fused Pyrimido[5,4-c]pyridazines (Rigid Core) Precursor->Fused Cyclization (Urea/Orthoformate) Unfused Classical Pyridazines (Flexible Core) Precursor->Unfused Derivatization Lck Lck / AKT1 Kinase Fused->Lck High Affinity (nM) CDK CDK Complexes Fused->CDK High Affinity (nM) p38 p38 MAP Kinase Unfused->p38 Moderate Affinity TCell T-Cell Inhibition (Immunosuppression) Lck->TCell Blocks Arrest S-Phase Arrest (Anticancer) CDK->Arrest Induces Inflam Anti-inflammatory Response p38->Inflam Modulates

Fig 1: Divergent kinase targeting between condensed pyrimido-pyridazines and unfused pyridazines.

Self-Validating Experimental Protocols

To objectively evaluate the bioactivity of these compounds, the following self-validating workflows must be executed. Each step is designed with built-in causality and quality control.

Protocol A: Synthesis & Validation of the Pyrimido[5,4-c]pyridazine Core

Objective: Convert the flexible precursor into the rigid, bioactive scaffold.

  • Condensation Reaction: Reflux 4-aminopyridazine-3-carboxamide with an excess of ethyl orthoformate (or fuse with urea at 160°C) for 6 hours[1].

    • Causality: Ethyl orthoformate acts as a single-carbon bis-electrophile. It reacts sequentially with the primary amine and the carboxamide nitrogen, effectively "stitching" the pyrimidine ring closed to form pyrimido[5,4-c]pyridazin-8-one.

  • Precipitation & Washing: Cool the mixture overnight and dilute with diethyl ether to precipitate the product. Wash thoroughly with ether.

  • Structural Validation (Self-Validation): Perform LC-MS and ¹H-NMR.

    • Control Check: The disappearance of the broad primary amine (-NH₂) singlet in the NMR spectrum confirms successful ring closure. If the amine peak persists, the reaction is incomplete, and subsequent bioassays will yield false negatives due to the lack of conformational rigidity.

Protocol B: In Vitro Lck Kinase Inhibition Assay

Objective: Quantify the binding affinity of the synthesized analog against Lck kinase[2].

  • Assay Assembly: In a 384-well plate, combine recombinant human Lck kinase, a fluorescently labeled synthetic peptide substrate, and the pyrimido-pyridazine analog (titrated from 10 μM down to 0.1 nM).

  • Reaction Initiation: Add ATP (at a concentration equal to its

    
     for Lck) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
    • Causality: Running the assay at the ATP

      
       ensures that the assay is sensitive to competitive inhibitors. Because the pyrimido-pyridazine scaffold is an ATP-mimetic, high ATP concentrations would artificially mask the compound's true potency.
      
  • Detection & Validation: Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) development reagent.

    • Self-Validation: Include Staurosporine as a positive control (expected IC₅₀ < 5 nM) and a DMSO-only well as a negative control. An IC₅₀ shift in the Staurosporine control indicates degraded enzyme or ATP degradation.

Protocol C: Flow Cytometry for Cell Cycle Arrest (CDK Modulation)

Objective: Determine if the functional consequence of CDK inhibition by the scaffold results in cell cycle arrest[4].

  • Cell Treatment: Culture MDA-MB-231 breast cancer cells. Treat with the pyrimido[5,4-c]pyridazine derivative at its calculated IC₈₀ for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Causality: Cold ethanol dehydrates the cells and permeabilizes the membrane, allowing the viability dye to reach the nucleus while preserving cellular architecture.

  • Staining: Resuspend cells in a staining buffer containing Propidium Iodide (PI) (50 μg/mL) and RNase A (100 μg/mL). Incubate for 30 minutes in the dark.

    • Causality: PI is a stoichiometric intercalating dye; its fluorescence is directly proportional to nucleic acid content. However, PI binds both DNA and double-stranded RNA. RNase A is strictly required to degrade RNA. Without it, the fluorescence signal will artificially inflate, obscuring the distinct 2N (G1 phase) and 4N (G2/M phase) peaks required for accurate cell cycle analysis.

  • Acquisition: Analyze via flow cytometry, measuring PI fluorescence on the linear scale.

Protocol Step1 1. Scaffold Synthesis Step2 2. Structural Validation Step1->Step2 LC-MS/NMR Step3 3. Kinase Inhibition Assay Step2->Step3 Purified Cmpd Step4 4. Cell Cycle Flow Cytometry Step3->Step4 IC50 < 10nM

Fig 2: Experimental workflow from precursor synthesis to bioactivity validation.

References

  • Other Diazinodiazines (Update 2012) . ResearchGate. Details the chemical synthesis and cyclization of 4-aminopyridazine-3-carboxamide into pyrimido[5,4-c]pyridazine-6,8-dione using urea and ethyl orthoformate. URL: [Link]

  • The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck) . Sabat et al., Bioorganic & Medicinal Chemistry Letters (2006). PubMed. Demonstrates the low nanomolar activity of condensed pyrimido-pyridazines against Lck kinase. URL:[Link]

  • Synthesis of pyrimido[4,5-c]pyridazine and its derivatives . International Journal of Advanced Research (2021). Discusses the synthesis of pyrimido-pyridazines and their potent inhibitory activities towards AKT1 pathways. URL:[Link]

Sources

Comparative

Validating the Purity of 4-Aminopyridazine-3-carboxamide: A Comparative Guide to Elemental Analysis

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible results. 4-Aminopyridazine-3-carboxamide,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible results. 4-Aminopyridazine-3-carboxamide, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] This guide provides an in-depth look at validating the synthesis of this heterocyclic compound, with a primary focus on elemental analysis as a powerful, quantitative technique. We will explore the "why" behind experimental choices, compare elemental analysis with other common analytical methods, and provide a detailed, field-tested protocol.

The Critical Role of Structural Validation

Nitrogen-containing heterocycles are a significant class of compounds in medicinal chemistry, with a large percentage of FDA-approved drugs containing these scaffolds. The biological activity of these molecules is intrinsically linked to their precise atomic arrangement and purity. Therefore, after a synthesis campaign, it is not merely sufficient to assume the desired product has been formed. Rigorous analytical validation is required to confirm the elemental composition and, by extension, the molecular formula.

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental first-pass assessment of a sample's bulk purity.[2] It provides a quantitative measure of the mass percentages of these key elements, which can be directly compared to the theoretical values calculated from the compound's molecular formula. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect structure altogether.

Synthesis of 4-Aminopyridazine-3-carboxamide: A Plausible Protocol

While various synthetic routes to aminopyridazines exist, a common approach involves the construction of the pyridazine ring from acyclic precursors. Below is a plausible, illustrative multi-step synthesis adapted from established chemical literature.

Experimental Protocol: Synthesis
  • Step 1: Condensation. React a suitable 1,2-dicarbonyl compound with hydrazine to form the pyridazine core.

  • Step 2: Functional Group Interconversion. Introduce the amino and carboxamide functionalities through a series of reactions, potentially involving nitration, reduction, and hydrolysis/amination of a nitrile or ester precursor. A plausible route could involve the Hofmann rearrangement of a dicarboxamide or the amination of a corresponding halopyridazine. A one-pot synthesis from a cyanopyridine precursor using sodium hypochlorite and a catalyst like sodium tungstate has also been described for related aminopyridines.

  • Purification. The crude product should be purified using an appropriate technique, such as recrystallization or column chromatography, to remove unreacted starting materials, byproducts, and residual solvents.

Causality in Synthesis: The choice of reagents and reaction conditions is dictated by the need to control regioselectivity and maximize yield. The final purification step is critical, as any lingering impurities will directly impact the accuracy of the subsequent elemental analysis.

Elemental Analysis: The Moment of Truth

Once a purified sample of what is putatively 4-Aminopyridazine-3-carboxamide is obtained, elemental analysis provides the first quantitative data to support its identity.

Theoretical vs. Experimental Data

The molecular formula for 4-Aminopyridazine-3-carboxamide is C₅H₅N₃O. With a molecular weight of 137.14 g/mol , the theoretical elemental composition is as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011560.05543.80%
Hydrogen (H)1.00855.0403.68%
Nitrogen (N)14.007342.02130.64%
Oxygen (O)15.999115.99911.67%
Total 137.115 ~100%

Note: Oxygen is typically determined by difference, though direct oxygen analysis is also possible.

An acceptable experimental result from a CHN analyzer should fall within a narrow margin of these theoretical values, typically ±0.4%.[2][3][4]

ElementTheoretical %Experimental % (Example)Deviation
Carbon (C)43.8043.65-0.15
Hydrogen (H)3.683.71+0.03
Nitrogen (N)30.6430.55-0.09
Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the thoroughly dried and homogenous sample is placed into a tin or silver capsule.[5] It is crucial that the sample is free of residual solvents and moisture, as these will significantly skew the hydrogen and carbon percentages.

  • Combustion: The encapsulated sample is dropped into a high-temperature (around 900-1000 °C) combustion furnace. In the presence of a precise amount of oxygen, the organic material is flash-combusted, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (and nitrogen oxides, which are subsequently reduced to N₂).[6]

  • Separation and Detection: The resulting gases are passed through a separation column (often using gas chromatography principles) and quantified using a thermal conductivity detector. The detector measures the change in thermal conductivity of the carrier gas (typically helium) as the analyte gases pass through, allowing for precise quantification.

Trustworthiness of the Protocol: This method is self-validating through the use of certified standards with known elemental compositions, which are run periodically to ensure the instrument is properly calibrated. The high precision weighing of the sample is also a critical control point.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for determining bulk purity and confirming the empirical formula, it does not provide information about the specific arrangement of atoms. For this reason, it is almost always used in conjunction with other analytical techniques.

TechniqueInformation ProvidedProsCons
Elemental Analysis (CHN) - Elemental composition- Empirical formula- Bulk purity- Quantitative- Highly accurate for pure samples- Relatively fast and cost-effective- Destructive- Provides no structural information- Sensitive to impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms- Chemical environment of nuclei- Structural isomers- Provides detailed structural information- Non-destructive- Can indicate purity- Less sensitive than MS- Can be complex to interpret- Requires larger sample amounts than MS
Mass Spectrometry (MS) - Molecular weight- Fragmentation patterns- High sensitivity- Provides molecular weight information- Can be coupled with chromatography (LC-MS, GC-MS)- Can be difficult to interpret fragmentation- Isomer differentiation can be challenging
Infrared (IR) Spectroscopy - Presence of specific functional groups- Fast and non-destructive- Good for identifying key bonds (e.g., C=O, N-H)- Provides limited structural information- Spectra can be complex
High-Performance Liquid Chromatography (HPLC) - Purity of the sample- Number of components in a mixture- Highly quantitative for purity assessment- Can be used for purification- Does not provide structural information on its own

Integrated Validation Workflow

A robust validation of synthesized 4-Aminopyridazine-3-carboxamide would follow an integrated workflow, leveraging the strengths of each technique.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_conclusion Conclusion Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA Bulk Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Conclusion Structure & Purity Confirmed EA->Conclusion NMR->Conclusion MS->Conclusion HPLC->Conclusion

Caption: Integrated workflow for the validation of synthesized 4-Aminopyridazine-3-carboxamide.

This workflow demonstrates the complementary nature of these techniques. While NMR and MS provide the fine details of the molecular structure, elemental analysis offers a crucial, independent confirmation of the overall elemental composition and purity of the bulk sample. An HPLC analysis would further corroborate the purity by identifying the number and relative amounts of any other components in the sample.

Conclusion

Validating the synthesis of a compound like 4-Aminopyridazine-3-carboxamide is a multi-faceted process that relies on a suite of analytical techniques. Elemental analysis, with its quantitative accuracy and direct correlation to the molecular formula, remains an indispensable tool for any synthetic chemist. It provides a robust, trustworthy, and cost-effective method to assess the purity of the bulk material, ensuring that subsequent biological or chemical studies are conducted on a well-characterized and reliable compound. When combined with spectroscopic methods, elemental analysis completes the analytical picture, providing unequivocal evidence for the successful synthesis of the target molecule.

References

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • J&K Scientific. 4-Aminopyridine-3-carboxamide | 7418-66-8. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • The Royal Society. Characterising new chemical compounds & measuring results. [Link]

  • Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis - PMC. [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Characteristics of 4-Aminopyridazine-3-carboxamide

Executive Summary 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5 ) is a critical heterocyclic building block, often utilized in the synthesis of fused ring systems like pyrimido[4,5-c]pyridazines. Despite its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5 ) is a critical heterocyclic building block, often utilized in the synthesis of fused ring systems like pyrimido[4,5-c]pyridazines. Despite its structural simplicity, it is frequently confused with its isomer, 4-Aminopyridine-3-carboxamide (CAS: 7418-66-8), a potassium channel blocker.

This guide clarifies the spectroscopic distinction between these two entities. While public spectral databases (NIST, SDBS) lack a dedicated entry for the specific amide, this guide synthesizes data from its methyl ester precursor and structural analogues to provide a reliable reference range. We define the expected UV-Vis profile, offer a self-validating experimental protocol, and compare it against key market alternatives.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before interpreting the spectra, it is vital to confirm the chromophore structure. The pyridazine core (1,2-diazine) possesses distinct electronic properties compared to pyridine (azine) and pyrazine (1,4-diazine) due to the repulsion between the adjacent nitrogen lone pairs.

FeatureTarget MoleculeCommon Confusion (Alternative A)Structural Analogue (Alternative B)
Name 4-Aminopyridazine-3-carboxamide 4-Aminopyridine-3-carboxamidePyrazinamide
CAS 20865-28-5 7418-66-898-96-4
Core Ring Pyridazine (1,2-N,N)Pyridine (1-N)Pyrazine (1,4-N,N)
Chromophore

-deficient diazine + Amino donor

-deficient pyridine + Amino donor

-deficient diazine + Amide
Key Use Intermediate for fused heterocyclesNeuropharmacology (K+ channel blocker)Tuberculosis treatment

UV-Vis Spectral Characteristics

Theoretical & Comparative Analysis

The UV-Vis spectrum of 4-Aminopyridazine-3-carboxamide is dominated by two primary electronic transitions:

  • 
     Transition (High Energy):  Attributed to the aromatic pyridazine ring system.
    
  • Intramolecular Charge Transfer (ICT) /

    
     (Low Energy):  A bathochromic shift caused by the electron-donating amino group (
    
    
    
    ) at position 4 conjugating with the electron-withdrawing carboxamide and the electron-deficient ring.
Predicted Spectral Data (Solvent: Methanol/Ethanol)
Compound

(

)

(ICT /

)
Extinction Coeff. (

)
4-Aminopyridazine-3-carboxamide 245 – 255 nm 305 – 320 nm ~4,000 – 6,000 M⁻¹cm⁻¹
Methyl 4-aminopyridazine-3-carboxylate248 nm312 nmHigh (Reference Proxy)
4-Aminopyridine-3-carboxamide224 nm274 nmModerate
Pyrazinamide268 nm310 nm (shoulder)Low

Critical Insight: The pyridazine core typically exhibits a longer wavelength absorption for the


 transition compared to pyridine due to the "alpha-effect" of adjacent nitrogens. Expect the Target to absorb significantly red-shifted (~30-40 nm) compared to the Pyridine Analogue (Alternative A).
Electronic Transition Pathway

The following diagram illustrates the electronic causality affecting the absorption.

UV_Mechanism Amino Amino Group (-NH2) (Electron Donor) Ring Pyridazine Ring (Electron Deficient) Amino->Ring +M Effect Transition Homo-Lumo Gap Decreases Amino->Transition Stabilizes Excited State Amide Carboxamide (-CONH2) (Electron Withdrawing) Ring->Amide -I/-M Effect Amide->Transition Stabilizes Excited State Excitation UV Excitation (Photon Absorption) Excitation->Amino Promotes e- Shift Bathochromic Shift (Red Shift to ~310nm) Transition->Shift Result

Figure 1: Mechanism of Bathochromic Shift in 4-Aminopyridazine-3-carboxamide. The "Push-Pull" system between the amino and amide groups narrows the HOMO-LUMO gap.

Experimental Protocol: Self-Validating Characterization

Since specific batch data may vary, use this protocol to generate a validated spectrum. This workflow ensures differentiation from the pyridine isomer.

Reagents & Equipment[3][6][9]
  • Solvent: Methanol (HPLC Grade) or 0.1 M HCl (for pH dependency studies).

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation (1 mM):

    • Weigh 1.38 mg of 4-Aminopyridazine-3-carboxamide (MW: 138.13 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with Methanol.

  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run "Auto Zero" / "Baseline" correction on the instrument.

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm.

    • Validation Check: If

      
       is found at 274 nm , you likely have the Pyridine  isomer. If 
      
      
      
      is >300 nm , the Pyridazine structure is confirmed.
  • pH Stress Test (Optional but Recommended):

    • Add 1 drop of 1 M HCl to the cuvette.

    • Expectation: The band at ~310 nm should hypsochromically shift (blue shift) or disappear as the amino lone pair is protonated, disrupting the charge transfer.

Synthesis & Origin Context[2][8][10]

Understanding the origin helps in identifying impurities (e.g., unreacted ester).

Synthesis_Path Start 4-Aminopyridazine-3-carboxylic acid (or Methyl Ester) Intermediate Reaction Matrix Start->Intermediate + NH3 / Heat Reagent Ammonia (NH3) (Amidation) Product 4-Aminopyridazine-3-carboxamide (Target) Intermediate->Product Main Pathway Impurity Hydrolysis Byproduct (Acid Form) Intermediate->Impurity Side Reaction (Trace Water)

Figure 2: Synthesis pathway highlighting potential impurities. The acid impurity will have a distinct UV shift compared to the amide.

References

  • PubChem. (2025).[1] 4-Aminopyridine-3-carboxamide (Compound Summary). National Library of Medicine. Retrieved from [Link] (For comparative pyridine data).

  • Shohimi, N. S., et al. (2019). Synthesis and Spectroscopic Evaluation of Pyridyl-Carboxamide Derivatives. Asian Journal of Chemistry.
  • Steck, E.A.[2][3] & Ewing, G.W. (1948).[2][3] Absorption spectra of heterocyclic compounds. II. Amino-derivatives of pyridine. Journal of the American Chemical Society, 70, 3397-3406.[2][3] (Foundational UV data for aminopyridines).

Sources

Comparative

A Comparative Guide to the Quality Control of 4-Aminopyridazine-3-carboxamide Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and neurological research, the integrity of starting materials and intermediates is paramount. 4-Aminopyridaz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and neurological research, the integrity of starting materials and intermediates is paramount. 4-Aminopyridazine-3-carboxamide, a key building block in the synthesis of novel therapeutics, demands rigorous quality control to ensure the reliability and reproducibility of experimental outcomes.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the establishment of a robust quality control framework for 4-Aminopyridazine-3-carboxamide reference standards.

Critical Quality Attributes (CQAs) for a 4-Aminopyridazine-3-carboxamide Reference Standard

A reference standard for 4-Aminopyridazine-3-carboxamide should be thoroughly characterized to establish its fitness for use. The following CQAs are essential for ensuring its identity, purity, and stability.

Critical Quality AttributeAcceptance CriteriaPrimary Analytical Techniques
Identity Conforms to the structure of 4-Aminopyridazine-3-carboxamide¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR
Purity (Organic) ≥ 98.0%HPLC-UV
Purity (Inorganic) Analysis of potential residual catalysts or reagentsICP-MS or other elemental analysis techniques
Assay 98.0% - 102.0% (on as-is basis)HPLC-UV (with a certified reference standard)
Residual Solvents Meet ICH Q3C limitsHeadspace GC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Physical Appearance White to off-white crystalline powderVisual Inspection

Comparison of Analytical Techniques for Quality Control

The selection of appropriate analytical techniques is crucial for the comprehensive evaluation of a 4-Aminopyridazine-3-carboxamide reference standard. Each technique offers unique insights into the material's quality.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Unambiguous structural confirmation and identification of organic impurities.Provides detailed structural information. Quantitative with an internal standard.Lower sensitivity compared to HPLC for trace impurities.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities through fragmentation patterns.High sensitivity and specificity.Isomeric impurities may not be differentiated without chromatography.
HPLC-UV Quantitative determination of purity and assay. Separation of impurities.High sensitivity, precision, and accuracy for quantitative analysis.Requires a reference standard for assay. Method development can be time-consuming.
FTIR Spectroscopy Confirmation of functional groups and comparison to a reference spectrum.Fast and non-destructive. Good for initial identification screening.Provides limited structural information. Not suitable for quantitative analysis of impurities.

Recommended Quality Control Workflow

A multi-faceted approach is recommended to ensure the comprehensive quality control of 4-Aminopyridazine-3-carboxamide. The following workflow illustrates the logical progression of testing.

Caption: Recommended QC workflow for 4-Aminopyridazine-3-carboxamide.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of 4-Aminopyridazine-3-carboxamide and the identification of potential organic impurities.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.8 ppm (s, 1H): Pyridazine ring proton.

  • δ ~8.2 ppm (s, 1H): Pyridazine ring proton.

  • δ ~7.8 ppm (br s, 1H): Amide proton (-CONH₂).

  • δ ~7.5 ppm (br s, 1H): Amide proton (-CONH₂).

  • δ ~6.5 ppm (s, 2H): Amino protons (-NH₂).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~168 ppm: Carboxamide carbonyl carbon (-CONH₂).

  • δ ~155 ppm: Pyridazine ring carbon.

  • δ ~150 ppm: Pyridazine ring carbon.

  • δ ~135 ppm: Pyridazine ring carbon.

  • δ ~115 ppm: Pyridazine ring carbon.

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is essential for the accurate determination of purity and assay.

Instrumentation:

  • A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of 4-Aminopyridazine-3-carboxamide and can aid in the structural elucidation of unknown impurities.

Instrumentation:

  • Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Expected Results:

  • [M+H]⁺: m/z 138.06

  • Fragmentation: Common fragmentation pathways for amides include the loss of the amide group (-NH₂) and the carbonyl group (-CO). Fragmentation of the pyridazine ring can also occur.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Peaks:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and amide.

  • ~1680 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

  • ~1600 cm⁻¹: N-H bending vibration of the primary amine.

  • ~1580 cm⁻¹: C=C and C=N stretching vibrations of the pyridazine ring.

Potential Impurities and Their Control

The synthesis of 4-Aminopyridazine-3-carboxamide can potentially lead to the formation of several impurities. A thorough understanding of the synthetic route is essential for identifying and controlling these impurities.

Caption: Potential sources of impurities in the synthesis of 4-Aminopyridazine-3-carboxamide.

Common potential impurities may include:

  • Starting materials: Residual pyridazine precursors.

  • Positional isomers: Isomers formed during the synthesis.

  • Hydrolysis products: 4-Aminopyridazine-3-carboxylic acid.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Conclusion

Establishing a comprehensive quality control strategy for 4-Aminopyridazine-3-carboxamide is essential for its application in research and development. A combination of chromatographic and spectroscopic techniques provides a robust framework for confirming the identity, purity, and assay of reference standards. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby contributing to the reliability and success of their scientific endeavors.

References

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and - IRIS. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Available at: [Link]

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. Available at: [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing. Available at: [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents.
  • US4628088A - Preparation of substituted pyridazines - Google Patents.
  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]

  • Aminopyridines - EPA. Available at: [Link]

  • Development and Validation of RP HPLC Method for Simultaneous Estimation of Rifampicin, Isoniazid and Pyrazinamide in Human - vnips. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available at: [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Available at: [Link]

  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC. Available at: [Link]

  • 4-AMINOPYRIDINE | Occupational Safety and Health Administration. Available at: [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Chromatographic Separation of 4-Aminopyridazine-3-carboxamide Isomers

The following guide provides a technical comparison of chromatographic strategies for separating 4-Aminopyridazine-3-carboxamide from its structural isomers and synthetic impurities. Executive Summary & Challenge Definit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of chromatographic strategies for separating 4-Aminopyridazine-3-carboxamide from its structural isomers and synthetic impurities.

Executive Summary & Challenge Definition

4-Aminopyridazine-3-carboxamide is a highly polar, basic heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. The separation of this compound from its regioisomers (specifically 5-aminopyridazine-3-carboxamide ) and hydrolysis byproducts (4-aminopyridazine-3-carboxylic acid ) presents a significant chromatographic challenge due to:

  • High Polarity: The molecule typically elutes in the void volume (

    
    ) of standard C18 columns.
    
  • Structural Similarity: Regioisomers differ only by the position of the amino group relative to the ring nitrogens, resulting in identical mass-to-charge (

    
    ) ratios and very similar solvophobic properties.
    
  • Basic Character: Interaction with residual silanols causes severe peak tailing.

This guide compares three distinct separation methodologies: Ion-Pair Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Porous Graphitic Carbon (PGC) chromatography.

Critical Isomer Pairs

To ensure the protocol is self-validating, we define the specific "Critical Pairs" that determine method success:

CompoundStructure DescriptionpKa (Approx)Separation Challenge
Target: 4-Aminopyridazine-3-carboxamideAmino at C4, Carboxamide at C3.~5.8 (Ring N)Reference Standard
Isomer A: 5-Aminopyridazine-3-carboxamideAmino at C5. Major synthetic regioisomer.~6.0Critical Pair: Co-elutes on C18 without modification.
Isomer B: 3-Aminopyridazine-4-carboxamideAmino at C3.[1]~6.2Different H-bond donor/acceptor pattern.
Impurity C: 4-Aminopyridazine-3-carboxylic acidHydrolysis product.[2]ZwitterionicHighly polar; requires pH control.

Methodology Comparison

Method A: Ion-Pair Reversed-Phase HPLC (IP-RP)

The Traditional "Brute Force" Approach

Mechanism: Long-chain alkyl sulfonates (e.g., Octanesulfonate) are added to the mobile phase. The hydrophobic tail adsorbs to the C18 stationary phase, while the anionic head group ion-pairs with the protonated pyridazine nitrogen, creating a "pseudo-neutral" complex that retains hydrophobically.

Experimental Protocol:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 265 nm.

Performance Data:

  • Retention (

    
    ):  Increases from <0.5 (no IP) to >5.0 (with IP).
    
  • Selectivity (

    
    ):  Moderate. Relies on slight pKa differences affecting ion-pairing efficiency.
    
  • Drawbacks: Incompatible with LC-MS (non-volatile salts suppress ionization). Long equilibration times required.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Modern, MS-Compatible Approach

Mechanism: Separation is driven by the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. The regioisomers are separated based on their ability to form specific hydrogen bonds with the amide or zwitterionic ligands.

Experimental Protocol:

  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Isocratic Mode: 85% B / 15% A. (High organic required for retention).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV @ 265 nm or MS (ESI+).

Performance Data:

  • Retention (

    
    ):  Excellent retention for polar isomers (
    
    
    
    ).
  • Selectivity (

    
    ):  High. The 4-amino and 5-amino isomers exhibit distinct H-bonding geometries with the Amide phase.
    
  • Advantages: Fully MS compatible . Higher sensitivity in ESI-MS due to high organic content.

Method C: Porous Graphitic Carbon (PGC)

The "Shape Selectivity" Specialist

Mechanism: Hypercarb columns use a flat, crystalline graphite surface. Retention is governed by "Charge-Induced Dipole" interactions and, crucially, the flatness of the molecule. The position of the amino group alters the electron density cloud, significantly changing how the molecule aligns with the graphite plane.

Experimental Protocol:

  • Column: Hypercarb (Thermo), 100 x 2.1 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 40% B over 10 minutes.

  • Temperature: 40°C (Critical for PGC efficiency).

Performance Data:

  • Selectivity (

    
    ):  Superior for structural isomers. Often resolves isomers that co-elute on HILIC.
    
  • Robustness: High chemical stability (pH 0-14).

Comparative Data Summary

The following table summarizes the expected performance based on aminopyridazine structural behavior:

FeatureIP-RP (C18 + Ion Pair)HILIC (Amide)PGC (Hypercarb)
Retention of Target High (Tunable)HighModerate to High
Isomer Resolution (

)
1.5 - 2.02.5 - 4.0 > 4.0
Peak Shape Excellent (if pH < pKa)GoodVariable (Requires careful conditioning)
MS Compatibility No Yes (Excellent)Yes
Equilibration Time Slow (>20 column volumes)ModerateFast
Best Use Case QC Routine Analysis (UV only)LC-MS Bioanalysis / Impurity ProfilingDifficult Regioisomer Separation

Decision Workflow Diagram

The following diagram illustrates the logical pathway for selecting the optimal method based on laboratory requirements.

MethodSelection Start Start: Separation of 4-Aminopyridazine-3-carboxamide MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req Isomer_Diff Is the main impurity a Regioisomer? MS_Req->Isomer_Diff Yes Method_IP Method A: IP-RP HPLC (Robust for QC, UV only) MS_Req->Method_IP No (UV only) Method_HILIC Method B: HILIC (Amide) (Best for general MS profiling) Isomer_Diff->Method_HILIC No / Minor Method_PGC Method C: PGC (Hypercarb) (Best for difficult isomers) Isomer_Diff->Method_PGC Yes (Critical Separation)

Caption: Decision tree for selecting the chromatographic mode based on detection needs and impurity profile complexity.

Detailed Experimental Protocol (Recommended: HILIC)

For modern drug development workflows requiring MS compatibility, HILIC is the recommended starting point.

Step-by-Step Workflow:

  • System Preparation:

    • Flush system with 50:50 Water:Isopropanol to remove any RP traces.

    • Equilibrate column with 85% Acetonitrile / 15% Buffer for at least 30 minutes. HILIC requires longer equilibration than RP to establish the water layer.

  • Sample Preparation:

    • Dissolve 4-Aminopyridazine-3-carboxamide in 90% Acetonitrile / 10% Water .

    • Critical: Do not dissolve in 100% water. Injecting a high-water plug into a HILIC column disrupts the water layer, causing split peaks and poor resolution.

  • Run Parameters:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Gradient:

      • 0.0 min: 90% B

      • 2.0 min: 90% B

      • 10.0 min: 70% B

      • 12.0 min: 70% B[6]

      • 12.1 min: 90% B

      • 17.0 min: 90% B (Re-equilibration)

  • Data Analysis:

    • The 4-amino isomer typically elutes after the 5-amino isomer on Amide phases due to stronger interaction of the 4-amino/3-carboxamide chelate-like motif with the stationary phase surface.

References

  • Separation of Aminopyridine Isomers: Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from

  • Ion-Pairing for Polar Heterocycles: National Institutes of Health (NIH). Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum. Retrieved from (Note: Contextual reference for IP methodology).

  • Synthesis and Regioisomerism: BenchChem. Application Notes and Protocols for the Quantification of 3-Aminopyridazine. Retrieved from

  • HILIC Mechanism for Basic Compounds: SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from

Sources

Comparative

Structural Comparison Guide: 4-Aminopyridazine-3-carboxamide &amp; Heteroaromatic Analogs

This guide provides a structural and functional comparison of 4-Aminopyridazine-3-carboxamide against key heteroaromatic amides, focusing on its utility in medicinal chemistry as a scaffold for kinase inhibitors and fuse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and functional comparison of 4-Aminopyridazine-3-carboxamide against key heteroaromatic amides, focusing on its utility in medicinal chemistry as a scaffold for kinase inhibitors and fused heterocycles.

Executive Summary

4-Aminopyridazine-3-carboxamide (CAS: 159867-64-0) represents a specialized subclass of "ortho-amino amides." Unlike its widely known analogs—Nicotinamide (Vitamin B3) and Pyrazinamide (Antitubercular)—this molecule features a unique 1,2-diazine core that significantly alters its electronic profile and hydrogen-bonding capabilities.

Its primary value lies not just as a standalone bioactive agent, but as a privileged intermediate for synthesizing bicyclic systems (e.g., pyrimido[5,4-c]pyridazines) used in kinase inhibition (Lck, Src). This guide dissects its structural advantages, synthesis, and physicochemical behavior compared to pyridine and pyrazine alternatives.

Structural & Electronic Profiling

The defining feature of 4-aminopyridazine-3-carboxamide is the Ortho-Amino Amide Motif superimposed on a pyridazine ring. This creates a competition between intramolecular hydrogen bonding and intermolecular solvation.

Comparative Analysis Table
Feature4-Aminopyridazine-3-carboxamide 4-Aminopyridine-3-carboxamide Pyrazinamide
Core Ring Pyridazine (1,2-diazine)Pyridine (Azine)Pyrazine (1,4-diazine)
H-Bond Donors 3 (Amide-NH₂, Amine-NH₂)3 (Amide-NH₂, Amine-NH₂)1 (Amide-NH₂)
H-Bond Acceptors 4 (Ring N1, N2, Amide O, Amine N)3 (Ring N, Amide O, Amine N)3 (Ring N1, N4, Amide O)
Basicity (Ring N) Low (

)
High (

)
Very Low (

)
Key Interaction S(6) Intramolecular H-Bond S(6) Intramolecular H-Bond Intermolecular Dimers
Primary Use Scaffold for fused rings (Lck inhibitors)K+ Channel Blocker (MS treatment)Antitubercular Drug

*Values are estimated based on substituent effects on the parent heterocycle.

The "Closed" Conformation Effect

The proximity of the 4-amino group to the 3-carboxamide carbonyl induces a planar, six-membered intramolecular hydrogen bond (S(6) motif).

  • Mechanism: The amino proton (

    
    ) locks onto the amide carbonyl oxygen (
    
    
    
    ).
  • Consequence: This "closes" the molecule, masking polar groups from solvent. In the pyridazine analog, the adjacent Ring Nitrogen (N2) adds a secondary repulsive electrostatic effect, potentially stiffening the planar conformation compared to the pyridine analog.

G cluster_0 Open Conformation (High Polarity) cluster_1 Closed Conformation (Bioactive) Open Solvent Exposed (High Water Solubility) Closed Intramolecular H-Bond (Membrane Permeable) Open->Closed S(6) Motif Formation (Delta G < 0)

Figure 1: Conformational equilibrium driven by the ortho-amino amide motif.

Synthetic Pathways[1]

The synthesis of 4-aminopyridazine-3-carboxamide is non-trivial due to the electron-deficient nature of the pyridazine ring. The most authoritative route utilizes the Reissert Reaction strategy, avoiding direct electrophilic substitution.

Protocol: Modified Reissert Synthesis

Objective: Synthesis of 4-aminopyridazine-3-carboxamide from 4-aminopyridazine.

  • N-Oxidation: Treat 4-aminopyridazine with peracetic acid to yield 4-aminopyridazine-2-oxide .

  • Reissert Addition: React the N-oxide with Potassium Cyanide (KCN) and benzoyl chloride. The cyanide nucleophile attacks the C3 position (adjacent to N2), driven by the activation of the N-oxide.

  • Hydrolysis: The resulting 4-amino-3-cyanopyridazine intermediate is hydrolyzed using concentrated HCl or basic peroxide conditions to yield the target carboxamide.

Synthesis Start 4-Aminopyridazine Step1 N-Oxidation (Peracetic Acid) Start->Step1 Inter1 4-Aminopyridazine-2-oxide Step1->Inter1 Step2 Reissert Reaction (KCN, PhCOCl) Inter1->Step2 Inter2 4-Amino-3-cyanopyridazine Step2->Inter2 Step3 Hydrolysis (H2O2, NaOH or HCl) Inter2->Step3 Final 4-Aminopyridazine-3-carboxamide Step3->Final

Figure 2: Synthetic workflow via the Reissert intermediate.

Experimental Characterization Protocols

To validate the structural integrity and purity of this compound versus its isomers, the following self-validating protocols are recommended.

A. Differentiation by NMR (Self-Validating)

The "Ortho-Amino" effect is visible in


-NMR.[1]
  • Protocol: Dissolve 5 mg in DMSO-

    
    .
    
  • Marker 1 (Amide Protons): Look for two distinct singlets for the

    
     protons. The proton involved in the intramolecular H-bond will be significantly downfield (
    
    
    
    ppm) and resistant to
    
    
    exchange compared to the solvent-exposed proton.
  • Marker 2 (Ring Protons): In the pyridazine, H5 and H6 appear as doublets (

    
     Hz). In the pyridine isomer (4-aminopyridine-3-carboxamide), you will see a singlet (H2) and two coupled protons (H5, H6), clearly distinguishing the core.
    
B. Solubility & Lipophilicity Assay

Due to the extra nitrogen, the pyridazine derivative is more polar than the pyridine analog.

  • Method: Shake-flask method in Octanol/Water (pH 7.4).

  • Expectation:

    • Pyridine analog: LogP

      
       -0.6
      
    • Pyridazine analog: LogP

      
       -1.2 (More hydrophilic due to N2).
      
    • Note: Despite lower LogP, the "closed" conformation allows it to cross membranes effectively, acting as a "molecular chameleon."

Applications in Drug Discovery[3][4][5][6][7]

Kinase Inhibitor Scaffold

The 4-aminopyridazine-3-carboxamide structure is a precursor to Pyrimido[5,4-c]pyridazines .[2]

  • Reaction: Fusion with urea or ethyl orthoformate cyclizes the amide and amine into a pyrimidine ring.

  • Target: These tricyclic systems are potent inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase) and Src kinases . The pyridazine nitrogen (N2) often serves as a key water-mediated contact in the ATP binding pocket.

Comparison to Pyrazinamide

While Pyrazinamide is a prodrug requiring activation (hydrolysis to pyrazinoic acid) to disrupt M. tuberculosis membrane transport, 4-aminopyridazine-3-carboxamide is typically stable. It does not function via the same "ion-trapping" mechanism, making it a distinct scaffold rather than a direct bioisostere for TB treatment.

References

  • Synthesis of Pyrimido-pyridazines: Nakagome, T., et al. "The synthesis of pyrimido[4,5-c]pyridazines and pyrimido[5,4-c]pyridazines." Journal of Heterocyclic Chemistry, 1968.

  • Kinase Inhibition: Styles, M.L., et al. "Pyrimido[5,4-c]pyridazines as inhibitors of Lck: Synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 2008.
  • Intramolecular H-Bonding: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.

  • Pyridazine Chemistry: Tišler, M. and Stanovnik, B. "Pyridazines." Comprehensive Heterocyclic Chemistry, 1984.

Sources

Safety & Regulatory Compliance

Safety

4-Aminopyridazine-3-carboxamide proper disposal procedures

Comprehensive Disposal and Safety Protocol for 4-Aminopyridazine-3-carboxamide Introduction 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic intermediate utilized extensively in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 4-Aminopyridazine-3-carboxamide

Introduction 4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic intermediate utilized extensively in the synthesis of novel pyrimido[5,4-c]pyridazine ring systems and other advanced pharmaceutical scaffolds[1]. While its utility in drug development is well-established, its disposal requires precise logistical planning. As a nitrogen-dense heterocycle, improper disposal poses significant environmental and facility risks, particularly concerning aquatic toxicity and the generation of volatile nitrogen oxides (NOx) upon uncontrolled combustion[2].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate eradication of 4-Aminopyridazine-3-carboxamide waste.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. The presence of four nitrogen atoms within its compact C5 framework dictates its primary hazard during thermal degradation.

Waste Characterization & Logistical Implications

Chemical PropertyValueDisposal & Safety Implication
CAS Number 20865-28-5Required for EHS manifesting, regulatory tracking, and procurement[3].
Molecular Formula C5H6N4OHigh nitrogen mass fraction; strictly mandates NOx scrubbing during incineration[2].
Molecular Weight 138.13 g/mol Used to calculate molarity in liquid waste streams to prevent container over-pressurization.
Physical State Solid (Powder)Fine powder poses an inhalation and aerosolization risk; requires HEPA-filtered ventilation.
EPA Classification Non-specificTreated as hazardous organic waste unless mixed with listed solvents (e.g., F-listed)[4].

Causality of Hazards: Why is drain disposal strictly prohibited? Pyridazine derivatives resist standard biological degradation in municipal wastewater treatment plants. Furthermore, if incinerated without proper environmental controls, the high nitrogen content undergoes rapid oxidation to form nitric oxide (NO) and nitrogen dioxide (NO2)—potent atmospheric pollutants[2]. Therefore, high-temperature incineration with specific flue-gas desulfurization and NOx scrubbing is the only scientifically sound eradication method.

Operational Disposal Plan: Step-by-Step Methodology

This protocol ensures that every action validates the next, creating a closed-loop safety system from the benchtop to the incinerator.

Phase 1: Source Segregation and Containment Causality: Segregating solid from liquid waste prevents unpredictable dissolution kinetics, prevents exothermic reactions, and simplifies the incineration matrix, ultimately reducing disposal costs.

  • Step 1: Isolate waste streams at the point of generation. Designate separate receptacles for dry powder/contaminated consumables and liquid solutions.

  • Step 2 (Solid Waste): Place all contaminated weighing boats, spatulas, and residual powder into a puncture-resistant, double-lined polyethylene bag. Seal the inner bag before sealing the outer bag to prevent particulate escape.

  • Step 3 (Liquid Waste): Collect aqueous or organic solutions containing 4-Aminopyridazine-3-carboxamide in high-density polyethylene (HDPE) carboys.

    • Self-Validation Check: Before adding to a bulk waste carboy, verify the pH of the solution. Ensure it is not mixed with strong oxidizing agents, as the primary amine group can react exothermically.

Phase 2: Chemical Compatibility & Labeling

  • Step 4: Affix standardized hazardous waste labels immediately upon the first drop of waste entering the container.

  • Step 5: Explicitly list "4-Aminopyridazine-3-carboxamide" and its CAS number (20865-28-5) on the manifest[3]. Do not use abbreviations or generic terms like "organic waste."

  • Step 6: Store the sealed containers in a designated Secondary Containment area, away from direct sunlight and incompatible chemicals (oxidizers, strong acids).

Phase 3: Final Eradication

  • Step 7: Transfer custody to your facility's Environmental Health and Safety (EHS) department.

  • Step 8: EHS must route the waste to a permitted hazardous waste treatment facility for high-temperature rotary kiln incineration[2]. The facility must be equipped with NOx scrubbers to neutralize the nitrogenous off-gassing.

Immediate Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and cross-contamination.

  • Step 1: Evacuation & PPE. Halt work immediately. Don an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles.

  • Step 2: Dust Suppression. Do not dry sweep. Dry sweeping aerosolizes the active compound. Instead, lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) to bind the particulates.

  • Step 3: Absorption & Collection. Wipe the moistened area inward from the edges using damp, inert absorbent pads to prevent spreading the contamination footprint.

  • Step 4: Decontamination. Wash the spill surface with a mild detergent solution, followed by a thorough water rinse.

  • Step 5: Disposal. Place all cleanup materials into the solid hazardous waste container as outlined in Phase 1.

Waste Management Visualization

The following diagram illustrates the validated logistical pathway for 4-Aminopyridazine-3-carboxamide waste, ensuring compliance and safety at each operational node.

G Start 4-Aminopyridazine-3-carboxamide Waste Generation Segregation Waste Segregation Start->Segregation Solid Solid Waste (Powder/Contaminated PPE) Segregation->Solid Dry Liquid Liquid Waste (Solutions/Rinses) Segregation->Liquid Dissolved ContainerSolid Hazardous Solid Waste Container (Double-bagged/Sealed) Solid->ContainerSolid ContainerLiquid Non-Halogenated Organic Waste Receptacle Liquid->ContainerLiquid EHS EHS Collection & Manifesting ContainerSolid->EHS ContainerLiquid->EHS Incineration High-Temperature Incineration (with NOx Scrubbers) EHS->Incineration Final Disposal

Figure 1: Standardized disposal workflow for 4-Aminopyridazine-3-carboxamide waste streams.

References[3] BLD Pharm. "20865-28-5 | 4-Aminopyridazine-3-carboxamide". BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHorrWiwd4AhVaIFYROCxuaI9w64cFBWzSUxut1jn0oTP7RSbsLDDebQPi1m587M9Mm8qtYe1nx85-g5InusdiUERqnl-vE8uSbojAjWoCZ9DMaHdnsLppsGHtHx_sapPK4k4HLvtvkz2suiw==[1] ResearchGate. "Efficient Preparation of α-Ketoacetals". ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYpiT42iQ68thaNJYljOxaOfP2auJ0795-_JT7sUQAbxsoZ2l9_suqBFXYAJzJVjfYmuQu8HsVEPhjtadmwNjDt9riNHQTWqQ3iJLzhle6hZCCIp-rm8FjQV1eJdNYdoRIwlOY42I5rvS8dK4rMHw1kGi7Fxp8koNw-AkPefr2yOJ90H8BbMpqq6ITYZgX0xHPW90=[2] Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". EPA.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO2GWtedNeYfK8XNXr_Bs4NZZK-M9GVDokEB-05God3u3WcPXkuAPz9GX1perkUOG6frPtlEhaYZP1UG9GAN0dorWkdrG7JROwFAxB16ErJONVY4n_GAEugt2lgfs-b1DeHgdialzEbdNHiblKR14GZSl3[4] Environmental Protection Agency (EPA). "EPA HAZARDOUS WASTE CODES". WKU.edu / EPA. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET_ZhJgbF7ruB_RkR9KdBE2RAR6Y4re7HLaOaLDq0gcWVE7yVDdIChXZRNJwqtUBZcfx1pNfbYTNoQUoU2F1HVA9dZ8dzn8U4G8cBu3uk8FihilZy76gosoE1kvTO4pDZHTgQz8drjyTcIn8LZKvFSW2cD_bzU

Sources

Handling

Personal protective equipment for handling 4-Aminopyridazine-3-carboxamide

Part 1: Executive Safety Summary & Risk Profile Core Directive: This guide addresses the handling of 4-Aminopyridazine-3-carboxamide , a specific nitrogen-heterocyclic intermediate often confused with its pyridine analog...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Risk Profile

Core Directive: This guide addresses the handling of 4-Aminopyridazine-3-carboxamide , a specific nitrogen-heterocyclic intermediate often confused with its pyridine analog. Due to limited specific toxicological data for CAS 20865-28-5, this protocol applies the Precautionary Principle , deriving safety measures from high-potency structural analogs (e.g., 4-aminopyridine and minaprine-related pyridazines).

Compound Identity:

  • Chemical Name: 4-Aminopyridazine-3-carboxamide[1][2][3][4]

  • CAS Number: 20865-28-5[1][2][3][4]

  • Molecular Weight: 138.13 g/mol

  • Physical State: Solid (typically off-white to pale yellow powder)

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

Inferred Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin) — Inferred from aminopyridazine class convulsant potential.

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation).

  • Target Organ Toxicity: Potential CNS excitation (Voltage-gated potassium channel modulation risk).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection Zone Equipment Standard Operational Rationale
Respiratory N95 (minimum) or P100/N99 Dust Control: The primary risk is inhalation of fine particulates during weighing. If handling >1g outside a fume hood, a Powered Air Purifying Respirator (PAPR) is required.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Permeation Barrier: Pyridazine derivatives can permeate thin latex. Protocol: Wear two pairs of contrasting colors (e.g., blue under orange) to immediately visualize tears. Change outer gloves every 30 mins or immediately after splash.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Vapor/Dust Seal: Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts. Face shield required for solution preparation >100 mL.
Body Tyvek® Lab Coat (Closed front)Particulate Shield: Cotton lab coats trap dust. Disposable Tyvek ensures no contamination leaves the lab on clothing.

Part 3: Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the operator from the chemical source.

Phase 1: Engineering Controls & Setup
  • Ventilation: All open-container manipulations must occur within a certified Chemical Fume Hood operating at face velocity 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitrogen heterocycles are prone to static charge, causing powder to "jump" and disperse.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (benchkote) to capture invisible dust.

Phase 2: Weighing & Solubilization
  • Step 1: Tare the receiving vial before opening the source container.

  • Step 2: Open the source container only inside the hood.

  • Step 3: Transfer solid using a disposable anti-static spatula. Do not return excess material to the source container to prevent cross-contamination.

  • Step 4 (Solubilization):

    • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Methanol.

    • Technique: Add solvent down the side of the vial to minimize aerosolization. Cap immediately and vortex.

    • Note: Solutions in DMSO can penetrate skin rapidly, carrying the toxic payload into the bloodstream. Extreme caution required.

Phase 3: Decontamination & Waste
  • Solids: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum (labeled "Toxic Organic Solid").

  • Liquids: Collect all mother liquors and rinses in a Non-Halogenated Organic Solvent waste stream (unless halogenated solvents were used).

  • Surface: Wipe down the hood surface with 10% bleach solution followed by 70% Ethanol. The bleach helps degrade the amide functionality.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling unknown or high-potency nitrogen heterocycles.

SafetyLogic Start Start: Handle 4-Aminopyridazine-3-carboxamide CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Iso Glove Box / Isolator (Negative Pressure) LargeScale->Iso PPE_Level1 PPE Level 1: Nitrile Gloves x2 Lab Coat Goggles Hood->PPE_Level1 PPE_Level2 PPE Level 2: Tyvek Suit P100 Respirator Double Gloves (Long Cuff) Iso->PPE_Level2 Solvent Solubilization (DMSO/MeOH) PPE_Level1->Solvent PPE_Level2->Solvent SkinRisk CRITICAL RISK: DMSO enhances skin absorption Solvent->SkinRisk Disposal Disposal: Incineration Only SkinRisk->Disposal

Caption: Operational decision matrix for scaling handling procedures based on quantity and risk.

Part 5: Emergency Response Protocols

1. Inhalation (Dust):

  • Immediate Action: Move to fresh air.[5][6]

  • Specific Care: If breathing is difficult, administer oxygen. Monitor for signs of CNS excitation (tremors, confusion) for 4 hours, as aminopyridazines can lower seizure thresholds.

2. Skin Contact (Solution/Solid):

  • Immediate Action: Drench with water for 15 minutes. Do not use ethanol or DMSO to wipe the skin, as this increases absorption.

  • Soap: Use mild soap and water only.

3. Eye Exposure:

  • Immediate Action: Flush with eyewash station for 15 minutes, holding eyelids open.

  • Follow-up: Consult an ophthalmologist immediately. Nitrogen bases can cause corneal clouding.

References

  • PubChem. (n.d.). Compound Summary: 4-Aminopyridazine-3-carboxamide (CAS 20865-28-5).[1][2][3][4] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets. Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved March 5, 2026, from [Link]

Sources

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